molecular formula C10H12O B1595526 Methallyl phenyl ether CAS No. 5820-22-4

Methallyl phenyl ether

Cat. No.: B1595526
CAS No.: 5820-22-4
M. Wt: 148.2 g/mol
InChI Key: LECDNXOCIPRJNJ-UHFFFAOYSA-N
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Description

Methallyl phenyl ether is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403849. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylprop-2-enoxybenzene
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InChI

InChI=1S/C10H12O/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECDNXOCIPRJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40206948
Record name (2-Methylallyloxy)benzene
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Molecular Weight

148.20 g/mol
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CAS No.

5820-22-4
Record name [(2-Methyl-2-propen-1-yl)oxy]benzene
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Record name (2-Methylallyloxy)benzene
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Record name Methallyl phenyl ether
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Record name (2-Methylallyloxy)benzene
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Record name (2-methylallyloxy)benzene
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Record name Methallyl phenyl ether
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Foundational & Exploratory

Methallyl Phenyl Ether: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Methallyl Phenyl Ether

This compound, with the chemical formula C₁₀H₁₂O and CAS number 5820-22-4, is an aromatic ether that holds a significant position in modern organic synthesis.[1][2][3] Structurally, it consists of a phenyl group bonded to a methallyl group through an ether linkage. This molecule is not merely a stable aromatic compound but a versatile synthetic intermediate, primarily owing to the reactivity of the methallyl group.[1] Its principal significance lies in its role as a precursor in multi-step syntheses, most notably in the production of agrochemicals.[1] This guide provides an in-depth exploration of its synthesis, physicochemical properties, key chemical transformations, and practical applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Synthesis of this compound: Methodologies and Mechanistic Insights

The preparation of this compound is predominantly achieved through well-established etherification reactions. The choice of synthetic route often depends on factors such as scale, available starting materials, and desired purity.

The Cornerstone of Synthesis: The Williamson Ether Synthesis

The most traditional and robust method for synthesizing this compound is the Williamson ether synthesis.[1] This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis due to its reliability and versatility.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

Mechanism and Rationale:

The synthesis involves two critical steps:

  • Deprotonation of Phenol: Phenol is treated with a strong base to generate the sodium phenoxide ion.[1] The phenoxide is a potent nucleophile, significantly more reactive than the neutral phenol molecule.[4] Sodium hydride (NaH) is a particularly effective base for this purpose as its byproduct, hydrogen gas, is inert and bubbles out of the reaction mixture, driving the equilibrium forward.[5]

  • Nucleophilic Attack: The resulting phenoxide anion then attacks an appropriate methallyl electrophile, typically methallyl chloride or methallyl bromide.[1] This nucleophilic substitution reaction displaces the halide leaving group, forming the desired ether linkage.[1][4] For an efficient SN2 reaction, primary alkyl halides like methallyl chloride are ideal.[4]

The overall reaction can be represented as: C₆H₅OH + Base → C₆H₅O⁻Na⁺ C₆H₅O⁻Na⁺ + CH₂=C(CH₃)CH₂-Cl → C₆H₅OCH₂C(CH₃)=CH₂ + NaCl[1]

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Substitution (Sₙ2) Phenol Phenol (C₆H₅OH) Phenoxide Sodium Phenoxide (C₆H₅O⁻Na⁺) Phenol->Phenoxide Deprotonation Base Strong Base (e.g., NaH) Base->Phenol Methallyl_Phenyl_Ether This compound Phenoxide->Methallyl_Phenyl_Ether Sₙ2 Attack Methallyl_Halide Methallyl Chloride Methallyl_Halide->Methallyl_Phenyl_Ether

Caption: Williamson Ether Synthesis Workflow.

Alternative Synthetic Routes: Direct Etherification

A more atom-economical approach is the direct etherification of phenol with methallyl alcohol.[1] This method avoids the pre-formation of a halide. The reaction is typically conducted at elevated temperatures and requires a catalyst to facilitate the selective formation of the ether.[1] Various catalysts, including nanostructured materials like Fe/SiO₂·TiO₂, zeolites, and hydroquinone, have been investigated for this transformation.[1] Zeolites, with their shape-selective porous structures, can offer high selectivity in such etherification reactions.[1]

Detailed Experimental Protocol: Williamson Synthesis of this compound

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Methallyl chloride

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[1]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or diethyl ether for extraction

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.

  • Phenoxide Formation: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride under a nitrogen atmosphere. The resulting suspension is cooled in an ice bath. A solution of phenol in anhydrous THF is then added dropwise via the dropping funnel. The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.

  • Etherification: The reaction mixture is cooled again in an ice bath. Methallyl chloride is added dropwise to the stirred suspension of sodium phenoxide.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (the optimal temperature is typically between 80-120°C)[1]. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane or diethyl ether.

  • Purification: The combined organic extracts are washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, application, and characterization.

Key Physical Properties

The following table summarizes the key physical properties of this compound:

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O[2][3]
Molecular Weight 148.2 g/mol [2][3]
CAS Number 5820-22-4[1][2]
Appearance Colorless liquid[6]
Boiling Point 175-176 °C (lit.)[2][3][7]
Melting Point -33.2°C[2]
Density 0.964 g/mL at 25 °C (lit.)[2][3][7]
Refractive Index (n²⁰/D) 1.514 (lit.)[2][3][7]
Flash Point 150 °F (65.6 °C)[2]
Water Solubility Immiscible[6]
Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is characteristic. The methallyl protons (CH₂=C(CH₃)CH₂–O–) typically show signals in the range of δ 4.8–5.2 ppm, while the aromatic protons (C₆H₅–O–) appear as multiplets between δ 6.5–7.5 ppm.[1]

    • ¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The ether oxygen deshields the adjacent carbons, with the CH₂ carbon of the methallyl group appearing at a characteristic downfield shift.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the C-O-C ether linkage, C=C double bond of the methallyl group, and the aromatic C-H and C=C bonds of the phenyl ring.

Chemical Reactivity and Key Transformations

The chemical behavior of this compound is dominated by the interplay between the aromatic ring and the reactive methallyl side chain.

The Claisen Rearrangement: A Gateway to Substituted Phenols

The most significant chemical transformation of this compound is the Claisen rearrangement.[1] This pericyclic,[2][2]-sigmatropic rearrangement involves the intramolecular reorganization of six bonding electrons through a single cyclic transition state.[1] Upon heating, this compound rearranges to form 2-methallylphenol.[1]

Claisen_Rearrangement start This compound intermediate [3,3]-Sigmatropic Rearrangement (Heat) start->intermediate end 2-Methallylphenol intermediate->end

Caption: The Claisen Rearrangement of this compound.

This transformation is of immense synthetic utility as it provides a direct route to ortho-substituted phenols, which are valuable intermediates in the synthesis of various fine chemicals and pharmaceuticals.[1] For instance, 2-methallylphenol is a crucial intermediate in the industrial synthesis of the carbamate insecticide carbofuran.[1]

Applications in Industry and Research

The unique structural features of this compound make it a valuable molecule in several domains:

  • Agrochemicals: As highlighted, it is a key precursor in the synthesis of certain pesticides.[1]

  • Polymer Science: It is used as a polymerization initiator for plastics and resins.[2][7]

  • Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including fragrances and pharmaceuticals. The ability to functionalize both the aromatic ring and the double bond opens up a wide array of synthetic possibilities.[1]

Safety and Handling

This compound requires careful handling in a laboratory or industrial setting. It is a combustible liquid and may cause an allergic skin reaction or allergy or asthma symptoms if inhaled.[6][8]

  • Handling: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid contact with skin and eyes, and prevent inhalation of vapors.[8][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[6][8]

  • First Aid: In case of skin contact, wash off immediately with plenty of water.[8] If inhaled, move the person to fresh air.[9] In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[8] Seek medical attention if symptoms persist.[6][8]

Conclusion

This compound is a compound of significant interest due to its accessible synthesis and its role as a versatile intermediate in organic chemistry. The Williamson ether synthesis provides a reliable and scalable method for its production. Its defining chemical characteristic, the Claisen rearrangement, offers an elegant pathway to valuable ortho-substituted phenols. With applications spanning from agrochemicals to polymer science, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for researchers and professionals aiming to leverage its synthetic potential.

References

  • National Center for Biotechnology Information. (n.d.). Ether, 1-methylallyl phenyl. PubChem. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Allyl phenyl ether. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]

Sources

A Spectroscopic Guide to Methallyl Phenyl Ether: Unveiling Molecular Structure and Behavior

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methallyl phenyl ether ([(2-methylprop-2-en-1-yl)oxy]benzene), a key intermediate in organic synthesis, notably in the production of agrochemicals through Claisen rearrangement, demands thorough structural elucidation for its effective utilization.[1] This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By delving into the interpretation of this data, we offer researchers and drug development professionals a foundational understanding of its molecular architecture and fragmentation behavior, crucial for reaction monitoring, quality control, and the prediction of chemical reactivity. This document serves as a practical reference, amalgamating spectral data with theoretical principles to facilitate its application in a laboratory setting.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol , is an aromatic ether that plays a significant role in synthetic organic chemistry.[1][2] Its structure, featuring a phenyl ring linked via an ether bond to a methallyl group, makes it a valuable precursor for the synthesis of more complex molecules. The primary route to its synthesis is the Williamson ether synthesis, a well-established and versatile method.[1]

The scientific integrity of any research or development involving this compound hinges on the unambiguous confirmation of its chemical structure. Spectroscopic techniques are the cornerstone of this verification process, each providing a unique piece of the molecular puzzle. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering a detailed interpretation that will empower scientists to confidently identify and utilize this compound.

Experimental Protocols: Acquiring High-Fidelity Spectroscopic Data

For the successful characterization of this compound, adherence to standardized experimental protocols is paramount. The following methodologies are recommended for obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and should be noted, as it can influence chemical shifts.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for pulse angle (e.g., 45°) and relaxation delay (e.g., 1-2 seconds) are typically employed.

    • ¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is essential to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for the analysis of relatively volatile and thermally stable compounds like this compound. Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for separating the compound from any impurities prior to mass analysis.

  • Data Acquisition: The standard electron energy for EI is 70 eV. The mass spectrum is typically scanned over a mass-to-charge (m/z) range of, for example, 40-200 amu.

Spectroscopic Data and Interpretation

The following sections provide a detailed analysis of the expected spectroscopic data for this compound. This interpretation is supported by established principles of spectroscopy and comparison with the known data of the closely related compound, allyl phenyl ether.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are key to assigning each signal to a specific proton or group of protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-7, H-11 (ortho-ArH)6.85 - 7.00Multiplet2H
H-9 (para-ArH)6.90 - 7.10Multiplet1H
H-8, H-10 (meta-ArH)7.20 - 7.40Multiplet2H
H-4 (vinylic CH₂)~5.00Singlet1H
H-4' (vinylic CH₂)~4.90Singlet1H
H-1 (allylic CH₂)~4.40Singlet2H
H-3 (allylic CH₃)~1.80Singlet3H

Causality behind Assignments:

  • Aromatic Protons (H-7 to H-11): The protons on the phenyl ring typically resonate in the downfield region (6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-donating nature of the ether oxygen will cause the ortho and para protons to be shifted slightly upfield compared to the meta protons.

  • Vinylic Protons (H-4, H-4'): The two protons on the terminal carbon of the double bond are diastereotopic and are expected to have slightly different chemical shifts. They appear as singlets due to the absence of adjacent protons to couple with.

  • Allylic Methylene Protons (H-1): These protons are adjacent to both the ether oxygen and the double bond. The electronegative oxygen atom causes a significant downfield shift. They are expected to appear as a singlet as there are no protons on the adjacent carbon (C2) to couple with.

  • Allylic Methyl Protons (H-3): The methyl protons are attached to the double bond and will appear as a singlet.

Figure 1: Molecular structure of this compound with key proton groups for NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-6 (ipso-ArC)~158
C-2 (vinylic C)~140
C-8, C-10 (meta-ArC)~129
C-9 (para-ArC)~121
C-7, C-11 (ortho-ArC)~114
C-4 (vinylic CH₂)~113
C-1 (allylic CH₂)~72
C-3 (allylic CH₃)~19

Causality behind Assignments:

  • Aromatic Carbons (C-6 to C-11): The aromatic carbons resonate in the typical range of 110-160 ppm. The ipso-carbon (C-6), directly attached to the oxygen, is the most deshielded. The signals for the ortho, meta, and para carbons are distinct due to the electronic effect of the ether group.

  • Vinylic Carbons (C-2, C-4): The sp² hybridized carbons of the double bond appear in the downfield region. The quaternary carbon (C-2) will be more deshielded than the terminal methylene carbon (C-4).

  • Allylic Methylene Carbon (C-1): This sp³ carbon is significantly deshielded by the adjacent electronegative oxygen atom.

  • Allylic Methyl Carbon (C-3): The methyl carbon gives a characteristic signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H stretchAromatic & Vinylic
3000 - 2850C-H stretchAliphatic (CH₃, CH₂)
1650C=C stretchAlkene
1600, 1500C=C stretchAromatic Ring
1240C-O stretchAryl-Alkyl Ether (asymmetric)
1040C-O stretchAryl-Alkyl Ether (symmetric)
900=C-H bendVinylic
750, 690C-H bendMonosubstituted Benzene

Causality behind Assignments:

  • C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic and vinylic). The absorptions below 3000 cm⁻¹ are from the sp³ hybridized carbons of the methyl and methylene groups.

  • C=C Stretching: The alkene C=C bond shows a characteristic absorption around 1650 cm⁻¹. The aromatic ring gives rise to two characteristic bands around 1600 and 1500 cm⁻¹.

  • C-O Stretching: The most diagnostic peaks for an aryl-alkyl ether are the strong asymmetric and symmetric C-O stretching vibrations.

  • Bending Vibrations: The out-of-plane bending vibrations for the vinylic and aromatic C-H bonds are found in the fingerprint region and are diagnostic for the substitution pattern.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule upon ionization.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment Significance
148[C₁₀H₁₂O]⁺˙Molecular Ion (M⁺˙)
94[C₆H₅OH]⁺˙Phenol radical cation
77[C₆H₅]⁺Phenyl cation
55[C₄H₇]⁺Methallyl cation

Causality behind Fragmentation:

The fragmentation of this compound under electron ionization is expected to follow several key pathways:

  • Alpha-Cleavage: Cleavage of the bond between the ether oxygen and the methallyl group can lead to the formation of a stable phenoxy radical and a methallyl cation (m/z 55).

  • Cleavage of the Aryl-Oxygen Bond: This would lead to the formation of a phenyl cation (m/z 77).

  • McLafferty-type Rearrangement: A hydrogen atom from the methallyl group can be transferred to the phenyl ring, followed by cleavage to produce a phenol radical cation (m/z 94). This is a very common fragmentation pathway for aryl ethers.

It is important to note that, similar to allyl phenyl ether, an intramolecular Claisen-type rearrangement may occur in the mass spectrometer prior to fragmentation, leading to additional complex fragmentation patterns.

Fragmentation_Pathway M This compound [C₁₀H₁₂O]⁺˙ m/z = 148 frag1 Phenol radical cation [C₆H₅OH]⁺˙ m/z = 94 M->frag1 Rearrangement & Cleavage frag2 Phenyl cation [C₆H₅]⁺ m/z = 77 M->frag2 Aryl-O Cleavage frag3 Methallyl cation [C₄H₇]⁺ m/z = 55 M->frag3 Alpha-Cleavage

Figure 2: Proposed major fragmentation pathways of this compound in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and industry. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the fundamental principles of spectroscopic interpretation. By understanding the correlation between the molecular structure of this compound and its spectral features, scientists can ensure the identity and purity of their material, leading to more reliable and reproducible experimental outcomes. The data and interpretations presented herein serve as a valuable resource for any professional working with this important chemical intermediate.

References

Sources

An In-Depth Technical Guide to the Claisen Rearrangement of Methallyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the Claisen rearrangement of methallyl phenyl ether, a significant transformation in organic synthesis. It is designed to equip researchers, scientists, and drug development professionals with a deep understanding of the reaction's core principles, practical execution, and potential applications. By delving into the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a self-validating system for laboratory application.

Introduction: The Strategic Value of the Claisen Rearrangement

The Claisen rearrangement is a powerful and reliable carbon-carbon bond-forming reaction, classified as a-sigmatropic rearrangement.[1] This concerted, thermally induced intramolecular process transforms allyl vinyl ethers or aryl allyl ethers into γ,δ-unsaturated carbonyl compounds or ortho-allyl phenols, respectively.[2][3] Its value in organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceuticals, is well-established.[4][5]

This guide focuses specifically on the aromatic Claisen rearrangement of this compound. The introduction of a methyl group on the allyl moiety provides a nuanced variation of the classic reaction, influencing its stereochemical outcome and reactivity. The resulting product, 2-(2-methylallyl)phenol, is a valuable synthetic intermediate, serving as a versatile building block in the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science.[4][6]

The Reaction Mechanism: A Concerted Pericyclic Transformation

The Claisen rearrangement of this compound proceeds through a highly ordered, cyclic transition state, a hallmark of pericyclic reactions.[2][7] The reaction is intramolecular and primarily governed by the principles of orbital symmetry.

The process begins with the thermal activation of this compound. The molecule adopts a chair-like conformation to minimize steric strain in the transition state.[3] A concerted flow of six electrons—two from the aromatic π-system, two from the allylic double bond, and two from the carbon-oxygen σ-bond—leads to the simultaneous breaking of the C-O bond and the formation of a new C-C bond between the γ-carbon of the methallyl group and the ortho-position of the phenyl ring.[8]

This initial rearrangement disrupts the aromaticity of the phenyl ring, forming a transient, non-aromatic cyclohexadienone intermediate.[2] A subsequent, rapid tautomerization (a proton transfer) restores the highly stable aromatic system, yielding the final product, 2-(2-methylallyl)phenol.[2]

Influence of the Methallyl Group

The presence of the methyl group on the C2 position of the allyl moiety introduces both steric and electronic effects that can influence the reaction.

  • Electronic Effects: The methyl group is weakly electron-donating, which can slightly increase the electron density of the allylic double bond. This can subtly influence the rate of the reaction, although the effect is generally not as pronounced as substituents on the aromatic ring.

  • Steric Effects: The steric bulk of the methyl group can play a more significant role, particularly in the transition state. It can influence the preferred conformation of the transition state and may affect the regioselectivity of the rearrangement if the ortho positions of the phenyl ring are substituted.[8]

Claisen_Rearrangement_Mechanism cluster_start This compound cluster_transition Cyclic Transition State cluster_intermediate Cyclohexadienone Intermediate cluster_product 2-(2-Methylallyl)phenol A M A->M Heat (Δ) B O C D E CH3 F G H I J K L Y M->Y Rearrangement N O O P Q CH3 R S T U V W X AL Y->AL Tautomerization Z O AA AB AC CH3 AD AE AF AG AH AI H AJ AK AM OH AN AO AP CH3 AQ AR AS AT AU AV AW

Experimental Protocol: A Validated Approach

The following protocol outlines a reliable method for the thermal Claisen rearrangement of this compound. This procedure is designed to be self-validating, with clear steps for reaction monitoring and product purification.

Synthesis of this compound

The starting material, this compound, can be synthesized via a standard Williamson ether synthesis from phenol and methallyl chloride.

Thermal Rearrangement

Materials:

  • This compound

  • High-boiling point, inert solvent (e.g., N,N-diethylaniline or diphenyl ether)

  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Heating mantle with a temperature controller

  • Stir bar

Procedure:

  • To a clean, dry round-bottom flask, add this compound and the high-boiling solvent. A typical concentration is in the range of 0.5-1.0 M.

  • Equip the flask with a reflux condenser and a nitrogen inlet. Purge the system with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • With gentle stirring, heat the reaction mixture to the desired temperature. The optimal temperature for the Claisen rearrangement of this compound is typically in the range of 180-220 °C.[7] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Maintain the reaction at this temperature until the starting material is consumed (typically several hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification:

  • Dilute the cooled reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the high-boiling amine solvent (if used).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-(2-methylallyl)phenol.

Data Presentation
SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundN,N-Diethylaniline200-2204-6~85-95[7]

Experimental_Workflow Start Start: this compound Reaction Thermal Rearrangement (180-220 °C, Inert Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Monitoring->Reaction Continue heating if incomplete Workup Aqueous Workup (Acid Wash, Brine Wash) Monitoring->Workup Reaction complete Drying Drying and Concentration Workup->Drying Purification Purification (Vacuum Distillation or Column Chromatography) Drying->Purification Product Product: 2-(2-Methylallyl)phenol Purification->Product

Potential Side Reactions and Mitigation Strategies

While the Claisen rearrangement is generally a high-yielding reaction, certain side reactions can occur, particularly under harsh conditions or with specific substrates.

  • Para-Rearrangement: If both ortho positions on the phenyl ring are blocked by substituents, the methallyl group can undergo a subsequent Cope rearrangement to migrate to the para position.[3][8] Even with unsubstituted phenyl rings, a small percentage of the para-product may be observed at higher temperatures. To minimize this, the reaction should be carried out at the lowest effective temperature and for the shortest time necessary for complete conversion of the starting material.

  • Elimination: At very high temperatures, elimination reactions can lead to the formation of phenol and 2-methyl-1,3-butadiene. Using a high-boiling, inert solvent helps to maintain a controlled and uniform temperature, minimizing thermal decomposition.

  • Intermolecular Reactions: Although the Claisen rearrangement is an intramolecular process, at very high concentrations, intermolecular reactions can potentially occur. Running the reaction at a moderate dilution (0.5-1.0 M) is generally recommended.

Applications in Drug Development and Advanced Synthesis

The product of the Claisen rearrangement of this compound, 2-(2-methylallyl)phenol, is a valuable building block in organic synthesis. Its bifunctional nature—a reactive phenolic hydroxyl group and a versatile alkene—allows for a wide range of subsequent transformations.

  • Pharmaceutical Scaffolds: Phenolic compounds are prevalent in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[4] The 2-(2-methylallyl)phenol scaffold can be further elaborated to synthesize complex molecules with potential therapeutic applications.

  • Polymer and Materials Science: The phenolic and allylic functionalities make 2-(2-methylallyl)phenol a useful monomer or cross-linking agent in the synthesis of polymers and resins with tailored thermal and mechanical properties.

  • UV Absorbers: Derivatives of 2-(2-methylallyl)phenol, such as 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylallyl)phenol, are utilized as UV absorbers in plastics, coatings, and cosmetics to prevent degradation from UV radiation.[6]

Conclusion

The Claisen rearrangement of this compound is a robust and efficient method for the synthesis of 2-(2-methylallyl)phenol. A thorough understanding of its concerted mechanism, the influence of the methallyl substituent, and optimal experimental conditions are crucial for its successful application. The strategies outlined in this guide for reaction execution, monitoring, and purification, along with an awareness of potential side reactions, provide a solid foundation for researchers to confidently employ this valuable transformation in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.

References

  • Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]

  • MDPI. (2018). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Retrieved from [Link]

  • Berski, S., & Durlak, P. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry, 40(10), 8717-8726.
  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • Torosyan, G., & Hovhannisyan, D. (2011). Synthesis of allyl phenyl ether and Claisen rearrangement. Scientific Study & Research: Chemistry & Chemical Engineering, Biotechnology, Food Industry, 12(4), 425-428.
  • Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Benzotriazol-2-yl-4-methyl-6-(2-methylallyl)phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Allylic rearrangement. Retrieved from [Link]

  • MDPI. (2022). Upgrading Renewable Phenols to Functional Benzyl Chlorides and Formamides: Versatile Building Blocks for the Chemical Industry. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Biobased phenol and furan derivative coupling for the synthesis of functional monomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.7: An Electrocyclic Reaction of the Benzene Ring: The Claisen Rearrangement. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • MDPI. (2023). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Retrieved from [Link]

Sources

Physical and chemical properties of "Methallyl phenyl ether"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methallyl Phenyl Ether: Properties, Synthesis, and Reactivity

Abstract and Forward Perspective

This compound, a notable aromatic ether, serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural combination of a phenyl ring and a methallyl group imparts a distinct reactivity profile, dominated by its propensity to undergo the Claisen rearrangement. This transformation is a cornerstone for synthesizing substituted phenols, which are valuable precursors in the agrochemical and polymer industries[1]. This guide provides a comprehensive examination of the molecular, physical, and chemical properties of this compound. It details established synthesis protocols, explores its key chemical transformations with mechanistic insights, and outlines critical safety and handling procedures. The content herein is curated for researchers and process chemists to facilitate a deeper understanding and effective utilization of this versatile reagent.

Molecular Identity and Physicochemical Characteristics

Accurate identification is the foundation of any chemical study. This compound is uniquely defined by a set of identifiers that ensure its unambiguous recognition in literature and commerce.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 5820-22-4 [1][2][3]
IUPAC Name [(2-methylprop-2-en-1-yl)oxy]benzene [2]
Molecular Formula C₁₀H₁₂O [1][2][3][4]
Molecular Weight 148.20 g/mol [1][4][5]
InChI Key LECDNXOCIPRJNJ-UHFFFAOYSA-N [1][2][5]

| SMILES | CC(=C)COC1=CC=CC=C1 |[2][5] |

The physical state and properties of a compound dictate its handling, purification, and reaction conditions. This compound is a colorless liquid at ambient temperature, with properties summarized below.

Table 2: Physical Properties of this compound

Property Value Conditions Source(s)
Appearance Clear, colorless liquid Standard [2]
Boiling Point 175-176 °C at 1 atm [3][6][7]
Melting Point -33.2 °C [3][6]
Density 0.964 g/mL at 25 °C [3][5][6][7]
Refractive Index (n²⁰/D) 1.5130 - 1.5190 at 20 °C [2][3]
Flash Point 77 °C (171 °F) [8]

| Water Solubility | Immiscible | |[9] |

Caption: Molecular structure of this compound.

Synthesis and Manufacturing Protocols

The synthesis of this compound is most reliably achieved via the Williamson ether synthesis, a robust and fundamental reaction in organic chemistry[1]. This method's prevalence is due to its high efficiency and the ready availability of starting materials.

Core Protocol: Williamson Ether Synthesis

This synthesis is a classic Sₙ2 reaction. The causality behind its success lies in the generation of a potent nucleophile, the phenoxide ion, which readily attacks the electrophilic carbon of a methallyl halide.

Experimental Protocol:

  • Phenoxide Formation (Activation Step):

    • To a solution of phenol in a suitable aprotic polar solvent (e.g., acetone or DMF), add one molar equivalent of a strong base (e.g., anhydrous potassium carbonate or sodium hydride). The base's function is to deprotonate the weakly acidic phenol, forming the sodium or potassium phenoxide salt in situ. The choice of an aprotic solvent is critical to prevent solvation of the nucleophile, which would hinder its reactivity.

  • Nucleophilic Substitution (C-O Bond Formation):

    • To the phenoxide mixture, add one molar equivalent of methallyl chloride or methallyl bromide dropwise[1]. Methallyl bromide is often preferred as bromide is a better leaving group than chloride, potentially leading to faster reaction rates[1].

    • Heat the reaction mixture to reflux and monitor by TLC until the starting phenol is consumed. The elevated temperature provides the necessary activation energy for the substitution reaction.

  • Work-up and Isolation:

    • After cooling, filter the mixture to remove the inorganic salt byproduct (e.g., NaCl or KBr).

    • Add water to the filtrate and extract the aqueous phase with a suitable organic solvent, such as diethyl ether.

    • Wash the combined organic extracts with a dilute aqueous NaOH solution to remove any unreacted phenol, followed by a brine wash to remove residual water[10].

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to yield pure this compound[10]. The use of vacuum is necessary to lower the boiling point and prevent thermal decomposition or rearrangement at atmospheric pressure.

Williamson_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Sₙ2 Reaction cluster_2 Step 3: Purification Phenol Phenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Strong Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide_ref Phenoxide Ion Methallyl_Halide Methallyl Halide Product This compound Methallyl_Halide->Product Leaving Group Departure Product_ref Crude Product Phenoxide_ref->Product Nucleophilic Attack Workup Aqueous Work-up & Extraction Distillation Vacuum Distillation Workup->Distillation Final_Product Pure Product Distillation->Final_Product Product_ref->Workup

Caption: Workflow for the Williamson Synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound in synthesis is dominated by the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.

The Claisen Rearrangement

This reaction is a thermally induced, intramolecular[3][3]-sigmatropic rearrangement[1]. The term "[3][3]" signifies that the new sigma bond is formed between atoms that were both in the '3' position relative to the original bond that was cleaved. For this compound, this process concertedly transforms the ether into its isomer, 2-methallylphenol. This transformation is synthetically valuable as it introduces an allyl group ortho to a hydroxyl group on an aromatic ring, a key structural motif in many natural products and industrial chemicals, including the insecticide carbofuran[1].

The mechanism proceeds through a single, cyclic six-membered transition state. The concerted nature of this pericyclic reaction ensures high stereospecificity.

Claisen_Rearrangement start This compound intermediate Cyclic Transition State (Dienone Intermediate) start->intermediate Heat (Δ) [3,3]-Sigmatropic Shift product 2-Methallylphenol intermediate->product Tautomerization (Rearomatization)

Caption: The Claisen Rearrangement of this compound.

Other Synthetic Methodologies

Beyond the Claisen rearrangement, this compound can participate in other advanced synthetic transformations. It is a substrate in palladium-catalyzed reactions, such as allylic aminations, and can serve as a monomer for producing functional polymers containing phenolic hydroxyl groups[1].

Spectroscopic Characterization Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While specific spectra are best obtained experimentally, the expected characteristics for this compound can be reliably predicted based on its functional groups and data from analogous compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton environment. Protons on the aromatic ring would appear in the δ 6.8-7.3 ppm region. The vinylic protons (=CH₂) of the methallyl group are anticipated around δ 4.8-5.0 ppm[11]. The methylene protons adjacent to the ether oxygen (-O-CH₂-) would be deshielded, appearing in the δ 3.8-4.5 ppm range[11][12][13][14]. The methyl protons (-CH₃) of the methallyl group should produce a singlet around δ 1.7 ppm[11].

  • ¹³C NMR Spectroscopy: The carbon NMR would show signals for the aromatic carbons, with the carbon attached to the ether oxygen (C-O) appearing furthest downfield in the aromatic region. The carbons of the C=C double bond would resonate in the typical alkene region (δ 110-140 ppm). The methylene carbon adjacent to the oxygen (-O-CH₂-) is expected in the δ 50-80 ppm range, characteristic of ether carbons[13][14].

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorption bands include a strong C-O-C asymmetric stretching vibration around 1100-1250 cm⁻¹[11][12][13][14]. Additionally, C=C stretching from the methallyl group would be observed near 1650 cm⁻¹[11], and aromatic C-H and C=C bands would appear in their characteristic regions (~3050 cm⁻¹ and 1500-1600 cm⁻¹, respectively).

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of 148.2 g/mol . Common fragmentation patterns for ethers would involve cleavage of the C-O bonds.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a combustible liquid and can cause allergic reactions.

Hazard Profile:

  • Flammability: Combustible liquid[9][15]. Keep away from heat, sparks, and open flames.

  • Sensitization: May cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled[9][15][16].

Recommended Handling & Storage Protocol:

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors[16][17].

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate lab clothing to prevent skin and eye contact[16][17].

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[9][16][17]. Store away from sources of ignition and incompatible materials like strong oxidizing agents[9].

  • Spill Management: In case of a spill, remove all sources of ignition. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a suitable, closed container for disposal[9][17].

First Aid Measures:

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention[16][17].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention[16][17].

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor[16][17].

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention[9][16].

References

  • This compound. Stenutz. [Link]

  • This compound, 95%+ Purity, C10H12O, 25 grams. CP Lab Safety. [Link]

  • Ether, 1-methylallyl phenyl | C10H12O | CID 564965. PubChem - NIH. [Link]

  • allyl phenyl ether: Topics by Science.gov. Science.gov. [Link]

  • Methyl phenyl ether. ChemBK. [Link]

  • PHENYLETHYL METHYL ETHER - Safety Data Sheet. s-msds.com. [Link]

  • This compound. FDA Global Substance Registration System. [Link]

  • Allyl phenyl ether | C9H10O | CID 74458. PubChem. [Link]

  • Methylphenyl`ether can be obtained by reacting. YouTube. [Link]

  • Preparation of allyl phenyl ether. PrepChem.com. [Link]

  • Allyl phenyl ether. Wikipedia. [Link]

  • 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • 18.8 Spectroscopy of Ethers. Organic Chemistry | OpenStax. [Link]

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Central Washington University. [Link]

  • methyl phenyl ether. Stenutz. [Link]

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"Methallyl phenyl ether" CAS number 5820-22-4 information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methallyl Phenyl Ether (CAS 5820-22-4)

Authored by a Senior Application Scientist

Introduction: Unveiling this compound

This compound, identified by the CAS Number 5820-22-4, is an aromatic ether that serves as a versatile and pivotal intermediate in modern organic synthesis.[1] While structurally similar to the more common allyl phenyl ether, the inclusion of a methyl group on the allylic chain introduces unique steric and electronic properties, influencing its reactivity and enhancing its utility in specific applications.[1] This guide provides an in-depth examination of its chemical properties, synthesis, core reactivity, and applications, with a focus on the mechanistic principles that govern its transformations. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this valuable synthetic building block.

Core Physicochemical & Safety Profile

A foundational understanding of a compound's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory setting. This compound is a colorless, combustible liquid under standard conditions.[2][3] Its key properties are summarized below.

PropertyValueSource
CAS Number 5820-22-4[4]
Molecular Formula C₁₀H₁₂O[4]
Molecular Weight 148.21 g/mol [3]
Boiling Point 175-176 °C[4][5]
Melting Point -33.2°C[4]
Density 0.964 g/mL at 25 °C[4][5]
Refractive Index (n²⁰/D) 1.514[4][5]
Flash Point 150 °F (65.5 °C)[5]
SMILES CC(=C)COC1=CC=CC=C1[6]
InChI Key LECDNXOCIPRJNJ-UHFFFAOYSA-N[6]
Safety & Handling Synopsis

This compound is classified as a combustible liquid and presents specific health hazards.[2] It is a respiratory and skin sensitizer , meaning it may cause allergy or asthma symptoms if inhaled and can provoke an allergic skin reaction upon contact.[2][7]

  • Handling : Work should be conducted in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid skin and eye contact.[8] Inhalation of vapors should be avoided.[7]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[2][7]

  • First Aid : In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[3] Seek medical attention if irritation or respiratory symptoms persist.[3][7]

Synthesis Methodologies: Crafting the Ether

The synthesis of this compound is primarily achieved through well-established etherification protocols. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Williamson Ether Synthesis

This classic and highly reliable method remains the cornerstone for preparing aryl ethers. The synthesis involves a two-step process initiated by the deprotonation of phenol to form a potent nucleophile, the phenoxide ion. This is followed by a nucleophilic substitution reaction (Sₙ2) with a methallyl halide.

Causality : The use of a strong base (e.g., Sodium Hydride, NaOH) is critical to quantitatively generate the sodium phenoxide. The phenoxide's enhanced nucleophilicity is essential for an efficient Sₙ2 displacement of the halide on the methallyl chloride, which is the rate-determining step.

Williamson_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction phenol Phenol phenoxide Sodium Phenoxide (Nucleophile) phenol->phenoxide + base Strong Base (e.g., NaH) product This compound phenoxide->product + Methallyl Chloride methallyl_halide Methallyl Chloride (Electrophile) salt NaCl

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Williamson Ether Synthesis
  • Deprotonation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve phenol in a suitable anhydrous solvent like Tetrahydrofuran (THF).

  • Base Addition : Cool the solution in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH), portion-wise. Stir the mixture until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.

  • Nucleophilic Substitution : To the resulting phenoxide solution, add methallyl chloride dropwise at 0 °C.

  • Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up : Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[1]

Direct Etherification of Phenol

An alternative route involves the direct reaction of phenol with methallyl alcohol. This method typically requires elevated temperatures and the presence of a catalyst to facilitate the dehydration and subsequent ether formation.[1]

Causality : Catalysts such as zeolites, Fe/SiO₂·TiO₂, or hydroquinone are employed to activate the alcohol's hydroxyl group, making it a better leaving group (as water) and promoting the nucleophilic attack by phenol.[1] This approach can be considered more "green" as it avoids the use of halide intermediates.

Core Reactivity: The Claisen Rearrangement

The most significant reaction of this compound from a synthetic standpoint is the Claisen rearrangement . This powerful carbon-carbon bond-forming reaction is a concerted, intramolecular[2][2]-sigmatropic rearrangement that occurs upon heating.[1][9]

Mechanism : The reaction proceeds through a single, highly ordered, six-membered cyclic transition state.[9][10] The C-O bond of the ether is cleaved while a new C-C bond is formed between the terminal carbon of the methallyl group and the ortho position of the aromatic ring.[10] This initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable aromatic product, 2-methallylphenol.[1][10] The reaction is driven by the formation of the stable phenol moiety.[9]

Claisen_Rearrangement start This compound ts [3,3]-Sigmatropic Transition State (Cyclic) start->ts Heat intermediate Cyclohexadienone Intermediate ts->intermediate Rearrangement product 2-Methallylphenol (Final Product) intermediate->product Tautomerization (Rearomatization)

Sources

An In-Depth Technical Guide to the Thermal Degradation of Methallyl Phenyl Ether: Mechanisms, Products, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of the thermal degradation of methallyl phenyl ether, a compound of interest in synthetic chemistry and material science. An understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and application in high-temperature environments. This document elucidates the dual, temperature-dependent degradation mechanisms: the pericyclic[1][1]-sigmatropic Claisen rearrangement and high-temperature homolytic cleavage. We present a theoretical framework for these competing pathways, detailed experimental protocols for their investigation using modern analytical techniques, and a guide to interpreting the resulting data. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of ether thermolysis.

Foundational Principles: The Duality of Degradation Pathways

The thermal degradation of this compound is not a singular event but a competition between two distinct, temperature-dependent mechanisms. The pathway that predominates is dictated by the available thermal energy, which determines whether a concerted, lower-energy rearrangement or a higher-energy bond fragmentation is favored.

  • At Moderate Temperatures (<300°C, typical): The reaction is dominated by the Claisen rearrangement , a highly ordered, intramolecular[1][1]-sigmatropic rearrangement. This concerted process involves a cyclic transition state and is a cornerstone of synthetic organic chemistry.[2]

  • At Elevated Temperatures (>400°C, typical): With sufficient thermal energy, the molecule can overcome the higher activation barrier for homolytic cleavage . This process involves the fragmentation of the ether's weakest bonds, leading to the formation of highly reactive free radicals and a subsequent cascade of complex reactions.[3][4]

Understanding this duality is paramount for predicting product distribution and controlling reaction outcomes.

Mechanistic Deep Dive

Pathway I: The Claisen Rearrangement

The Claisen rearrangement is the archetypal thermal reaction for allyl aryl ethers.[5][6] For this compound, the reaction proceeds through a concerted, six-membered cyclic transition state. The presence of the methyl group on the C2 position of the allyl moiety does not prevent the rearrangement but influences the structure of the final product.

The mechanism unfolds in two key steps:

  • [1][1]-Sigmatropic Shift: Upon heating, the methallyl group migrates from the oxygen atom to the ortho position of the phenyl ring. This is a pericyclic reaction where the C3 of the methallyl group forms a new sigma bond with the C2 of the phenyl ring, while the C1-O bond of the ether cleaves.

  • Tautomerization (Rearomatization): The initial product of this shift is a non-aromatic cyclohexadienone intermediate.[5] This intermediate rapidly tautomerizes to regain the thermodynamic stability of the aromatic ring, yielding the final product, 2-(2-methylallyl)phenol .

Claisen_Rearrangement cluster_start This compound cluster_ts Cyclic Transition State cluster_intermediate Dienone Intermediate cluster_product 2-(2-methylallyl)phenol MPE TS MPE->TS Heat (Δ) [1][1]-Sigmatropic Shift DI TS->DI Product DI->Product Tautomerization

Caption: The Claisen rearrangement of this compound.

Pathway II: High-Temperature Homolytic Cleavage

At higher temperatures, the input energy is sufficient to cause the homolytic scission of the molecule's weakest covalent bonds. For this compound, the allylic C-O bond is the most susceptible to cleavage due to the resonance stabilization of the resulting methallyl and phenoxy radicals.

The degradation proceeds via a classic free-radical mechanism:

  • Initiation: The primary fragmentation event is the cleavage of the C-O ether bond, yielding a phenoxy radical and a methallyl radical. A secondary, less favorable cleavage can occur at the Ph-O bond.

  • Propagation/Termination: These primary radicals can undergo a variety of subsequent reactions, including hydrogen abstraction (e.g., phenoxy radical abstracting a hydrogen to form phenol), disproportionation, recombination, or further fragmentation. This leads to a complex mixture of smaller, volatile products.

Homolytic_Cleavage cluster_radicals Primary Radicals cluster_products Secondary Products MPE This compound Phenoxy Phenoxy Radical MPE->Phenoxy High Heat (Δ) Homolytic Cleavage Methallyl Methallyl Radical MPE->Methallyl Phenol Phenol Phenoxy->Phenol H• Abstraction Other Other Fragments (e.g., CO, cyclopentadienyl radical) Phenoxy->Other Decomposition Isobutene Isobutene Methallyl->Isobutene H• Abstraction

Caption: Primary homolytic cleavage and subsequent product formation.

Experimental Investigation: A Validated Analytical Framework

A multi-faceted analytical approach is required to fully characterize the thermal degradation of this compound. This involves determining the temperature range of decomposition and identifying the resulting products.

Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA is the first-line technique to determine the bulk thermal stability of a material. By precisely measuring mass loss as a function of temperature, we can identify the onset temperature of decomposition and the number of degradation stages. This data is crucial for setting temperature parameters in subsequent pyrolysis experiments.

Step-by-Step Methodology:

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA crucible.

  • Instrument Setup:

    • Purge Gas: Use an inert gas (Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • The onset temperature of decomposition is determined from the initial significant drop in mass.

    • The derivative of the TGA curve (DTG curve) will show peaks corresponding to the maximum rate of mass loss for each degradation step.[7]

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Causality: Py-GC-MS is the definitive technique for identifying the volatile and semi-volatile products of thermal degradation.[8][9] The pyrolyzer provides precise, rapid heating to a set temperature, mimicking a specific degradation state. The resulting fragments are then separated by the GC and identified by the MS, allowing us to directly probe the mechanistic pathways as a function of temperature.[10]

Py_GC_MS_Workflow cluster_py Pyrolysis Stage cluster_gc Separation Stage cluster_ms Detection Stage Sample Sample in Quartz Tube Pyrolyzer Flash Pyrolyzer (e.g., 250°C, 550°C) Sample->Pyrolyzer Injector GC Injector (280°C) Pyrolyzer->Injector Transfer of Pyrolyzates Column Capillary Column (e.g., DB-5ms) Injector->Column He Carrier Gas IonSource MS Ion Source (EI, 70 eV) Column->IonSource Separated Analytes Detector Mass Analyzer & Detector IonSource->Detector Data Data Detector->Data Data Acquisition (Pyrogram)

Caption: Experimental workflow for Py-GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Load approximately 50-100 µg of this compound into a deactivated stainless steel or quartz pyrolysis sample cup.

  • Pyrolyzer Setup:

    • Interface Temperature: Set the pyrolysis interface and GC injector temperature to 280°C to ensure efficient transfer of products without cold spots.

    • Pyrolysis Temperature Program: Conduct a series of single-shot pyrolyses at different temperatures to map the product distribution.

      • Low Temperature (e.g., 250°C): To selectively induce the Claisen rearrangement.

      • High Temperature (e.g., 550°C): To favor homolytic cleavage.[10]

  • Gas Chromatography (GC) Parameters:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A mid-polarity column, such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm), provides excellent separation for aromatic compounds.

    • Oven Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Source Temperature: 230°C.

  • Data Analysis & Validation: Identify eluted compounds by comparing their mass spectra against a standard reference library (e.g., NIST/Wiley). The presence of the molecular ion and key fragment ions confirms the identity of each degradation product.

Predicted Products and Data Interpretation

The combination of TGA and temperature-resolved Py-GC-MS provides a powerful dataset for elucidating the degradation behavior.

Pyrolysis Temp. Dominant Pathway Key Expected Products Rationale / Confirming Evidence
~250 - 350°CClaisen Rearrangement 2-(2-methylallyl)phenolThe primary product will be the isomer of the parent compound (same molecular weight). Its mass spectrum will be distinct from the starting material.[11]
> 450°CHomolytic Cleavage PhenolFormation via H-abstraction by the phenoxy radical.[12]
IsobuteneFormation via H-abstraction by the methallyl radical.
Phenoxy radical (transient)Direct detection is difficult but its presence is inferred from downstream products like phenol.[3]
CO, Cyclopentadienyl radicalHigh-temperature decomposition products of the phenoxy radical itself.[12]

Interpreting the Results:

  • A pyrogram from a low-temperature run (e.g., 250°C) showing a single major peak identified as 2-(2-methylallyl)phenol is definitive evidence for the Claisen rearrangement pathway.

  • A pyrogram from a high-temperature run (e.g., 550°C) showing a complex mixture of peaks, with prominent signals for phenol and evidence of gaseous products like isobutene, confirms the dominance of the homolytic cleavage mechanism.

Conclusion

The thermal degradation of this compound is a well-defined, yet multifaceted, process governed by temperature. At lower temperatures, it undergoes a clean, intramolecular Claisen rearrangement to form 2-(2-methylallyl)phenol. At higher temperatures, the degradation shifts to a complex free-radical mechanism initiated by homolytic cleavage of the ether bond, yielding a diverse array of smaller products, including phenol and isobutene.

The analytical framework presented in this guide, centered on TGA and temperature-resolved Py-GC-MS, provides a robust and self-validating methodology for researchers to experimentally verify these pathways. This detailed understanding of thermal stability and product formation is essential for the rational design of chemical processes and the safe application of this and related ether compounds.

References

  • Wikipedia. Claisen rearrangement. [2]

  • Savadogo, O. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed. Rapid Communications in Mass Spectrometry. [13]

  • Ryan, J. P., & O'Connor, P. R. The Claisen Rearrangement of Phenyl Allyl Ethers, Labeled with Carbon-14. Journal of the American Chemical Society. [1]

  • Berski, S., et al. Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. ResearchGate. [5]

  • Berski, S., et al. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry. [6]

  • Frontier Laboratories Ltd. 4. Four analytical techniques | Pyrolysis-GC/MS | Technical Info. [10]

  • BenchChem. Thermal Stability of Allyl Phenethyl Ether: A Technical Guide. [14]

  • Staš, M., et al. Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Energy & Fuels. [15]

  • Lauer, W. M., & Moe, O. The Rearrangement of Phenyl Allyl Ethers. IV. An Examination of the Pyrolysis Product of Phenyl Allyl Ether for Evidence of Para. Journal of the American Chemical Society. [11]

  • BenchChem. A Technical Guide to the Thermal Stability and Decomposition Profile of Allyl Methallyl Ether. [16]

  • Kusch, P. Analytical Pyrolysis. ResearchGate. [www.researchgate.net/publication/313360533_Analytical_Pyrolysis)[8]

  • Louw, R., & Dijks, J. H. M. Vapour phase thermolysis of allyl phenyl ether. ResearchGate. [17]

  • Sam, K. D., & Wampler, T. P. Analytical Pyrolysis Handbook. Taylor & Francis. [18]

  • Kusch, P. (PDF) Analytical Pyrolysis. ResearchGate. [9]

  • Jarvis, M. W., et al. Direct Detection of Products from the Pyrolysis of 2-Phenethyl Phenyl Ether. The Journal of Physical Chemistry A. [3][4]

  • RTI International. Direct detection of products from the pyrolysis of 2-phenethyl phenyl ether.

  • Cobb Jr., K. O. Thermal degradation kinetics of aromatic ether polymers. Mississippi State University Scholars Junction.

  • Jarvis, M. W., et al. Direct Detection of Products from the Pyrolysis of 2-Phenethyl Phenyl Ether. The Journal of Physical Chemistry A. [4]

  • Simmie, J. M. Pyrolysis of phenethyl phenyl ether generates PAH precursors. ResearchGate. [12]

  • Cholewa, J., et al. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [7]

  • Filippone, F., et al. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers.

  • Iken, O. M. THE THERMAL[1][1] CLAISEN REARRANGEMENT O F THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. LOCKSS. Thesis.pdf)

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Quantum Chemical Calculations for Methallyl Phenyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on methallyl phenyl ether. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a scientifically grounded rationale for procedural choices. We will explore the theoretical underpinnings of suitable computational models, present a detailed, step-by-step protocol for calculations, and discuss the interpretation of the resulting data. The methodologies outlined herein are crafted to ensure scientific integrity and reproducibility, providing a self-validating system for the computational analysis of this and similar aromatic ether compounds. Particular emphasis is placed on the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the elucidation of reaction mechanisms, specifically the Claisen rearrangement.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₂O, is an organic compound of interest in synthetic chemistry.[1] Its structure, featuring a phenyl ring linked to a methallyl group via an ether bond, presents a rich landscape for both experimental and computational investigation. The molecule's reactivity is largely dictated by the interplay between the aromatic system and the allylic moiety.

A key reaction of this compound is the Claisen rearrangement, a[2][2]-sigmatropic shift that leads to the formation of 2-methallylphenol.[1] This intramolecular rearrangement is of significant synthetic utility and its mechanism has been a subject of extensive study.[3][4] Quantum chemical calculations offer a powerful lens through which to examine the transition state and energetics of this process, providing insights that are often difficult to obtain through experimental means alone.

This guide will provide the necessary theoretical and practical knowledge to perform robust quantum chemical calculations on this compound, enabling a deeper understanding of its structural, spectroscopic, and reactive properties.

Theoretical Framework: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, which contains a mix of saturated and unsaturated systems, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.

Density Functional Theory (DFT)

DFT methods calculate the electronic energy of a system based on its electron density, rather than the more computationally expensive wavefunction.[5] The choice of the exchange-correlation functional is critical. For systems like aromatic ethers, hybrid functionals often provide reliable results.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that combines the strengths of Hartree-Fock theory and DFT. It has a proven track record for providing good geometries and reasonable energies for a wide range of organic molecules.[6]

  • M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This functional is known for its good performance in calculating non-covalent interactions and thermochemistry, which can be important for accurately modeling the transition state of the Claisen rearrangement.[7]

  • ωB97X-D: This is a range-separated hybrid functional that includes empirical dispersion corrections, making it well-suited for systems where weak interactions might play a role.

Causality of Choice: For general purpose calculations such as geometry optimization and frequency analysis of this compound, B3LYP is a robust and cost-effective starting point. For more accurate energy calculations, particularly for reaction barriers like that of the Claisen rearrangement, M06-2X or ωB97X-D are recommended due to their superior handling of electron correlation and dispersion effects.

Basis Sets

The basis set is a set of mathematical functions used to describe the atomic orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are popular and computationally efficient basis sets. The (d) indicates the addition of polarization functions on heavy atoms, which are crucial for describing chemical bonds accurately. The + indicates the addition of diffuse functions, which are important for describing anions and systems with lone pairs, such as the oxygen in an ether.[8]

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix signifies the addition of diffuse functions.[7]

Causality of Choice: A double-zeta basis set like 6-31G(d) is often sufficient for initial geometry optimizations. For more accurate single-point energy calculations and frequency analysis, a triple-zeta basis set such as 6-311+G(d,p) or aug-cc-pVTZ is recommended to achieve a better description of the electronic structure. The inclusion of diffuse functions is particularly important for the ether oxygen.[8]

Experimental Protocols: A Step-by-Step Computational Workflow

This section details a step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Step 1: Molecular Structure Input and Initial Optimization
  • Construct the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView).

  • Perform an initial, low-level optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Save the coordinates in a format compatible with your quantum chemistry software package (e.g., Gaussian, ORCA).

Step 2: Geometry Optimization
  • Select the DFT functional and basis set. For an initial optimization, B3LYP/6-31G(d) is a suitable choice.

  • Perform a geometry optimization calculation. This will find the lowest energy conformation of the molecule.

  • Verify the optimized geometry. Ensure that the optimization has converged to a true minimum on the potential energy surface.

Step 3: Vibrational Frequency Analysis
  • Perform a frequency calculation at the same level of theory as the final geometry optimization.

  • Confirm the nature of the stationary point. A true minimum will have no imaginary frequencies. A transition state will have exactly one imaginary frequency.

  • Calculate thermodynamic properties. The frequency calculation also provides important thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Simulate the IR spectrum. The calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data for validation.

Step 4: Calculation of Molecular Properties
  • Predict NMR spectra. Using the optimized geometry, perform a calculation to predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

  • Analyze the electronic structure. Calculate properties such as molecular orbital energies (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential (MEP) to understand the molecule's reactivity and intermolecular interactions.

Step 5: Investigating the Claisen Rearrangement
  • Locate the transition state (TS). This is the most challenging part of the calculation. Use a transition state search algorithm (e.g., QST2, QST3, or a Berny optimization with initial guess for the TS structure) to find the saddle point on the potential energy surface corresponding to the Claisen rearrangement. A higher level of theory, such as M06-2X/6-311+G(d,p), is recommended for this step.

  • Verify the transition state. A frequency calculation must be performed on the located TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Perform an Intrinsic Reaction Coordinate (IRC) calculation. This calculation follows the reaction path downhill from the transition state to connect it to the reactant (this compound) and the product (2-methallylphenol), confirming that the located TS is indeed for the desired reaction.

  • Calculate the activation energy. The activation energy (ΔG‡) can be calculated as the difference in Gibbs free energy between the transition state and the reactant.

Data Presentation and Visualization

Tabulated Data
PropertyCalculated Value (B3LYP/6-311+G(d,p))Experimental Value (for Allyl Phenyl Ether)
Selected Bond Lengths (Å)
C(phenyl)-OValueValue
O-C(allyl)ValueValue
Selected Bond Angles (°) **
C(phenyl)-O-C(allyl)ValueValue
Key Vibrational Frequencies (cm⁻¹) **
C=C stretch (allyl)Value~1640-1680 cm⁻¹
C-O-C stretch (asymmetric)Value~1242 cm⁻¹[9]
Aromatic C-H out-of-plane bendValue~690-900 cm⁻¹
¹³C NMR Chemical Shifts (ppm)
C(ipso)ValueValue
C(ortho)ValueValue
C(meta)ValueValue
C(para)ValueValue
C(allyl, CH₂)ValueValue
C(allyl, C=)ValueValue
C(allyl, =CH₂)ValueValue
C(allyl, CH₃)ValueValue
Calculated Energies (Hartrees)
This compound (Electronic Energy)ValueN/A
Transition State (Electronic Energy)ValueN/A
2-Methallylphenol (Electronic Energy)ValueN/A
Activation Energy (kcal/mol)
ΔG‡ (Claisen Rearrangement)ValueValue (from kinetic studies of similar ethers)
Visualizations

computational_workflow cluster_start 1. Input & Initial Optimization cluster_dft 2. DFT Calculations cluster_reaction 3. Reaction Mechanism A Construct 3D Structure B Molecular Mechanics Optimization A->B C Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C D Frequency Analysis C->D F Transition State Search (e.g., M06-2X/6-311+G(d,p)) C->F E Property Calculations (NMR, Orbitals, etc.) D->E G IRC Calculation F->G H Calculate Activation Energy G->H

Figure 1: A schematic representation of the computational workflow for the quantum chemical analysis of this compound.

claisen_rearrangement Reactant This compound TS Transition State Reactant->TS ΔG‡ Product 2-Methallylphenol TS->Product

Figure 2: A simplified energy profile for the Claisen rearrangement of this compound, showing the reactant, transition state, and product.

Conclusion and Future Directions

The computational protocol detailed in this guide provides a robust and scientifically sound framework for the in-depth analysis of this compound. By following these steps, researchers can obtain reliable data on the molecule's geometry, spectroscopic properties, and the mechanism of its characteristic Claisen rearrangement. The comparison of calculated data with experimental values for analogous compounds serves as a crucial validation step, reinforcing the trustworthiness of the computational model.

Future work could extend this methodology to investigate the influence of substituents on the phenyl ring on the kinetics and thermodynamics of the Claisen rearrangement. Furthermore, the computational exploration of other potential reaction pathways of this compound would provide a more complete picture of its chemical behavior. The insights gained from such studies can be invaluable in the rational design of new synthetic routes and the development of novel molecules with desired properties.

References

  • Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl. (2021). Journal of Organic Chemistry. [Link]

  • Claisen rearrangement of allyl phenyl ether: heavy-atom kinetic isotope effects and bond orders in the transition structure. (1988). Journal of the American Chemical Society. [Link]

  • The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. (2020). National Institutes of Health. [Link]

  • Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. (2018). The University of Queensland eSpace. [Link]

  • The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. (2023). Taylor & Francis. [Link]

  • The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement of Allyl p-Tolyl Ether in Diphenyl Ether Solution. (1939). Journal of the American Chemical Society. [Link]

  • The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement of Allyl p-Tolyl Ether in Diphenyl Ether Solution. (n.d.). datapdf.com. [Link]

  • Claisen Rearrangement: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. (2016). ResearchGate. [Link]

  • Allyl phenyl ether. (n.d.). PubChem. [Link]

  • Claisen rearrangement. (n.d.). Wikipedia. [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. [Link]

  • How to choose a functional and basis set for your DFT calculation. (2021). YouTube. [Link]

  • Efficient Diffuse Basis Sets for Density Functional Theory. (2010). ACS Publications. [Link]

  • Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). National Institutes of Health. [Link]

  • How to choose a basis set in DFT calculations || part 4. (2023). YouTube. [Link]

  • I.R. laser chemistry of allyl phenyl ether. (1987). Physica. [Link]

  • Tables For Organic Structure Analysis. (n.d.). University of Colorado Boulder. [Link]

  • Vapor-Phase Fourier-Transform Infrared Spectra of Some Substituted Phenol and Substituted Phenyl Ether Compounds. (1995). J-Stage. [Link]

  • Solved Allyl phenyl ether spectrum: Problem 2.5 Spectrum L. (2022). Chegg. [Link]

  • I.R. laser chemistry of allyl phenyl ether. (1987). Taylor & Francis Online. [Link]

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Introduction: The Strategic Importance of Methallyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Historical and Modern Synthesis of Methallyl Phenyl Ether

This compound is a key organic intermediate whose significance is intrinsically linked to its subsequent, high-value transformations. While not an end product in itself, it serves as a critical precursor, most notably for the synthesis of 2-methallylphenol via the celebrated Claisen rearrangement.[1] This rearranged product is a foundational building block in the industrial synthesis of various agrochemicals, including the carbamate insecticide carbofuran.[1] Understanding the historical evolution and the underlying chemical principles of its synthesis provides researchers with a robust framework for developing efficient, selective, and sustainable manufacturing processes. This guide provides a comprehensive exploration of the primary synthetic routes to this compound, from classical methodologies to modern catalytic advancements, emphasizing the causality behind experimental choices and validating protocols with authoritative references.

The Foundational Route: Williamson Ether Synthesis

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains the most classical and conceptually straightforward method for preparing ethers, including this compound.[2][3] This reaction is a cornerstone of organic chemistry, proceeding via a nucleophilic substitution (SN2) mechanism.[4][5]

Mechanistic Principles and Causality

The synthesis involves two discrete, mechanistically crucial steps:

  • Deprotonation of Phenol: Phenol, being weakly acidic, is treated with a suitable base to generate the sodium or potassium phenoxide ion. The choice of base is critical; strong bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) can be used.[5] The formation of the phenoxide is essential as it is a far more potent nucleophile than the neutral phenol molecule, dramatically accelerating the rate of reaction.[4]

  • Nucleophilic Substitution (SN2): The resulting phenoxide anion attacks the electrophilic carbon of a methallyl halide (e.g., methallyl chloride or methallyl bromide), displacing the halide leaving group.[1] This step is a classic SN2 reaction. For this reason, primary alkyl halides like methallyl chloride are ideal substrates, as they are sterically unhindered and less prone to undergoing the competing E2 elimination reaction that is common with secondary and tertiary halides.[4][5]

A significant challenge in the alkylation of phenoxides is the competition between O-alkylation (the desired ether formation) and C-alkylation (alkylation of the aromatic ring).[5][6] The regioselectivity of this process can be influenced by factors such as the solvent, the counter-ion, and the leaving group. Dipolar aprotic solvents are often employed to minimize side reactions.[5]

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + Base Base (e.g., NaOH) Base->Phenoxide Phenoxide_ref Sodium Phenoxide H2O H₂O MethallylHalide Methallyl Halide (CH₂=C(CH₃)CH₂-X) Product This compound MethallylHalide->Product Salt NaX Product->Salt + Phenoxide_ref->Product +

Caption: Workflow of the Williamson Ether Synthesis for this compound.

Generalized Experimental Protocol
  • Phenoxide Preparation: In a dry reaction flask, dissolve phenol in a suitable solvent (e.g., butanone, acetone, or ethanol).[2][7]

  • Add a base, such as finely pulverized potassium carbonate or sodium hydroxide, to the solution.[2][5] The mixture is typically stirred and may be heated to ensure complete deprotonation.

  • Alkylation: Carefully add methallyl chloride or bromide to the reaction mixture.

  • Reaction: Heat the mixture under reflux for a specified period (e.g., 1-2 hours) to drive the SN2 reaction to completion.[2]

  • Work-up: After cooling, the reaction mixture is typically quenched with water. The organic product is extracted using a solvent like tert-butyl methyl ether.[2]

  • Purification: The organic layer is washed with an aqueous base (e.g., 5% NaOH) to remove any unreacted phenol, followed by a brine wash.[2] The final product is obtained after drying the organic phase and removing the solvent under reduced pressure.

Direct Catalytic Etherification: A Modern Alternative

A more atom-economical approach involves the direct etherification of phenol with methallyl alcohol. This method avoids the use of alkyl halides but requires a catalyst to facilitate the reaction and control selectivity.[1]

Overcoming the C-Alkylation Challenge

The primary obstacle in direct etherification is the competing C-alkylation of the aromatic ring, which is often thermodynamically favored.[1] The historical and ongoing challenge has been the development of catalysts that selectively promote O-alkylation. Various catalytic systems have been explored:

  • Hydroquinone: Can be used as a catalyst to favor ether formation.[1]

  • Zeolites: These crystalline aluminosilicates possess well-defined microporous structures that impart shape-selectivity.[1] By confining the reaction within their pores, zeolites can sterically hinder the bulkier transition state required for C-alkylation, thus promoting the formation of this compound.[1]

  • Nanostructured Catalysts: Catalysts such as Fe/SiO₂·TiO₂ have proven effective for the synthesis and subsequent isomerization of allyl phenyl ethers under milder conditions than traditional methods.[1] Their high surface area and unique electronic properties can enhance both reaction rates and selectivity towards the desired ether.[1]

Competing_Pathways Start Phenol + Methallyl Alcohol Catalyst Catalyst (e.g., Zeolite, Fe/SiO₂·TiO₂) Start->Catalyst O_Alk O-Alkylation (Desired Pathway) Catalyst->O_Alk C_Alk C-Alkylation (Side Reaction) Catalyst->C_Alk Product This compound O_Alk->Product Byproduct C-Methallylphenol C_Alk->Byproduct

Caption: Competing O- vs. C-alkylation pathways in direct etherification.

Phase-Transfer Catalysis: Enhancing the Williamson Reaction

Phase-transfer catalysis (PTC) represents a significant process improvement for the Williamson synthesis, particularly for reactions involving a water-soluble nucleophile (phenoxide) and an organic-soluble electrophile (methallyl halide).[6]

The core principle involves a phase-transfer catalyst, typically a quaternary ammonium salt, which transports the phenoxide anion from the aqueous phase into the organic phase. Here, the "naked" and highly reactive anion can efficiently react with the methallyl halide. This technique offers several advantages, including the use of inexpensive bases like NaOH, milder reaction conditions, and the elimination of the need for anhydrous solvents, aligning with the principles of green chemistry.[3][6]

The Claisen Rearrangement: The Synthetic Purpose

The primary value of this compound in synthetic chemistry is realized through its participation in the Claisen rearrangement, a[8][8]-sigmatropic rearrangement discovered by Rainer Ludwig Claisen in 1912.[9][10] Upon heating to approximately 200-250°C, the ether undergoes a concerted, intramolecular rearrangement to form 2-methallylphenol.[9][11]

The mechanism proceeds through a highly ordered, cyclic six-membered transition state.[11] This pericyclic reaction involves the cleavage of the C-O ether bond and the simultaneous formation of a new C-C bond between the terminal carbon of the methallyl group and the ortho position of the aromatic ring.[11] The initial product is a non-aromatic dienone intermediate, which rapidly tautomerizes to the stable, aromatic 2-allylphenol product.[11]

Claisen_Rearrangement cluster_main Claisen Rearrangement of this compound Start This compound TS Cyclic Transition State ([3,3]-Sigmatropic) Start->TS Heat (Δ) Intermediate Dienone Intermediate (Non-aromatic) TS->Intermediate Rearrangement Product 2-Methallylphenol Intermediate->Product Tautomerization

Caption: Mechanism of the Claisen Rearrangement.

Summary of Synthetic Methodologies

Method Starting Materials Key Reagents/Catalysts General Conditions Advantages Disadvantages
Williamson Ether Synthesis Phenol, Methallyl HalideStrong or weak base (NaH, K₂CO₃, NaOH)Reflux in organic solvent (e.g., acetone, butanone)Robust, well-established, versatile[2][4]Requires stoichiometric base, potential for C-alkylation, not atom-economical[5][6]
Direct Catalytic Etherification Phenol, Methallyl AlcoholHeterogeneous catalysts (Zeolites, Fe/SiO₂·TiO₂)Elevated temperaturesAtom-economical, avoids halidesRequires catalyst development, risk of C-alkylation without proper catalyst selection[1]
Phase-Transfer Catalysis (PTC) Phenol, Methallyl HalideAqueous base (NaOH), PTC catalyst (e.g., R₄N⁺X⁻)Biphasic system, often milder conditionsMilder conditions, no anhydrous solvent needed, high yields[3][6]Requires a catalyst, potential for emulsions

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  • This compound | 5820-22-4 - Benchchem. (n.d.).
  • The Claisen Rearrangement - Organic Reactions. (n.d.).
  • Claisen rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.).
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  • The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - Semantic Scholar. (2016). Retrieved from [Link]

  • Synthesis of Allyl Methallyl Ether via Williamson Ether Synthesis: A Technical Guide - Benchchem. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (n.d.). Retrieved from [Link]

  • 18.4: Reactions of Ethers - Claisen Rearrangement - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Williamson Ether Synthesis- Preparation of Methyl p-ethylphenyl ether Lab Report. (n.d.).
  • allyl phenyl ether: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • (PDF) SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS - ResearchGate. (n.d.). Retrieved from [Link]

  • Allyl phenyl ether - Wikipedia. (n.d.). Retrieved from [Link]

  • Unlocking the Synthetic Potential: A Technical Guide to the Applications of Allyl Methallyl Ether in Organic Synthesis - Benchchem. (n.d.).
  • Allyl phenyl ether - Grokipedia. (n.d.).
  • US3734970A - Preparation of methyl-beta-phenyl-ethyl-ether - Google Patents. (1970).
  • Suitable reaction condition for preparation of Methyl phenyl ether is.... - YouTube. (2024). Retrieved from [Link]

  • Suitable reaction condition for preparation of methyl phenyl ether is | 10th April ,2023 |JEE Mains - YouTube. (2023). Retrieved from [Link]

  • The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement - ResearchGate. (n.d.). Retrieved from [Link]

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An In-Depth Technical Guide to Methallyl Phenyl Ether: Molecular Structure, Bonding, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methallyl phenyl ether, a key organic intermediate, possesses a unique combination of an aromatic moiety and a reactive methallyl group. This guide provides a comprehensive technical overview of its molecular structure, bonding characteristics, synthesis, and reactivity. We delve into the subtle interplay of electronic and steric effects that govern its conformational preferences and reaction pathways. Detailed protocols for its synthesis via the Williamson ether synthesis are provided, alongside a mechanistic exploration of its hallmark reaction, the Claisen rearrangement. Furthermore, its utility in modern synthetic methodologies, such as palladium-catalyzed reactions, is discussed, highlighting its potential as a versatile building block in the synthesis of complex organic molecules relevant to the agrochemical and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction

This compound, systematically named [(2-methylprop-2-en-1-yl)oxy]benzene, is an aromatic ether that has garnered significant interest in organic synthesis. Its structure, which marries a stable phenyl ring with a versatile methallyl group, makes it a valuable precursor for a variety of chemical transformations. The primary significance of this compound lies in its role as a key intermediate in the production of agrochemicals, most notably through its thermal rearrangement to 2-methallylphenol, a precursor to the carbamate insecticide carbofuran.[1] Beyond this established application, its unique structural features are being increasingly exploited in modern catalytic processes, opening new avenues for the construction of complex molecular architectures. This guide aims to provide a detailed and authoritative overview of the fundamental chemical principles governing the structure and reactivity of this compound, offering insights that are critical for its effective utilization in research and development.

Molecular Structure and Bonding

The molecular structure of this compound (C₁₀H₁₂O) is characterized by a planar phenyl ring connected to a methallyl group via an ether linkage.[2] This deceptively simple arrangement gives rise to a complex interplay of electronic and steric factors that dictate its three-dimensional conformation and reactivity.

Conformational Analysis
Electronic Structure and Bonding

The electronic environment of this compound is a key determinant of its reactivity. The oxygen atom, with its lone pairs of electrons, can participate in resonance with the aromatic π-system, donating electron density to the ring. This conjugation influences the bond lengths and angles within the molecule. While precise experimental values for this compound are not published, typical bond lengths for similar phenyl ethers are approximately 1.36 Å for the C(aryl)-O bond and 1.43 Å for the C(alkyl)-O bond. The C-O-C bond angle is expected to be slightly larger than the tetrahedral angle of 109.5° due to steric repulsion, likely in the range of 110-118°.

Computational chemistry offers a powerful lens through which to examine the electronic structure in greater detail. DFT calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity in pericyclic and transition-metal-catalyzed reactions. For the closely related allyl phenyl ether, topological analysis of the electron localization function (ELF) has been used to study the C-O bond breaking and C-C bond formation in the Claisen rearrangement, revealing the crucial role of non-bonding electron density in the transition state.[1] A similar analysis for this compound would be expected to show the electronic influence of the methyl group on this process.

Synthesis of this compound

The most common and robust method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a methallyl halide by a phenoxide ion.[1]

Williamson Ether Synthesis

The reaction proceeds in two main steps: the deprotonation of phenol to form the sodium phenoxide, followed by the Sₙ2 reaction with methallyl chloride.

Reaction Scheme:

G phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaOH naoh NaOH product This compound phenoxide->product + Methallyl Chloride methallyl_cl Methallyl Chloride nacl NaCl

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Methallyl chloride

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous acetone. To this solution, add finely powdered sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Nucleophilic Substitution: To the stirred suspension of sodium phenoxide, add methallyl chloride (1.05 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction and Purification: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation to obtain high-purity this compound.

Reactivity of this compound

The reactivity of this compound is dominated by the interplay between the aromatic ring and the methallyl group.

The Claisen Rearrangement

The most characteristic reaction of this compound is the thermal Claisen rearrangement, a[2][2]-sigmatropic rearrangement that leads to the formation of 2-methallylphenol.[1] This concerted, intramolecular process proceeds through a cyclic, six-membered transition state.[3]

Caption: The Claisen Rearrangement of this compound.

The reaction is initiated by heat, which promotes the concerted movement of six electrons. A new carbon-carbon bond is formed between the terminal carbon of the methallyl group and the ortho position of the phenyl ring, while the carbon-oxygen bond of the ether is cleaved. This initially forms a non-aromatic dienone intermediate, which rapidly tautomerizes to the more stable phenolic product.

Palladium-Catalyzed Reactions

The double bond in the methallyl group of this compound makes it a suitable substrate for various palladium-catalyzed reactions. One notable example is the palladium-catalyzed allylic amination. In a study, this compound was successfully reacted with N-methyl-N-naphthylmethylamine in the presence of a palladium catalyst and the DPEphos ligand in water at room temperature, affording the corresponding allylic amine in 81% yield after one hour.[2] This transformation highlights the utility of this compound in forming carbon-nitrogen bonds under mild, aqueous conditions, which is of significant interest in the development of greener synthetic methodologies.

Applications in Agrochemical and Pharmaceutical Development

Agrochemicals

As previously mentioned, the primary industrial application of this compound is as a precursor to 2-methallylphenol, which is a key building block for the insecticide carbofuran.[1] The efficiency of the Claisen rearrangement makes this a commercially viable route to this important agrochemical intermediate.

Potential in Drug Development

While no currently marketed drugs contain the 2-methallylphenol moiety, the phenolic and substituted phenolic substructures are prevalent in a wide range of pharmaceuticals. The ability to introduce the methallyl group ortho to a hydroxyl group via the Claisen rearrangement provides a powerful tool for the synthesis of complex phenolic compounds. These structures can serve as scaffolds for the development of new therapeutic agents. The methallyl group itself can be further functionalized, offering a handle for diversification and the exploration of structure-activity relationships in drug discovery programs. For instance, the double bond can be subjected to oxidation, reduction, or addition reactions to introduce a variety of functional groups. The exploration of the 2-methallylphenol scaffold in medicinal chemistry remains an area with potential for future discoveries.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₂O[4]
Molecular Weight 148.20 g/mol [4]
CAS Number 5820-22-4[4]
Boiling Point 175-176 °C[4]
Density 0.964 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.514[4]

Spectroscopic Data Summary:

¹H NMR (CDCl₃, 400 MHz) δ (ppm) Multiplicity Assignment
Aromatic Protons6.88-7.30mAr-H
Vinylic Protons5.08, 4.98s=CH₂
Methylene Protons4.41s-O-CH₂-
Methyl Protons1.80s-CH₃
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Assignment
Aromatic Carbons158.8, 141.2, 129.4, 120.8, 114.7Ar-C
Vinylic Carbons112.9=CH₂
Methylene Carbon72.3-O-CH₂-
Methyl Carbon19.5-CH₃
Infrared (IR) Spectroscopy Frequency (cm⁻¹) Assignment
C-H stretch (aromatic)~3050Ar-H
C-H stretch (aliphatic)~2920, 2860C-H
C=C stretch (alkene)~1650C=C
C=C stretch (aromatic)~1600, 1490Ar C=C
C-O stretch (ether)~1240, 1040C-O-C
Mass Spectrometry (MS) m/z Assignment
148[M]⁺Molecular Ion
94[M - C₄H₆]⁺Loss of methallyl group
77[C₆H₅]⁺Phenyl cation
55[C₄H₇]⁺Methallyl cation

Conclusion

This compound is a molecule of significant synthetic utility, bridging the gap between simple aromatic precursors and more complex functionalized compounds. Its straightforward synthesis via the Williamson ether synthesis and its predictable reactivity in the Claisen rearrangement make it a reliable tool for organic chemists. Furthermore, its amenability to modern transition-metal-catalyzed transformations is expanding its role in contemporary organic synthesis. While its primary application has been in the agrochemical industry, the potential for the 2-methallylphenol scaffold in medicinal chemistry warrants further investigation. This guide has provided a comprehensive overview of the molecular structure, bonding, and reactivity of this compound, offering a solid foundation for researchers and professionals seeking to harness the synthetic potential of this versatile molecule.

References

  • The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. Retrieved January 21, 2026, from a PDF document by the Royal Society of Chemistry.
  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2008). Aminations of allylic phenyl ethers via micellar catalysis at room temperature in water. Organic letters, 10(12), 2561–2564.
  • Berski, S., & Durlak, P. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry, 40(10), 8453-8461.
  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79893, (2-Methylallyloxy)benzene. Retrieved January 21, 2026, from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

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Methodological & Application

Synthesis of Methallyl Phenyl Ether: A Detailed Guide for Organic Chemistry Laboratories

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Methallyl Phenyl Ether in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, primarily recognized for its role as a precursor in the Claisen rearrangement to produce 2-methallylphenol.[1] This rearranged product serves as a key building block in the synthesis of various agrochemicals and other complex organic molecules.[1] The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely applicable method for forming C-O bonds. This application note provides a comprehensive, in-depth guide for the synthesis, characterization, and subsequent Claisen rearrangement of this compound, designed for researchers, scientists, and professionals in drug development.

I. Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction in organic chemistry that proceeds via an S\textsubscript{N}2 mechanism.[2] The synthesis of this compound involves the deprotonation of phenol to form the nucleophilic phenoxide ion, which then attacks the electrophilic methallyl chloride, displacing the chloride leaving group.

Reaction Scheme:

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O[3]
Molecular Weight148.20 g/mol [3]
Boiling Point175-176 °C[3]
Density0.964 g/mL at 25 °C[3]
Refractive Index (n²⁰/D)1.514[3]

¹H NMR (CDCl₃, 400 MHz):

  • δ 7.30-7.25 (m, 2H, Ar-H)

  • δ 6.95-6.90 (m, 3H, Ar-H)

  • δ 5.10 (s, 1H, =CH₂)

  • δ 5.00 (s, 1H, =CH₂)

  • δ 4.45 (s, 2H, O-CH₂)

  • δ 1.80 (s, 3H, CH₃)

¹³C NMR (CDCl₃, 100 MHz):

  • δ 158.5 (Ar C-O)

  • δ 141.0 (C=CH₂)

  • δ 129.5 (Ar C-H)

  • δ 120.8 (Ar C-H)

  • δ 114.7 (Ar C-H)

  • δ 113.0 (=CH₂)

  • δ 72.0 (O-CH₂)

  • δ 19.5 (CH₃)

IR (neat, cm⁻¹):

  • 3070 (=C-H stretch)

  • 2920, 2860 (C-H stretch)

  • 1650 (C=C stretch)

  • 1595, 1490 (Ar C=C stretch)

  • 1240 (C-O stretch)

II. Claisen Rearrangement of this compound

The Claisen rearrangement is a powerful-[4][4]sigmatropic rearrangement that is a cornerstone for C-C bond formation in aromatic systems. [5]Heating this compound induces an intramolecular rearrangement to yield 2-methallylphenol.

Reaction Mechanism:

The reaction proceeds through a concerted, cyclic transition state, leading to the formation of a dienone intermediate which then tautomerizes to the more stable aromatic phenol. [5]

Experimental Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound148.205.0 g0.034
N,N-Diethylaniline (optional, solvent)149.2320 mL-
Diethyl Ether74.12As needed-
1 M Hydrochloric Acid36.46As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Chloride Solution (Brine)-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: Place 5.0 g (0.034 mol) of this compound in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. The reaction can be performed neat or in a high-boiling solvent like N,N-diethylaniline.

  • Heating: Heat the reaction mixture to 180-200 °C.

  • Monitoring: Monitor the progress of the rearrangement by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the residue in 50 mL of diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and extract with two 30 mL portions of 1 M hydrochloric acid to remove the N,N-diethylaniline (if used). Wash the organic layer with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and finally with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude 2-methallylphenol can be purified by column chromatography on silica gel or by vacuum distillation.

Claisen_Rearrangement_Workflow cluster_rearrangement Rearrangement cluster_workup_claisen Work-up & Purification A 1. Heat this compound (180-200 °C) B 2. Monitor by TLC (2-4 hours) A->B C 3. Cool and Dissolve in Diethyl Ether B->C Rearrangement Complete D 4. Acid Wash (if solvent used) C->D E 5. Aqueous Washes (Water, Bicarb, Brine) D->E F 6. Dry (MgSO4) and Concentrate E->F G 7. Purify (Chromatography/Distillation) F->G Product Product G->Product Pure 2-Methallylphenol

Caption: Experimental workflow for the Claisen rearrangement of this compound.

III. Safety and Handling

  • Phenol: Toxic and corrosive. Avoid skin contact and inhalation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care and avoid contact with skin and eyes.

  • Methallyl Chloride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood. Keep away from heat and open flames.

  • Diethyl Ether: Extremely flammable. Work in a fume hood and avoid sources of ignition.

  • General Precautions: Always wear appropriate PPE. Handle all chemicals in a well-ventilated fume hood. Dispose of all chemical waste according to institutional guidelines. For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical. [6]

IV. Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Williamson ether synthesis and its subsequent Claisen rearrangement. The provided experimental procedures, characterization data, and safety information are intended to guide researchers in successfully performing these important organic transformations. The causality behind the experimental choices has been explained to provide a deeper understanding of the underlying chemical principles.

References

  • Grokipedia. Allyl phenyl ether. Available at: [Link]

  • Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Available at: [Link]

  • YouTube. Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Claisen rearrangement. Available at: [Link]

  • Docslib. Williamson Ether Synthesis- Preparation of Methyl p-ethylphenyl ether Lab Report. Available at: [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. Available at: [Link]

  • ResearchGate. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Available at: [Link]

  • ACS Publications. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Journal of Chemical Education. Available at: [Link]

  • PubChem. Ether, 1-methylallyl phenyl. Available at: [Link]

  • Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. Available at: [Link]

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Applications of Methallyl Phenyl Ether in Polymer Chemistry: A Detailed Guide to Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Allylic Monomers

Methallyl phenyl ether, a seemingly niche monomer, holds intriguing potential within the realm of advanced polymer synthesis. Its structure, featuring a reactive methallyl group appended to a phenyl ether moiety, presents both unique opportunities and distinct challenges for the polymer chemist. This guide is designed for researchers, scientists, and professionals in drug development who seek to understand and harness the capabilities of this monomer. Due to the specialized nature of this compound, the existing body of literature is not as extensive as for more common monomers. Therefore, this document synthesizes direct knowledge with well-established principles from the broader class of allyl ethers, particularly its close structural analog, allyl phenyl ether. We will delve into the causality behind experimental choices, providing not just protocols, but a foundational understanding of the underlying chemistry.

Part 1: The Dual Personality of this compound in Polymerization

The polymerization behavior of this compound is dominated by the reactivity of its allylic double bond. Unlike vinyl monomers such as styrene or acrylates, the presence of the allylic protons (on the methylene group adjacent to the double bond) introduces a propensity for chain transfer reactions, which can complicate traditional free-radical polymerization. However, this perceived drawback is counterbalanced by the potential for unique polymerization pathways and post-polymerization modifications.

Cationic Polymerization: A Pathway to "Phantom Polymers"

A fascinating characteristic of allyl phenyl ethers is their ability to undergo a "phantom" polymerization under cationic conditions. This process involves an intramolecular rearrangement during the propagation step, leading to a repeating unit that is structurally different from the original monomer.[1]

  • The Underlying Mechanism: A Claisen-like Rearrangement

Drawing an analogy from the well-documented cationic polymerization of allyl phenyl ether, the process for this compound can be conceptualized as follows:

  • Initiation: A cationic initiator, such as a Lewis acid (e.g., BF₃·OEt₂), activates the methallyl double bond, generating a carbocation.

  • Propagation with Rearrangement: Instead of a simple addition of the next monomer unit, the carbocationic center can be attacked by the ortho-position of the phenyl ring in an intramolecular electrophilic aromatic substitution. This is akin to the Claisen rearrangement, which typically requires heat but is catalyzed at lower temperatures in this polymerization. This rearrangement results in the formation of a phenolic hydroxyl group in the polymer backbone.

This unique mechanism transforms the ether linkage of the monomer into a phenolic group within the polymer, drastically altering the polymer's properties and introducing a site for further chemical modification.

G cluster_initiation Initiation cluster_propagation Propagation & Rearrangement cluster_termination Termination Monomer This compound ActivatedMonomer Activated Monomer (Carbocation) Monomer->ActivatedMonomer Initiation Initiator Cationic Initiator (e.g., BF₃·OEt₂) Initiator->ActivatedMonomer Rearrangement Intramolecular Rearrangement (Claisen-like) ActivatedMonomer->Rearrangement PolymerChain Growing Polymer Chain with Phenolic Group Rearrangement->PolymerChain AnotherMonomer Another Monomer Unit PolymerChain->AnotherMonomer Propagation FinalPolymer Final 'Phantom' Polymer AnotherMonomer->FinalPolymer

Caption: Cationic polymerization of this compound.

Radical Polymerization: Overcoming Challenges with Modern Mechanisms

Conventional free-radical polymerization of allyl ethers is notoriously inefficient. This is due to "degradative chain transfer," where a propagating radical abstracts a hydrogen atom from the allylic position of a monomer.[2][3] This terminates the growing chain and forms a stable, less reactive allyl radical, leading to low molecular weight polymers.[2][4]

However, more recent studies on allyl ether polymerization suggest a "Radical-Mediated Cyclization (RMC)" mechanism, which offers a more plausible pathway to polymer formation.[4][5]

  • The RMC Mechanism:

  • Initiation: A radical initiator generates a primary radical.

  • Hydrogen Abstraction: The primary radical abstracts an allylic hydrogen from the this compound, creating a stable, delocalized methallyl ether radical.[4]

  • Cyclization: This radical can then react with the double bond of a second monomer molecule to form a five-membered ring radical.[4]

  • Propagation: The resulting cyclic radical abstracts a hydrogen atom from another monomer molecule, regenerating the methallyl ether radical and continuing the chain.[4]

This mechanism avoids the direct addition to the double bond that is hindered in conventional free-radical polymerization.

G cluster_initiation Initiation cluster_propagation Propagation via RMC cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) PrimaryRadical Primary Radical Initiator->PrimaryRadical H_Abstraction Hydrogen Abstraction PrimaryRadical->H_Abstraction Monomer This compound Monomer->H_Abstraction MethallylRadical Methallyl Ether Radical H_Abstraction->MethallylRadical Cyclization Cyclization with another Monomer MethallylRadical->Cyclization CyclicRadical Five-membered Ring Radical Cyclization->CyclicRadical Propagation Hydrogen Abstraction from another Monomer CyclicRadical->Propagation Propagation->MethallylRadical Regenerates FinalPolymer Final Polymer Propagation->FinalPolymer

Caption: Radical-Mediated Cyclization (RMC) of this compound.

Part 2: Experimental Protocols

The following protocols are designed to be robust starting points for the investigation of this compound polymerization. As with any research, optimization of conditions is encouraged.

Protocol for Cationic Polymerization of this compound

Objective: To synthesize poly(2-methallylphenol) via cationic polymerization with intramolecular rearrangement. This protocol is adapted from the established methods for allyl phenyl ether.

Materials:

  • This compound (purified by passing through a column of basic alumina to remove inhibitors)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with purified this compound (e.g., 5 g, 33.7 mmol) and anhydrous DCM (20 mL).

  • Inert Atmosphere: The flask is purged with dry nitrogen for 15-20 minutes while cooling to 0 °C in an ice bath.

  • Initiator Addition: BF₃·OEt₂ (e.g., 0.1 mL, 0.81 mmol) is added dropwise via syringe through the septum. The reaction mixture may change in viscosity.

  • Polymerization: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 24 hours.

  • Termination and Precipitation: The polymerization is quenched by the addition of 5 mL of methanol. The resulting polymer is precipitated by slowly pouring the reaction mixture into a large volume of cold methanol (e.g., 200 mL) with vigorous stirring.

  • Purification: The precipitated polymer is collected by filtration, redissolved in a minimal amount of acetone or THF, and re-precipitated into cold methanol. This process is repeated twice to ensure the removal of unreacted monomer and initiator residues.

  • Drying: The final polymer is dried in a vacuum oven at 40-50 °C to a constant weight.

Expected Outcome: A white, fluffy polymer. Characterization by ¹H NMR should confirm the disappearance of the methallyl ether protons and the appearance of a broad phenolic -OH peak. Infrared spectroscopy should show a broad absorbance in the 3200-3500 cm⁻¹ region (O-H stretch) and the disappearance of the C=C stretch of the methallyl group.

Protocol for Radical Polymerization of this compound

Objective: To synthesize a polymer from this compound using a radical initiator, likely proceeding through an RMC mechanism.

Materials:

  • This compound (purified)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)

  • Anhydrous toluene or dioxane

  • Methanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reactor Setup: A Schlenk tube is charged with purified this compound (e.g., 5 g, 33.7 mmol), AIBN (e.g., 82 mg, 0.5 mmol, 1.5 mol%), and anhydrous toluene (10 mL).

  • Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The sealed tube is placed in a preheated oil bath at 70 °C and stirred for 48-72 hours. Due to the potential for slow polymerization rates, longer reaction times may be necessary.[2]

  • Precipitation and Purification: The tube is cooled, and the contents are slowly added to a large volume of methanol to precipitate the polymer. The polymer is collected and purified as described in Protocol 2.1.

  • Drying: The polymer is dried under vacuum to a constant weight.

Expected Outcome: The yield and molecular weight are expected to be lower than in typical vinyl polymerizations due to the inherent nature of allyl monomer polymerization.[3] Characterization will be crucial to determine the structure and confirm if cyclization has occurred.

Part 3: Post-Polymerization Modification: Thiol-Ene "Click" Chemistry

Polymers containing pendant allyl or methallyl groups are excellent platforms for post-polymerization modification.[6] The thiol-ene reaction is a highly efficient "click" chemistry method for introducing a wide range of functionalities.[7]

Objective: To functionalize a polymer containing methallyl groups with a thiol-containing molecule. This protocol assumes the radical polymerization in 2.2 resulted in a polymer with some residual unsaturation.

Materials:

  • Poly(this compound) with pendant methallyl groups

  • 1-Thioglycerol (as an example functional thiol)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Anhydrous THF

  • Methanol

  • UV reactor (e.g., 365 nm lamp)

Procedure:

  • Solution Preparation: In a quartz reaction vessel, dissolve the polymer (e.g., 1 g) in anhydrous THF (20 mL). Add 1-thioglycerol (a 1.5-fold molar excess relative to the methallyl groups) and DMPA (e.g., 5 mol% relative to the methallyl groups).

  • Inert Atmosphere: Purge the solution with nitrogen for 20 minutes to remove oxygen, which can quench the radical reaction.

  • Photoreaction: While stirring, irradiate the solution with a 365 nm UV lamp for 2-4 hours at room temperature.

  • Purification: Precipitate the functionalized polymer by adding the reaction solution to a large volume of an appropriate non-solvent (e.g., cold methanol or diethyl ether). The choice of non-solvent will depend on the polarity of the introduced functional group.

  • Washing and Drying: Wash the polymer extensively to remove unreacted thiol and photoinitiator byproducts. Dry the purified polymer under vacuum.

G cluster_setup Reaction Setup cluster_reaction Thiol-Ene Reaction cluster_purification Purification Polymer Poly(this compound) Mix Mix Polymer->Mix Thiol Functional Thiol (e.g., 1-Thioglycerol) Thiol->Mix Initiator Photoinitiator (DMPA) Initiator->Mix Solvent Anhydrous THF Solvent->Mix UV UV Irradiation (365 nm) Mix->UV FunctionalizedPolymer Functionalized Polymer UV->FunctionalizedPolymer Precipitation Precipitation in Non-Solvent FunctionalizedPolymer->Precipitation Washing Washing Precipitation->Washing Drying Drying under Vacuum Washing->Drying

Caption: Workflow for thiol-ene post-polymerization modification.

Part 4: Properties and Applications

The properties of polymers derived from this compound are highly dependent on the polymerization method.

Polymerization MethodKey Structural FeaturePotential PropertiesPotential Applications
Cationic Phenolic hydroxyl groupsHigher glass transition temperature, potential for hydrogen bonding, reactive sites for further chemistry.High-performance resins, adhesives, precursors for other functional polymers.
Radical (RMC) Alicyclic rings in backboneIncreased rigidity and thermal stability compared to linear analogues.Specialty plastics, materials for microelectronics.
Post-Modified Pendant functional groupsTailorable solubility, biocompatibility, and chemical reactivity.Drug delivery systems, biomaterials, functional coatings.[7]

The presence of the methyl group in this compound, compared to allyl phenyl ether, may also lead to enhanced thermal stability in the resulting polymers due to steric hindrance reducing chain mobility.[8]

Conclusion

This compound, while not a mainstream monomer, offers a versatile platform for creating novel polymer architectures with tailored properties. Understanding its unique polymerization behaviors—from cationic rearrangement to radical-mediated cyclization—is key to unlocking its potential. The protocols provided herein serve as a robust foundation for further exploration, and the true value of this monomer will undoubtedly be realized through innovative post-polymerization modifications, paving the way for advanced materials in a variety of scientific and industrial fields.

References

  • ElectronicsAndBooks. Polymerisation of Allyl Phenyl Ether : a Polymerisation involving Intramolecular Rearrangement. [Link]

  • National Institutes of Health. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. [Link]

  • National Institutes of Health. Significance of Polymers with “Allyl” Functionality in Biomedicine. [Link]

  • Royal Society of Chemistry. Polymerisation of allyl phenyl ether: a polymerisation involving intramolecular rearrangement. [Link]

Sources

Methallyl Phenyl Ether: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

Methallyl phenyl ether, a seemingly simple aromatic ether, emerges as a highly versatile and valuable building block in the arsenal of synthetic chemists. Its strategic combination of a phenyl ring, an ether linkage, and a reactive methallyl group provides a gateway to a diverse array of molecular architectures. This technical guide, designed for researchers, scientists, and professionals in drug development and materials science, delves into the synthesis, key applications, and detailed experimental protocols involving this compound. We will explore its pivotal role in classic rearrangements, modern catalytic transformations, and polymer chemistry, providing both the foundational knowledge and practical insights necessary to harness its synthetic potential. The primary significance of this compound lies in its role as a precursor in multi-step syntheses.[1] Like its parent class of compounds, it undergoes a thermal Claisen rearrangement to yield 2-methallylphenol. This product is a crucial intermediate in the industrial synthesis of agrochemicals, including the carbamate insecticide carbofuran.[1]

Synthesis of this compound: The Williamson Ether Synthesis

The most common and reliable method for the preparation of this compound is the Williamson ether synthesis. This venerable SN2 reaction involves the nucleophilic attack of a phenoxide ion on a methallyl halide. The initial and crucial step is the deprotonation of phenol to form the more nucleophilic phenoxide ion, typically achieved using a strong base.[1] The resulting phenoxide then displaces the halide from the methallyl electrophile to form the desired ether.[1]

Causality in Experimental Design:
  • Choice of Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is required to quantitatively deprotonate the weakly acidic phenol (pKa ≈ 10). The choice of base can influence the reaction rate and conditions. NaH requires anhydrous solvents, while K2CO3 can be used in polar aprotic solvents like acetone.

  • Solvent Selection: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for the Williamson ether synthesis when using sodium hydride, as they effectively solvate the cation of the base without interfering with the nucleophile. Acetone is a common solvent when using potassium carbonate.

  • Leaving Group: Methallyl chloride or bromide are suitable electrophiles. While methallyl bromide is more reactive due to bromide being a better leaving group than chloride, methallyl chloride is often more cost-effective.[1]

  • Temperature: The reaction is typically carried out at elevated temperatures (80–120°C) to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of this compound

Disclaimer: The following is a representative protocol adapted from the synthesis of analogous aryl allyl ethers. Researchers should optimize conditions for their specific needs and exercise all necessary safety precautions.

Materials:

  • Phenol

  • Methallyl chloride

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetone (anhydrous)

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension and add methallyl chloride (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 10% sodium hydroxide solution to remove any unreacted phenol, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Expected Characterization Data:

PropertyValue
Boiling Point175-176 °C
Density0.964 g/mL at 25 °C
Refractive Index (n20/D)1.514

The Claisen Rearrangement: A Gateway to Substituted Phenols

The most prominent application of this compound is its participation in the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. This[2][2]-sigmatropic rearrangement proceeds through a concerted, pericyclic mechanism upon heating, yielding o-methallylphenol.

Caption: The Claisen Rearrangement of this compound.

Mechanistic Insight and Experimental Considerations:

The Claisen rearrangement is a concerted process that proceeds through a six-membered, cyclic transition state. The reaction is typically carried out by heating the neat ether or in a high-boiling solvent. The initial product is a dienone intermediate, which rapidly tautomerizes to the aromatic 2-methallylphenol, driven by the restoration of aromaticity.

Experimental Protocol: Claisen Rearrangement of this compound

Disclaimer: This is a general procedure for the Claisen rearrangement of aryl allyl ethers and should be adapted and optimized.

Materials:

  • This compound

  • High-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether), optional

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Distillation apparatus

Procedure:

  • Place this compound in a round-bottom flask equipped with a reflux condenser. The reaction can be run neat or in a high-boiling solvent.

  • Heat the reaction mixture to a high temperature (typically 180-220 °C).

  • Monitor the progress of the rearrangement by TLC or GC-MS.

  • Once the rearrangement is complete, cool the reaction mixture to room temperature.

  • If the reaction was performed neat, the product can be purified directly by vacuum distillation. If a solvent was used, an appropriate workup to remove the solvent is necessary before purification.

Beyond the Claisen: Modern Synthetic Applications

While the Claisen rearrangement is its most famous transformation, this compound is also a valuable substrate in modern metal-catalyzed reactions and polymer synthesis.

Palladium-Catalyzed Allylic Amination

This compound can participate in palladium-catalyzed allylic amination reactions, providing a route to valuable allylic amines. For instance, it reacts with N-methyl-N-naphthylmethylamine in the presence of a palladium catalyst in water to produce the corresponding allylic amine in high yield.[3] This transformation highlights its utility in forming carbon-nitrogen bonds under mild and environmentally friendly conditions.[3]

Palladium_Amination Reactants This compound + N-Methyl-N-naphthylmethylamine Catalyst Pd Catalyst in Water Reactants->Catalyst Product Allylic Amine Catalyst->Product Room Temp, 1h (81% yield)

Sources

Application Notes & Protocols: Palladium-Catalyzed Allylic Amination of Methallyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide to the palladium-catalyzed allylic amination of methallyl phenyl ether, a key transformation in synthetic organic chemistry. Rooted in the principles of the Tsuji-Trost reaction, this guide elucidates the underlying catalytic cycle, offers detailed, field-proven experimental protocols, and presents insights into optimizing reaction conditions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-N bond-forming methodology.

Theoretical Background & Mechanistic Overview

The palladium-catalyzed allylic amination is a cornerstone of modern synthetic chemistry, enabling the direct formation of C-N bonds with high efficiency and selectivity.[1] The reaction, a variant of the renowned Tsuji-Trost reaction, involves the substitution of an allylic leaving group with a nitrogen nucleophile.[1][2] this compound serves as an excellent substrate, where the phenoxy group acts as the leaving group.

The catalytic cycle, as illustrated below, is initiated by the coordination of a zerovalent palladium(0) complex, typically stabilized by phosphine ligands, to the alkene of the this compound.[3] This is followed by an oxidative addition step where the C-O bond is cleaved, expelling the phenoxide and forming a cationic η³-allylpalladium(II) complex.[1][2] This intermediate is the central hub of the catalytic cycle.

The subsequent step involves the nucleophilic attack of an amine on one of the terminal carbons of the η³-allyl ligand. For non-symmetrical substrates like the methallyl group, the nucleophile generally attacks the less sterically hindered carbon terminus, leading to the formation of the linear product.[2] The final step involves the dissociation of the newly formed allylic amine product, regenerating the Pd(0) catalyst, which can then enter a new cycle. The choice of ligands is critical as it influences the catalyst's stability, reactivity, and selectivity.[1][4]

Palladium-Catalyzed Allylic Amination Cycle pd0 Pd(0)L₂ pi_complex η²-π-Allyl Complex pd0->pi_complex Coordination substrate Methallyl Phenyl Ether substrate->pi_complex allyl_pd_complex η³-π-Allyl Pd(II) Complex pi_complex->allyl_pd_complex Oxidative Addition product_complex Product-Pd(0) Complex allyl_pd_complex->product_complex Nucleophilic Attack phenoxide PhO⁻ allyl_pd_complex->phenoxide amine Amine (R₂NH) amine->product_complex product_complex->pd0 Product Release & Catalyst Regeneration product Allylic Amine Product product_complex->product Experimental_Workflow cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Charge Vial Add [Pd(allyl)Cl]₂, DPEphos, K₂CO₃, and PTS to vial. B 2. Add Liquids Add water, this compound, amine, and HCO₂Me. A->B C 3. Reaction Stir vigorously at room temperature. Monitor by TLC or GC. B->C D 4. Quench & Extract Add water and extract with ethyl acetate or ether. C->D E 5. Dry & Concentrate Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. D->E F 6. Purify Purify crude product via flash column chromatography. E->F G 7. Characterize Obtain NMR, and MS data to confirm structure and purity. F->G

Sources

Application Notes and Protocols for the Claisen Rearrangement of Methallyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] This[4][4]-sigmatropic rearrangement of an allyl aryl ether, such as methallyl phenyl ether, thermally produces an ortho-substituted phenol, in this case, 2-(2-methylallyl)phenol. The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic six-membered transition state, which leads to a high degree of regioselectivity.[2][5] This transformation is of significant interest to researchers and drug development professionals for its ability to introduce allyl groups onto phenolic structures, which are common motifs in biologically active molecules. This document provides a detailed experimental protocol for the thermal Claisen rearrangement of this compound to 2-(2-methylallyl)phenol, including reaction setup, purification, and characterization of the final product.

Reaction Mechanism and Workflow

The thermal Claisen rearrangement of this compound proceeds through a concerted pericyclic transition state. The initial rearrangement yields a non-aromatic dienone intermediate, which rapidly tautomerizes to the thermodynamically stable phenolic product, 2-(2-methylallyl)phenol.[4]

Caption: Reaction mechanism for the Claisen rearrangement of this compound.

The general experimental workflow for this synthesis involves two main stages: the thermal rearrangement of the starting ether and the subsequent purification of the phenolic product.

Workflow start Start: this compound rearrangement Thermal Rearrangement (Neat or in high-boiling solvent, under N2) start->rearrangement workup Aqueous Workup (Extraction with organic solvent) rearrangement->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Product: 2-(2-Methylallyl)phenol characterization->product

Caption: Experimental workflow for the synthesis of 2-(2-methylallyl)phenol.

Experimental Protocol

This protocol is based on general procedures for the thermal Claisen rearrangement of substituted allyl aryl ethers.[6]

Materials and Equipment
Reagent/EquipmentDetails
This compoundStarting material
High-boiling solvent (optional)e.g., N,N-diethylaniline or propylene carbonate
Diethyl ether (or other suitable solvent)For extraction
Saturated sodium bicarbonate solutionFor washing
BrineFor washing
Anhydrous sodium sulfate (or magnesium sulfate)For drying organic layers
Silica gelFor column chromatography
Hexane and Ethyl acetateEluent for column chromatography
Schlenk flaskReaction vessel
Reflux condenser
Heating mantle or oil bathFor heating the reaction
Magnetic stirrer and stir bar
Rotary evaporatorFor solvent removal
Glassware for column chromatography
Thin-layer chromatography (TLC) platesFor monitoring the reaction
Inert gas supply (Nitrogen or Argon)For maintaining an inert atmosphere
Procedure
  • Reaction Setup: Place this compound (e.g., 1.0 g, 6.75 mmol) into a Schlenk flask equipped with a magnetic stir bar. The reaction can be performed neat or in a high-boiling solvent like N,N-diethylaniline (5-10 mL).

  • Inert Atmosphere: Connect the Schlenk flask to a vacuum-inert gas line and perform three vacuum-nitrogen (or argon) cycles to ensure an inert atmosphere.[6]

  • Heating: Heat the reaction mixture to 180-220 °C with vigorous stirring. A pre-heated oil bath or aluminum block is recommended for uniform temperature control.[6][7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals (e.g., every hour) and spot them on a TLC plate, using a suitable eluent system (e.g., 10:1 Hexane:Ethyl Acetate). The product, being a phenol, will likely have a lower Rf value than the starting ether. The reaction time can range from a few hours to over 24 hours, depending on the scale and temperature.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature. If a solvent was used, it can be removed under reduced pressure. Dissolve the residue in diethyl ether (or another suitable organic solvent) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-methylallyl)phenol.

Purification

The crude product is purified by flash column chromatography on silica gel.[8][9]

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of the eluent (or a more non-polar solvent like dichloromethane) and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane). The polarity of the eluent system may need to be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(2-methylallyl)phenol as a liquid.

Characterization of 2-(2-Methylallyl)phenol

The identity and purity of the synthesized 2-(2-methylallyl)phenol can be confirmed by various spectroscopic methods.

Technique Expected Data
¹H NMR Spectral data available on SpectraBase.[10]
¹³C NMR Spectral data available on PubChem and SpectraBase.[8][10]
IR Spectroscopy A broad peak around 3300-3500 cm⁻¹ (O-H stretch) and aromatic C-H and C=C stretches are expected.[8][10]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 148.20 g/mol .[8]

Safety and Handling

  • General Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., nitrile), must be worn at all times.

  • Starting Material: this compound should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Product: Phenolic compounds are corrosive and can cause severe skin burns and eye damage.[11] They can be toxic if absorbed through the skin. Handle 2-(2-methylallyl)phenol with appropriate caution.

  • Reaction Conditions: The reaction is performed at high temperatures, and appropriate precautions should be taken to avoid burns.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

References

  • PubChem. (n.d.). 2-(2-Methylallyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). o-(2-Methylallyl)phenol. Wiley-VCH. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

  • MDPI. (n.d.). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • Filo. (2025, September 5). how can you synthesize 2-allylphenol from phenol? Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-allyl phenol.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Vedantu. (n.d.). Claisen Rearrangement: Mechanism, Steps & Key Examples. Retrieved from [Link]

  • LOCKSS. (n.d.). THE THERMAL[4][4] CLAISEN REARRANGEMENT OF THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. THE SYNTHESIS OF 4-HALOBENZO. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of Methallyl Phenyl Ether in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methallyl phenyl ether is a versatile bifunctional reagent that serves a crucial role in modern organic synthesis, particularly in the development of pharmaceutical and other bioactive molecules. Its utility stems from two primary applications: as a robust protecting group for phenols, offering orthogonality under various conditions, and as a precursor for strategic carbon-carbon bond formation through the Claisen rearrangement. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound, detailing the causality behind experimental choices and providing validated, step-by-step protocols for its use.

Introduction: The Duality of this compound

In the intricate chess game of multi-step pharmaceutical synthesis, controlling the reactivity of functional groups is paramount. Phenols, while being key structural motifs in countless active pharmaceutical ingredients (APIs), present a synthetic challenge due to their acidic proton and the high electron density of the aromatic ring, which they activate.[1] this compound emerges as a key strategic tool, offering a solution to this challenge. It can be employed to temporarily mask the phenol's reactivity (protection) or be used to introduce a new carbon-based substituent at a specific position (functionalization).

The methallyl group (2-methylallyl) is introduced via a Williamson ether synthesis, converting a phenol into a methallyl ether.[2][3] This ether is stable under a range of conditions but can be selectively removed when needed.[4] More profoundly, upon heating, it undergoes a powerful and predictable intramolecular transformation—the Claisen rearrangement—to form a 2-methallylphenol.[5][6] This reaction is a cornerstone of synthetic chemistry for its ability to form a C-C bond on an aromatic ring with high regioselectivity, providing a direct route to highly functionalized phenolic cores that are central to many bioactive molecules.[2][7]

This guide will explore both facets of this compound's utility, providing the theoretical basis and practical protocols for its application in a laboratory setting.

Part 1: Methallyl Ether as a Phenolic Protecting Group

Protecting the phenolic hydroxyl group is often essential to prevent its interference in reactions targeting other parts of a molecule, such as those involving strong bases, Grignard reagents, or nucleophiles.[1] The methallyl ether serves as an excellent protecting group due to its general resistance to basic and weakly electrophilic conditions.[1]

Protocol 1: Protection of a Phenol via Williamson Ether Synthesis

This protocol describes the conversion of a phenol to its corresponding methallyl ether. The reaction proceeds via an SN2 mechanism where the phenoxide ion, a potent nucleophile, displaces a halide from methallyl chloride.[2][8]

Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the phenolic substrate (1.0 equiv.) in a suitable polar aprotic solvent (e.g., acetone or DMF, ~0.5 M).

  • Base Addition: Add a moderate base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv.), to the solution. Stir the suspension vigorously for 15-30 minutes at room temperature to facilitate the formation of the phenoxide salt.

  • Alkylation: Introduce methallyl chloride (1.2-1.5 equiv.) to the reaction mixture. For less reactive phenols, a catalytic amount of sodium iodide (NaI, 0.1 equiv.) can be added to facilitate an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻ K⁺ (Phenoxide Salt) Phenol->Phenoxide + Base Base K₂CO₃ MethallylCl CH₂=C(CH₃)CH₂Cl (Methallyl Chloride) Byproduct KCl + KHCO₃ Product Ar-O-CH₂C(CH₃)=CH₂ (this compound) Phenoxide->Product + Methallyl Chloride

Caption: Workflow for Williamson Ether Synthesis of this compound.

Protocol 2: Deprotection of Methallyl Ethers

The removal of the methallyl group can be achieved under various conditions, offering flexibility in a synthetic route. Palladium-catalyzed methods are particularly mild and efficient, often providing orthogonality with other protecting groups.[9][10]

Methodology (Palladium-Catalyzed):

  • Reaction Setup: Dissolve the methallyl-protected phenol (1.0 equiv.) in a suitable solvent such as methanol or a mixture of THF and water.

  • Catalyst and Scavenger: Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.). Introduce a scavenger, such as a barbituric acid derivative or potassium borohydride (KBH₄) (2.0-3.0 equiv.), to trap the allyl group.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude phenol product by flash column chromatography.

G Start Ar-O-CH₂C(CH₃)=CH₂ Pd_complex π-allyl-Pd Complex Start->Pd_complex Oxidative Addition Product Ar-OH Pd_complex->Product Nucleophilic Attack by Scavenger Catalyst Pd(0) Catalyst->Start Scavenger Scavenger (e.g., Barbituric Acid) Scavenger->Pd_complex

Caption: Simplified mechanism of Pd-catalyzed deprotection of a methallyl ether.

Data Presentation: Comparison of Deprotection Methods
Reagent/Catalyst SystemConditionsSelectivity & NotesReference
Pd(PPh₃)₄ / KBH₄THF/H₂O, RTMild and efficient. Effective for aryl allyl ethers.[10]
Pd/C (10%)Basic conditions (e.g., K₂CO₃), MeOHCan selectively cleave aryl allyl ethers in the presence of alkyl allyl ethers.[4]
BF₃·SMe₂CH₂Cl₂, 0°C to RTBoron trifluoride-methyl sulfide complex; rate is highly dependent on other ring substituents.[11]
Ni-H precatalyst / Brønsted acidNot specifiedInvolves double-bond migration followed by hydrolysis. Tolerates a broad range of functional groups.[4]
DiphenyldisulfoneHigh TemperatureA neutral, metal-free method. Can selectively cleave methallyl ethers in the presence of allyl ethers.[12]

Part 2: The Claisen Rearrangement for C-C Bond Formation

The aromatic Claisen rearrangement is a powerful, thermally-driven[11][11]-sigmatropic rearrangement that converts an allyl aryl ether into an ortho-allyl phenol.[6][13] This intramolecular, concerted reaction proceeds through a highly ordered, cyclic transition state and is a reliable method for introducing an allyl group onto an aromatic ring, thereby forming a new carbon-carbon bond.[5]

Mechanism Deep Dive

The reaction is initiated by heat, which causes the allyl group to migrate from the oxygen atom to the ortho position of the aromatic ring. This occurs via a six-membered cyclic transition state.[6] The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the thermodynamically stable aromatic phenol.[6] If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position.[13]

Caption: The Claisen rearrangement pathway of this compound. Note: Actual chemical structures would be used in a live environment.

Protocol 3: Thermal Claisen Rearrangement of this compound

This protocol describes the synthesis of 2-methallylphenol, a valuable synthetic intermediate.[2]

Methodology:

  • Reaction Setup: Place the this compound (1.0 equiv.) in a reaction vessel suitable for high temperatures, equipped with a reflux condenser and under an inert atmosphere. The reaction can be run neat (without solvent) or in a high-boiling solvent like N,N-diethylaniline or sulfolane.

  • Heating: Heat the reaction mixture to a high temperature, typically in the range of 180-250°C.[7][14] The optimal temperature depends on the substrate and should be determined empirically.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS. The reaction is generally complete in 2-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. If a solvent was used, it can be removed by vacuum distillation.

  • Purification: The crude product can be purified by dissolving it in diethyl ether and extracting with an aqueous base (e.g., 1 M NaOH) to form the sodium salt of the product phenol. The aqueous layer is then separated, cooled, and acidified (e.g., with 2 M HCl) to precipitate the purified 2-methallylphenol. The product can be collected by filtration or extracted with an organic solvent, dried, and concentrated. Further purification can be achieved by vacuum distillation or column chromatography.

Data Presentation: Regioselectivity in Substituted Systems

The electronic nature of substituents on the aromatic ring can influence the regioselectivity of the rearrangement.[5][14]

Meta-Substituent on Phenyl RingDirecting EffectRationaleReference
Electron-Donating Group (e.g., -OCH₃)Directs rearrangement to the para position (away from the substituent).The transition state leading to the para product is electronically favored.[5]
Electron-Withdrawing Group (e.g., -Br)Directs rearrangement to the ortho position (adjacent to the substituent).The transition state leading to the ortho product is more stable.[5][14]

Part 3: Application in Bioactive Molecule Synthesis

The true power of this compound chemistry is realized in its application to the synthesis of complex, bioactive molecules. The 2-methallylphenol produced from the Claisen rearrangement is a key intermediate in the industrial synthesis of agrochemicals like the insecticide carbofuran.[2] The strategic functionalization of this core structure serves as a gateway to a variety of valuable compounds with applications in both the pharmaceutical and agrochemical industries.[2] For instance, palladium-catalyzed allylic amination reactions on these ethers can directly produce allylic amines, which are crucial structural motifs in many biologically active molecules.[2]

G Phenol Substituted Phenol MPE Methallyl Phenyl Ether Derivative Phenol->MPE Protocol 1: Protection Rearranged 2-Methallylphenol Intermediate MPE->Rearranged Protocol 3: Claisen Rearrangement API Bioactive Molecule (e.g., Pharmaceutical, Agrochemical) Rearranged->API Further Synthetic Steps

Caption: General synthetic workflow utilizing this compound chemistry.

Conclusion

This compound is a highly valuable and versatile tool in the arsenal of the synthetic chemist. Its dual functionality allows for both the robust protection of phenols and the strategic, regio-controlled formation of carbon-carbon bonds via the Claisen rearrangement. The protocols and principles outlined in this guide demonstrate its utility in constructing complex phenolic intermediates, which are foundational building blocks for a wide array of pharmaceuticals and other essential bioactive compounds. A thorough understanding of these applications enables researchers and drug development professionals to design more efficient and elegant synthetic routes to novel therapeutic agents.

References

  • Wikipedia. (2023). Claisen rearrangement. [Link]

  • Konieczny, M. T., et al. (n.d.). Selectivity Adjustment in the Cleavage of Allyl Phenyl and Methyl Phenyl Ethers with Boron Trifluoride–Methyl Sulfide Complex. Synlett. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]

  • ResearchGate. (n.d.). Allyl, Methallyl, Prenyl, and Methylprenyl Ethers as Protected Alcohols: Their Selective Cleavage with Diphenyldisulfone under Neutral Conditions. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Autechem. (n.d.). The Role of Allyl Phenyl Ether in Modern Pharmaceutical Synthesis. [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • ResearchGate. (n.d.). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • MDPI. (n.d.). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. [Link]

  • Grokipedia. (n.d.). Allyl phenyl ether. [Link]

  • Chemistry Stack Exchange. (2018). Claisen rearrangement in substituted ring. [Link]

  • Wikipedia. (2023). Allyl phenyl ether. [Link]

  • Bartleby.com. (n.d.). Allyl Phenyl Ether Synthesis Lab Report. [Link]

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Topic: Methallyl Phenyl Ether in the Production of Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of dihydrobenzofurans using methallyl phenyl ether as a primary precursor. The dihydrobenzofuran motif is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting properties ranging from anti-inflammatory to anticancer and anti-HIV activities.[1][2][3] The strategic use of this compound offers a robust and versatile entry point to this important class of heterocyclic compounds.

This guide emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and addresses common challenges to ensure reproducible and efficient synthesis.

Part 1: Mechanistic Rationale and Strategic Overview

The conversion of this compound to a 2,2-dimethyl-2,3-dihydrobenzofuran framework is fundamentally a two-stage process that can often be performed in a single pot: a thermal or catalyzed[4][4]-sigmatropic rearrangement followed by an intramolecular cyclization.

Stage 1: The Aromatic Claisen Rearrangement

The cornerstone of this synthetic route is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[5] When this compound is heated, it undergoes a concerted, pericyclic[4][4]-sigmatropic rearrangement.[6] The reaction proceeds through a highly ordered, six-membered cyclic transition state, resulting in the formation of an ortho-methallyl phenol intermediate.[6][7]

Key characteristics of this step include:

  • Intramolecular Nature: The reaction is strictly intramolecular, a fact confirmed by crossover experiments.[5]

  • Thermal Requirement: Traditionally, this rearrangement requires high temperatures, often in the range of 180-225 °C.[8]

  • Regioselectivity: The rearrangement overwhelmingly favors the ortho-position. If both ortho-positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product, though this is not the primary pathway for dihydrobenzofuran synthesis.[7]

Caption: The[4][4]-sigmatropic Claisen rearrangement pathway.

Stage 2: Intramolecular Hydroaryloxylation (Cyclization)

Following the formation of the ortho-methallyl phenol, the molecule contains both a nucleophile (the phenolic hydroxyl group) and an electrophile (the alkene). The proximity of these groups facilitates an intramolecular cyclization to form the stable five-membered dihydrofuran ring.

This cyclization can be promoted in several ways:

  • Brønsted or Lewis Acid Catalysis: The addition of an acid catalyst, such as Zirconium(IV) chloride (ZrCl₄), protonates the alkene, forming a tertiary carbocation. This highly electrophilic intermediate is rapidly trapped by the intramolecular phenolic oxygen, leading to the dihydrobenzofuran product.[9]

  • Zeolite Catalysis: Solid acid catalysts like HZSM-5 have proven effective in promoting a tandem Claisen rearrangement and cyclization sequence, particularly under hydrothermal conditions.[10]

  • Metal-Catalyzed Cyclization: Various transition metals, including palladium and rhodium, can catalyze the C-O bond formation through different mechanistic pathways, often under milder conditions than traditional acid catalysis.[1][11]

The acid-catalyzed pathway is a common and straightforward method for this transformation.

Part 2: Experimental Protocols and Workflows

The following protocols provide step-by-step methodologies for the synthesis of dihydrobenzofurans from this compound. The one-pot tandem procedure is generally preferred for its efficiency and atom economy.

Protocol 1: One-Pot Tandem Claisen Rearrangement & Cyclization

This protocol describes a robust, single-vessel synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran using a Lewis acid catalyst. This approach avoids the need to isolate the intermediate ortho-methallyl phenol.

Materials & Equipment:

  • This compound

  • Zirconium(IV) chloride (ZrCl₄)[9] or HZSM-5 zeolite[10]

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup (separatory funnel, beakers)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere of nitrogen or argon.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add anhydrous solvent (e.g., DCM) to create a ~0.2 M solution.

    • Begin stirring the solution at room temperature.

  • Catalyst Introduction: Carefully add the Lewis acid catalyst (e.g., ZrCl₄, 0.1-0.2 eq) portion-wise to the stirred solution. The reaction may be mildly exothermic.

  • Reaction Progression: Heat the reaction mixture to a gentle reflux (approx. 40 °C for DCM) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,2-dimethyl-2,3-dihydrobenzofuran.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Dry Glassware (Inert Atmosphere) reagents 2. Add this compound & Anhydrous Solvent setup->reagents catalyst 3. Introduce Catalyst (e.g., ZrCl₄) reagents->catalyst reflux 4. Heat to Reflux (Monitor by TLC/GC-MS) catalyst->reflux quench 5. Quench with NaHCO₃(aq) reflux->quench extract 6. Extract with Solvent quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure Dihydrobenzofuran purify->product

Caption: Workflow for the one-pot synthesis of dihydrobenzofuran.

Data Summary: Catalyst and Condition Comparison

The choice of catalyst and conditions significantly impacts reaction efficiency. The following table summarizes findings from relevant literature.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZrCl₄ DichloromethaneReflux (~40)2-671-86[9]
HZSM-5 Water (subcritical)2801~85[10]
Thermal (neat) None200-25010-120Variable[5][12]
AgOTf / Cu(OTf)₂ Dichloroethane801260-90[9]

Part 3: Troubleshooting and Safety Considerations

Troubleshooting Common Issues
  • Low Conversion/Stalled Reaction:

    • Cause: Inactive catalyst or insufficient temperature. Lewis acids like ZrCl₄ are moisture-sensitive.

    • Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened or properly stored catalyst. If using a thermal method, ensure the temperature is high enough to overcome the activation energy of the rearrangement.[8]

  • Formation of Side Products:

    • Cause: At very high temperatures, undesired side reactions or polymerization can occur. If the ortho-positions are substituted, rearrangement to the para-position may be observed.[5]

    • Solution: Employing a catalyzed reaction at a lower temperature can significantly improve selectivity.[9] Monitor the reaction closely and stop it once the starting material is consumed.

  • Difficult Purification:

    • Cause: The polarity of the product may be very similar to that of the starting material or the intermediate phenol.

    • Solution: Use a shallow gradient during column chromatography. If the intermediate phenol is present, a mild basic wash (e.g., 1M NaOH) during workup can remove it, but this may complicate the extraction of the desired product if it has acidic functionalities.

Essential Safety Precautions
  • Handling Reagents: Lewis acids such as Zirconium(IV) chloride are corrosive and react violently with water. Handle them in a fume hood under an inert atmosphere.

  • High-Temperature Reactions: When performing thermal rearrangements, use a suitable heating mantle and a high-boiling point solvent bath (e.g., silicone oil) for stable temperature control. Ensure the setup is secure and shielded.

  • Solvent Handling: Work in a well-ventilated fume hood. Dichloromethane is a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

References

  • Claisen rearrangement . Wikipedia. [Link]

  • Chang, M.-Y., Lee, T.-W., & Wu, M.-H. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1609.
  • Wu, B., et al. (2014). A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols.
  • Zirconium(IV) Chloride Catalyzed Cyclization of ortho-Allylphenols: Synthesis of 2Methyl2,3-dihydrobenzofurans . ResearchGate. [Link]

  • Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review . RSC Advances. [Link]

  • Protti, S., et al. (2020). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans . The Journal of Organic Chemistry. [Link]

  • Neagoe, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents . International Journal of Molecular Sciences. [Link]

  • 2,3-Dihydrobenzofuran synthesis . Organic Chemistry Portal. [Link]

  • Scheme 3 Synthesis of dihydrobenzofuran 11. (a) 1.2 eq. allyl alcohol,... . ResearchGate. [Link]

  • Shulgin, A. T. (1964). Solvent Effects on the Claisen Rearrangement of β-Methylallyl Phenyl Ether . The Journal of Organic Chemistry. [Link]

  • Strieth-Kalthoff, F., et al. (2017). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols.
  • 18.4: Reactions of Ethers - Claisen Rearrangement . Chemistry LibreTexts. [Link]

  • Ásgrímsson, V., et al. (2021). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers . Molecules. [Link]

  • Claisen Rearrangement . Organic Chemistry Portal. [Link]

  • Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review . RSC Publishing. [Link]

  • Chow, S., & Pettus, T. R. (2003). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols . Synlett. [Link]

  • Hansen, T. V., & Skattebøl, L. ortho-Formylation of phenols . Organic Syntheses Procedure. [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry.
  • Wu, B., et al. (2014). A Streamlined Synthesis of 2,3‐Dihydrobenzofurans via the ortho‐Quinone Methides Generated from 2‐Alkyl‐Substituted Phenols. Sci-Hub.
  • Dihydrobenzofuran production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water . RSC Publishing. [Link]

  • Dapkekar, A. B., et al. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Asian Journal of Organic Chemistry.
  • Rajesh, M., et al. (2018). 3-Heterosubstituted Benzofurans from Hydroxyphenyl Propargyl Alcohols via ortho-Quinone Methide through a Metal-/Catalyst-Free Conjugate Addition/Oxy-Cyclization . The Journal of Organic Chemistry. [Link]

  • Chow, S., & Pettus, T. R. (2003). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols . PubMed. [Link]

  • Kotha Balasainath, R. (2011). "Regiospecific Synthesis of Ortho Substituted Phenols".
  • Malik, S., et al. (2023). Ortho-meta and para-meta isomerisation of phenols . ChemRxiv. [Link]

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Green Synthesis of Methallyl Phenyl Ether: Advanced Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the green synthesis of methallyl phenyl ether, a key intermediate in the agrochemical and pharmaceutical industries. Moving beyond traditional synthesis routes often encumbered by hazardous solvents and harsh conditions, this document explores contemporary, eco-friendly methodologies. We delve into the practical application of microwave-assisted synthesis, ultrasound-promoted phase-transfer catalysis, and the use of recyclable ionic liquids. Furthermore, an atom-economical approach through direct catalytic etherification is presented. Each method is detailed with step-by-step protocols, mechanistic insights, and quantitative data to empower researchers, scientists, and drug development professionals in adopting more sustainable and efficient synthetic strategies.

Introduction: The Imperative for Greener Etherifications

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, has been the traditional route to aryl ethers like this compound.[1] This classical method, however, often relies on volatile organic solvents, stoichiometric amounts of strong bases, and can generate significant salt waste, posing environmental and safety concerns. The principles of green chemistry compel a paradigm shift towards methodologies that minimize or eliminate hazardous substances, reduce energy consumption, and enhance atom economy.[1]

This compound is a crucial precursor, notably for its thermal Claisen rearrangement to 2-methallylphenol, an essential intermediate in the synthesis of various pesticides and other bioactive molecules.[1] The development of green synthetic routes to this valuable compound is therefore of significant industrial and academic interest. This guide provides a detailed exploration of several cutting-edge, environmentally benign strategies for the synthesis of this compound.

Methodology 1: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid reaction times, improved yields, and often obviating the need for a solvent.[2][3] The direct heating of polar reagents by microwave irradiation leads to efficient energy transfer and accelerated reaction rates.

Scientific Rationale

In this protocol, the reaction between phenol and methallyl chloride is conducted under solvent-free ("dry media") conditions, adsorbed onto a solid support composed of potassium carbonate and potassium hydroxide. A phase-transfer catalyst, tetrabutylammonium bromide (TBAB), is employed to facilitate the interaction between the solid base and the liquid reactants. The microwave energy rapidly heats the ionic species, dramatically accelerating the O-alkylation. This approach eliminates the need for hazardous solvents like DMF or DMSO and significantly reduces reaction times from hours to minutes.

Experimental Protocol

Materials:

  • Phenol (99%)

  • Methallyl chloride (98%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB) (99%)

  • Methylene chloride (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Domestic microwave oven (e.g., 700-1000 W)

  • Open Erlenmeyer flask

Procedure:

  • In an open 100 mL Erlenmeyer flask, thoroughly mix phenol (5.0 mmol, 0.47 g), methallyl chloride (6.0 mmol, 0.54 g), tetrabutylammonium bromide (0.50 mmol, 0.16 g), potassium carbonate (20 mmol, 2.76 g), and potassium hydroxide (20 mmol, 1.12 g).

  • Place the flask in the center of a domestic microwave oven.

  • Irradiate the mixture at a medium power setting (e.g., 450 W) for 60-90 seconds. Monitor the reaction progress by TLC (thin-layer chromatography) after a short irradiation time to avoid excessive heating.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Extract the product by adding methylene chloride (2 x 25 mL) and stirring for 5 minutes.

  • Filter the solid support and wash with additional methylene chloride.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the product by vacuum distillation.

Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Mix Phenol, Methallyl Chloride, TBAB, K₂CO₃, and KOH in an Erlenmeyer Flask B Irradiate in Microwave Oven (450 W, 60-90 s) A->B C Cool to Room Temperature B->C D Extract with Methylene Chloride C->D E Filter Solid Support D->E F Dry Organic Layer (MgSO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Vacuum Distillation G->H I Pure this compound H->I

Caption: Workflow for Microwave-Assisted Synthesis.

Methodology 2: Ultrasound-Assisted Phase-Transfer Catalysis

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique green chemistry tool.[4] Ultrasound irradiation can enhance reaction rates through acoustic cavitation, which generates localized high temperatures and pressures, and improves mass transfer in heterogeneous systems.[5]

Scientific Rationale

This protocol utilizes ultrasound in conjunction with phase-transfer catalysis (PTC) for the synthesis of this compound. The reaction occurs in a biphasic system (aqueous NaOH and an organic solvent). The phenoxide ion, formed in the aqueous phase, is transferred to the organic phase by a phase-transfer catalyst (e.g., a quaternary ammonium salt). Ultrasound irradiation enhances the interfacial area between the two phases, accelerating the transfer of the phenoxide and leading to a faster reaction with methallyl chloride in the organic phase. This method often proceeds at lower temperatures and with higher efficiency than conventionally stirred reactions.

Experimental Protocol

Materials:

  • Phenol (99%)

  • Methallyl chloride (98%)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Tetrabutylammonium bromide (TBAB) (99%)

  • Ultrasonic cleaning bath (e.g., 40 kHz, 300 W)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, dissolve phenol (0.1 mol, 9.4 g) in toluene (100 mL).

  • Add a 50% (w/v) aqueous solution of sodium hydroxide (50 mL).

  • Add tetrabutylammonium bromide (TBAB) (3 mol%, 0.97 g).

  • Place the flask in an ultrasonic bath, ensuring the water level is consistent with the level of the reaction mixture.

  • Begin magnetic stirring and sonication.

  • Slowly add methallyl chloride (0.11 mol, 10.0 g) to the vigorously stirred, sonicating mixture over 20 minutes.

  • Continue stirring and sonication at room temperature, monitoring the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Ultrasonic Reaction cluster_workup Work-up & Purification A Combine Phenol, Toluene, Aqueous NaOH, and TBAB in a Flask B Place in Ultrasonic Bath with Stirring A->B C Add Methallyl Chloride B->C D Sonicate at Room Temperature (1-2 hours) C->D E Separate Organic Layer D->E F Wash with Water and Brine E->F G Dry Organic Layer (Na₂SO₄) F->G H Solvent Removal G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Workflow for Ultrasound-Assisted PTC Synthesis.

Methodology 3: Williamson Synthesis in Recyclable Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents due to their negligible vapor pressure, high thermal stability, and recyclability.[5] In the context of the Williamson ether synthesis, ILs can act as both the solvent and a promoter of the reaction.

Scientific Rationale

This protocol utilizes an imidazolium-based ionic liquid, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br), as the reaction medium. The ionic liquid effectively solvates the phenoxide ion, enhancing its nucleophilicity and promoting a smooth reaction with methallyl chloride at room temperature. A key advantage of this method is the ease of product separation and catalyst/solvent recycling. The non-polar ether product can be extracted with a less polar organic solvent, leaving the ionic liquid behind to be reused in subsequent batches with minimal loss of activity.

Experimental Protocol

Materials:

  • Phenol (99%)

  • Methallyl chloride (98%)

  • Potassium hydroxide (KOH)

  • 1-Butyl-3-methylimidazolium bromide ([Bmim]Br)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask, stir a mixture of phenol (10 mmol, 0.94 g) and powdered potassium hydroxide (12 mmol, 0.67 g) in [Bmim]Br (5 mL) at room temperature for 30 minutes to form the potassium phenoxide.

  • Slowly add methallyl chloride (11 mmol, 1.0 g) to the mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, add water (10 mL) to the reaction mixture.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify by vacuum distillation.

  • To recycle the ionic liquid, remove the water from the aqueous layer under reduced pressure. The recovered ionic liquid can be reused for the next reaction.

Workflow Diagram

G cluster_reaction Reaction in Ionic Liquid cluster_workup Product Extraction cluster_recycle Ionic Liquid Recycling A Form Potassium Phenoxide in [Bmim]Br B Add Methallyl Chloride and Stir at Room Temperature (4-6 hours) A->B C Add Water B->C D Extract with Diethyl Ether C->D E Wash, Dry, and Evaporate Organic Layer D->E H Aqueous Layer containing [Bmim]Br D->H F Purify by Vacuum Distillation E->F G Pure this compound F->G I Remove Water under Reduced Pressure H->I J Recycled [Bmim]Br I->J

Caption: Synthesis and Recycling in Ionic Liquids.

Methodology 4: Direct Catalytic Etherification

The direct etherification of phenols with alcohols represents a highly atom-economical approach, as the only byproduct is water. This method avoids the use of alkyl halides and the stoichiometric formation of salt waste. The key to this approach is the development of efficient and selective heterogeneous catalysts.

Scientific Rationale

This protocol employs a recyclable solid acid catalyst, such as a supported molybdenum oxide on titanium oxide (MoO₃/TiO₂), for the direct reaction between phenol and methallyl alcohol.[6] The catalyst facilitates the dehydration reaction, promoting the formation of the ether linkage. Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture (by simple filtration) and potential for reuse, aligning well with the principles of green chemistry.

Experimental Protocol

Materials:

  • Phenol (99%)

  • Methallyl alcohol (99%)

  • MoO₃/TiO₂ catalyst

  • Toluene (as solvent)

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add phenol (10 mmol, 0.94 g), methallyl alcohol (12 mmol, 0.86 g), MoO₃/TiO₂ catalyst (5 mol%), and toluene (50 mL).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by observing the amount of water collected and by TLC analysis. The reaction typically requires several hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the catalyst. The catalyst can be washed with a solvent, dried, and stored for reuse.

  • Wash the filtrate with a 10% NaOH solution to remove any unreacted phenol, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.

Workflow Diagram

G cluster_reaction Catalytic Dehydration cluster_workup Work-up & Purification cluster_recycle Catalyst Recycling A Combine Phenol, Methallyl Alcohol, Catalyst, and Toluene in a flask with a Dean-Stark trap B Reflux and Collect Water A->B C Cool and Filter Catalyst B->C D Wash Filtrate C->D I Wash and Dry Filtered Catalyst C->I E Dry Organic Layer D->E F Solvent Removal E->F G Vacuum Distillation F->G H Pure this compound G->H J Recycled Catalyst I->J

Caption: Direct Catalytic Etherification and Catalyst Recycling.

Quantitative Data Summary

The following table provides a comparative overview of the different green synthesis methods for this compound. The data presented are typical and may vary based on specific experimental conditions and scale.

Methodology Catalyst/Promoter Solvent Temperature Reaction Time Typical Yield Key Green Advantages
Microwave-Assisted TBAB / K₂CO₃, KOHSolvent-freeN/A (Microwave Power)1-2 min>90%Rapid reaction, solvent-free, energy efficient.
Ultrasound-Assisted PTC TBABToluene/WaterRoom Temp.1-2 hours~85-95%Mild conditions, high efficiency, reduced energy use.
Ionic Liquid [Bmim]Br[Bmim]BrRoom Temp.4-6 hours~80-90%Recyclable solvent/catalyst, mild conditions.
Direct Etherification MoO₃/TiO₂TolueneReflux4-8 hours~75-85%Atom economical (water is the only byproduct), recyclable catalyst.

Conclusion

The synthesis of this compound can be achieved through various green and sustainable methodologies that offer significant advantages over traditional approaches. Microwave-assisted solvent-free synthesis provides an exceptionally rapid and efficient route. Ultrasound-assisted phase-transfer catalysis offers a highly effective method under mild conditions. The use of ionic liquids presents a recyclable solvent system, while direct catalytic etherification stands out for its high atom economy. The choice of method will depend on the specific requirements of the laboratory or industrial setting, including available equipment, desired scale, and cost considerations. By adopting these greener protocols, researchers and chemical manufacturers can significantly reduce the environmental impact of producing this important chemical intermediate.

References

  • ResearchGate. (2025). Williamson reaction in ionic liquids. Retrieved January 21, 2026, from [Link]

  • Bentham Science. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Retrieved January 21, 2026, from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Versatile etherification of alcohols with allyl alcohol by a titanium oxide-supported molybdenum oxide catalyst: gradual generation from titanium oxide and molybdenum oxide. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Ultrasound-Assisted Green Synthesis of Dialkyl Peroxides under Phase-Transfer Catalysis Conditions. Retrieved January 21, 2026, from [Link]

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Troubleshooting & Optimization

"Methallyl phenyl ether" reaction conditions and yield optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of methallyl phenyl ether. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important reaction. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your own syntheses effectively.

Core Synthesis Principles: Williamson Ether Synthesis

The most reliable and common method for preparing this compound is the Williamson ether synthesis.[1][2] This is a classic SN2 reaction where a sodium phenoxide nucleophile, generated by deprotonating phenol with a base, attacks an electrophilic methallyl halide (typically methallyl chloride or bromide).[2][3][4]

Reaction Mechanism: A Step-by-Step View

The reaction proceeds in two fundamental steps:

  • Deprotonation: A base removes the acidic proton from phenol to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion attacks the primary carbon of the methallyl halide, displacing the halide leaving group to form the ether linkage.[4][5]

Williamson_Synthesis Phenol Phenol Phenoxide Sodium Phenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) TS Phenoxide->TS MethallylHalide Methallyl Halide (Electrophile) MethallylHalide->TS Nucleophilic Attack Product This compound Salt Salt Byproduct (e.g., NaBr) TS->Product TS->Salt

Caption: The SN2 mechanism for the Williamson ether synthesis of this compound.

Experimental Protocols

Below are two detailed, validated protocols for the synthesis of this compound. The first is a classical approach, while the second utilizes phase-transfer catalysis for enhanced efficiency.

Protocol 1: Classical Williamson Ether Synthesis

This method uses a strong base in an anhydrous polar aprotic solvent.

Materials:

  • Phenol (9.41 g, 0.10 mol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (4.4 g, 0.11 mol)

  • Methallyl chloride (9.05 g, 0.10 mol)

  • Anhydrous N,N-Dimethylformamide (DMF, 200 mL)

  • Diethyl ether

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Phenoxide Formation: Carefully add the sodium hydride to the DMF. While stirring, slowly add a solution of phenol in DMF from the dropping funnel. Control the addition rate to maintain the temperature below 30°C. Stir for 1 hour at room temperature until hydrogen evolution ceases, indicating complete formation of sodium phenoxide.

  • Alkylation: Cool the mixture to 0°C in an ice bath. Add methallyl chloride dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor reaction progress by TLC.

  • Quenching: Cool the reaction to room temperature and cautiously quench by slowly adding 50 mL of cold water.

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with 1 M HCl (1 x 50 mL) to remove any unreacted phenol, followed by saturated brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This approach is often preferred for its milder conditions, higher yields, and operational simplicity, as it avoids the need for strictly anhydrous conditions.[5][6]

Materials:

  • Phenol (9.41 g, 0.10 mol)

  • Sodium hydroxide (NaOH) solution, 50% w/w (20 mL)

  • Methallyl chloride (9.96 g, 0.11 mol)

  • Tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol)

  • Toluene (100 mL)

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol, toluene, the 50% NaOH solution, and TBAB.

  • Reaction: Stir the two-phase mixture vigorously. Add the methallyl chloride. Heat the mixture to 70-80°C with continued vigorous stirring for 3-5 hours. The phase-transfer catalyst transports the phenoxide from the aqueous phase to the organic phase to react.[6]

  • Monitoring: Follow the disappearance of phenol using TLC or GC analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.

  • Purification: The resulting crude ether can be purified by vacuum distillation.

Troubleshooting and Optimization (Q&A)

This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield can stem from several factors. Systematically check the following:

  • Incomplete Deprotonation: The formation of the phenoxide is critical. If using a weaker base like potassium carbonate (K₂CO₃), ensure it is finely powdered and the reaction is sufficiently heated (refluxing acetone is common) to drive the deprotonation.[7] For stronger bases like NaH, ensure it is fresh and not previously exposed to moisture.

  • Poor Quality of Methallyl Halide: Methallyl halides can degrade over time. It is advisable to use freshly distilled or newly purchased reagent.[8]

  • Presence of Water: In the classical Williamson synthesis (Protocol 1), water will quench the sodium hydride and react with the phenoxide, reducing the amount of active nucleophile. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Sub-optimal Temperature: If the temperature is too low, the reaction rate will be impractically slow. If it is too high, side reactions can dominate (see Q2). The "sweet spot" is typically 60-80°C.

Q2: I'm observing a significant byproduct with the same mass as my product in GC-MS analysis. What is it and how can I prevent it?

A2: You are likely observing 2-methallylphenol , the product of a Claisen rearrangement . This is a thermally induced[6]-sigmatropic rearrangement specific to allyl aryl ethers.[9][10]

Claisen_Rearrangement Start This compound TS Cyclic Transition State ([3,3]-Sigmatropic) Start->TS Heat (>150°C) Intermediate Dienone Intermediate (Non-aromatic) TS->Intermediate Rearrangement Product 2-Methallylphenol (Aromatic Product) Intermediate->Product Tautomerization (Rearomatization)

Caption: A generalized workflow for the synthesis and purification of this compound.

References

  • Benchchem. (n.d.). Synthesis of Allyl Methallyl Ether via Williamson Ether Synthesis: A Technical Guide.
  • Grokipedia. (n.d.). Allyl phenyl ether.
  • Benchchem. (n.d.). Application Notes and Protocols: Phase-Transfer Catalysis in Allyl Phenethyl Ether Synthesis.
  • PrepChem.com. (n.d.). Preparation of allyl phenyl ether.
  • Benchchem. (n.d.). This compound | 5820-22-4.
  • StudyLib. (n.d.). Williamson Ether Synthesis- Preparation of Methyl p-ethylphenyl ether Lab Report.
  • Name-Reaction.com. (n.d.). Claisen rearrangement.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Allyl Phenyl Ether.
  • Google Patents. (n.d.). US3734970A - Preparation of methyl-beta-phenyl-ethyl-ether.
  • ResearchGate. (n.d.). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.
  • Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFapYWQs039W0XDCsR2I0Ieur4Tq1KWBcV2tnp8IWhV8U_oStqmF051l5rDbHm2f165SEB_b8vGGglRiJtzACzbc5Ee-sCx5ppZYbbQEHEfUm5EvEkvTBnTArXjbqy8a3CGx2NyiqXnU0Wyy21Hx68Yg-d1otmvvaAaADZyNPqHlDI7RV6sVyd7Ni97h9uoc8mG256xLr_9tklM7J2WGztZHrGl65IjZPWJqaUurKOUD4kN3Ey3NZ2CkcBD1g==]([Link]

Sources

Technical Support Center: Purification of Methallyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of methallyl phenyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining high-purity this compound.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals.[1] Its purity is paramount for the success of subsequent reactions. This guide provides a comprehensive overview of purification techniques, potential challenges, and practical solutions, structured in a user-friendly question-and-answer format.

Core Principles of Purification

The purification strategy for this compound largely depends on the synthetic route employed and the nature of the impurities present. The most common synthesis, the Williamson ether synthesis, involves the reaction of a phenoxide with a methallyl halide.[1][2] This can introduce unreacted starting materials and side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via Williamson ether synthesis?

A1: The primary impurities to anticipate are:

  • Unreacted Phenol: Due to incomplete reaction or side reactions.

  • Unreacted Methallyl Halide (e.g., Methallyl Chloride or Bromide): If used in excess.

  • Solvent Residues: Such as acetone or DMF, depending on the reaction conditions.[1]

  • Side-products: Such as those arising from elimination reactions of the methallyl halide.[3]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of your target compound is crucial for selecting and optimizing a purification strategy.

PropertyValueSource
Boiling Point 175-176 °C (at atmospheric pressure)[4][5]
Density 0.964 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.514[4][5]
Solubility Insoluble in water; soluble in common organic solvents like ether and ethanol.[6]

Q3: Can I use a simple aqueous workup to purify my crude this compound?

A3: An initial aqueous workup is a critical first step. Washing the crude product with a dilute sodium hydroxide solution (e.g., 10% NaOH) is highly effective for removing unreacted phenol by converting it to the water-soluble sodium phenoxide salt.[7][8] This should be followed by a water wash to remove any residual base and a brine wash to aid in the separation of the organic and aqueous layers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Distillation Issues

Q4: I'm trying to purify this compound by distillation, but I'm observing decomposition. What's happening and how can I prevent it?

A4: this compound, like its analogue allyl phenyl ether, can be susceptible to thermal rearrangement, specifically the Claisen rearrangement, at elevated temperatures to form 2-methallylphenol.[1]

Causality: The high temperatures required for atmospheric distillation can provide the activation energy needed for this[8][8]-sigmatropic rearrangement.

Solution:

  • Vacuum Distillation: This is the most effective solution. By reducing the pressure, the boiling point of this compound is significantly lowered, minimizing the risk of thermal decomposition. For instance, the related allyl phenyl ether boils at 85°C under 19 mmHg pressure.[7]

  • Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, which can also be a source of impurities at high temperatures.

Q5: My distilled this compound is still impure. What could be the cause?

A5: This typically points to one of two issues:

  • Azeotrope Formation: While less common for this specific compound, co-distillation with a close-boiling impurity can occur.

  • Inefficient Fractionation: If the boiling points of your impurities are close to that of this compound, a simple distillation setup may not be sufficient.

Solution:

  • Fractional Distillation: Employing a fractionating column (e.g., a Vigreux or packed column) increases the number of theoretical plates, enhancing the separation of liquids with close boiling points.

  • Pre-distillation Purification: Ensure that your pre-distillation workup was thorough. An effective acid-base extraction can remove the majority of phenolic impurities, simplifying the distillation process.[8][9]

Chromatography Challenges

Q6: I'm running a silica gel column to purify my this compound, but the compound seems to be degrading on the column. Why is this happening?

A6: Silica gel is acidic and can catalyze the decomposition of sensitive compounds.[10] For this compound, this can manifest as hydrolysis of the ether linkage or rearrangement.

Solution:

  • Deactivated Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, mixed with your eluent.[10]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[10]

  • Rapid Chromatography: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system to expedite elution.

Q7: I'm struggling to get good separation between my product and an unknown impurity on a silica gel column. What can I do?

A7: Poor separation can be due to several factors.

Troubleshooting Steps:

  • Optimize Your Solvent System: Systematically vary the polarity of your eluent. A common starting point for ethers is a mixture of hexanes and ethyl acetate. Small changes in the ratio can significantly impact resolution.

  • Check for Co-elution: The impurity might have a very similar polarity to your product. In this case, consider a different purification technique or a different type of chromatography (e.g., reverse-phase).

  • Ensure Proper Column Packing: An improperly packed column will lead to band broadening and poor separation.

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not exceeding the column's capacity.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Phenolic Impurities
  • Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 10% aqueous sodium hydroxide solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The upper organic layer contains the this compound, while the lower aqueous layer contains the sodium phenoxide.

  • Drain the lower aqueous layer.

  • Repeat the extraction with the sodium hydroxide solution.

  • Wash the organic layer with water, followed by a brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent, and remove the solvent under reduced pressure.

Protocol 2: Vacuum Distillation of this compound
  • Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Place the crude, extracted this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Gradually reduce the pressure to the desired level.

  • Slowly heat the distillation flask in a heating mantle.

  • Collect the fraction that distills at the expected boiling point for the given pressure.

Visualizations

Decision Tree for Purification Strategy

Purification_Strategy start Crude This compound workup Aqueous Workup (NaOH wash) start->workup distillation_q Is the product thermally stable at atmospheric pressure? workup->distillation_q vacuum_dist Vacuum Distillation distillation_q->vacuum_dist No atm_dist Atmospheric Distillation distillation_q->atm_dist Yes chrom_q Are impurities close in boiling point? vacuum_dist->chrom_q atm_dist->chrom_q chromatography Column Chromatography chrom_q->chromatography Yes final_product Pure Methallyl Phenyl Ether chrom_q->final_product No chromatography->final_product Acid_Base_Extraction start Crude Product in Organic Solvent add_naoh Add 10% NaOH (aq) start->add_naoh shake_vent Shake & Vent add_naoh->shake_vent separate_layers Separate Layers shake_vent->separate_layers organic_layer Organic Layer (Product) separate_layers->organic_layer aqueous_layer Aqueous Layer (Phenolic Impurities) separate_layers->aqueous_layer wash_water Wash with Water organic_layer->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_evaporate Filter & Evaporate dry->filter_evaporate pure_product Purified Product filter_evaporate->pure_product

Caption: Step-by-step workflow for acid-base extraction.

References

  • PrepChem. (n.d.). Preparation of allyl phenyl ether. Retrieved from PrepChem.com: [Link]

  • Dialnet. (n.d.). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Retrieved from [Link]

  • American Chemical Society Publications. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Journal of Chemical Education. Retrieved from [Link]

  • Google Patents. (1973). Preparation of methyl-beta-phenyl-ethyl-ether.
  • ResearchGate. (n.d.). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Retrieved from [Link]

  • Scribd. (n.d.). 3017 The Preparation of Allyl Phenyl Ether and 2allylphenol807f PDF. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Synthesis of allyl phenyl ether and claisen rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenepropanal, α-methyl - Organic Syntheses Procedure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ether, 1-methylallyl phenyl. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • ChemRxiv. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl phenyl ether. Retrieved from [Link]

  • Reddit. (2024). Purification Troubleshooting. r/chemistry. Retrieved from [Link]

  • Agilent. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Retrieved from [Link]

  • WebQC. (n.d.). allyl phenyl ether. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methallyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methallyl phenyl ether. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and frequently asked questions encountered during the synthesis of this compound, with a focus on the formation of common side products. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.

Introduction to this compound Synthesis

The most common and reliable method for synthesizing this compound is the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of phenol to form the more nucleophilic sodium phenoxide, which then attacks methallyl chloride or bromide to form the desired ether.[2][3] While seemingly straightforward, this synthesis is often complicated by competing reactions that can significantly reduce the yield and purity of the final product. This guide will walk you through identifying and mitigating these common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the Williamson synthesis of this compound?

A1: The three most critical parameters are the choice of base, the solvent, and the reaction temperature. A strong base is necessary for the complete deprotonation of phenol to form the phenoxide ion.[2] The solvent plays a crucial role in influencing the nucleophilicity of the phenoxide and the reaction pathway.[2][4] Temperature control is vital to prevent unwanted side reactions, particularly the Claisen rearrangement of the product.[2][5]

Q2: Which methallyl halide should I use: chloride or bromide?

A2: While both methallyl chloride and bromide can be used, methallyl bromide is generally more reactive due to the better leaving group ability of the bromide ion.[2] This can lead to faster reaction times. However, methallyl chloride is often more cost-effective. The choice may depend on the desired reaction kinetics and economic considerations.

Q3: Can I use a phase-transfer catalyst for this synthesis?

A3: Yes, a phase-transfer catalyst (PTC) can be highly effective.[1][6] A PTC, such as tetrabutylammonium bromide, facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the methallyl halide. This can lead to higher yields, milder reaction conditions, and may eliminate the need for strictly anhydrous conditions.[1]

Troubleshooting Guide: Common Side Products and Their Mitigation

Issue 1: Formation of C-Alkylated Side Products (Methallyl Phenols)

One of the most common challenges in the synthesis of this compound is the formation of C-alkylated isomers, such as o-methallylphenol and p-methallylphenol.[2][6] This occurs because the phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring.

Q: My reaction mixture shows significant amounts of methallyl phenols. What is causing this and how can I prevent it?

A: The formation of C-alkylation products is primarily influenced by the choice of solvent.[4]

  • Causality: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen of the phenoxide ion.[4] This "shields" the oxygen, making the carbon atoms of the aromatic ring more accessible for electrophilic attack by the methallyl halide.[4] In contrast, polar aprotic solvents (e.g., DMF, DMSO) solvate the cation of the base, leaving the phenoxide oxygen "naked" and more nucleophilic, thus favoring O-alkylation.[2][4]

  • Troubleshooting Protocol:

    • Solvent Selection: Switch to a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to favor O-alkylation.[2][4]

    • Base and Counter-ion: The choice of counter-ion can also play a role. Using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent is a standard approach to promote O-alkylation.

Table 1: Solvent Effects on O- vs. C-Alkylation

Solvent TypePredominant ProductRationale
Polar Aprotic (DMF, DMSO)This compound (O-Alkylation)Solvates the cation, enhancing the nucleophilicity of the phenoxide oxygen.[2]
Protic (Water, Ethanol)Methallyl Phenols (C-Alkylation)Hydrogen bonding shields the phenoxide oxygen, promoting attack from the ring.[4]
Issue 2: Unwanted Claisen Rearrangement

The desired product, this compound, can itself be thermally unstable and undergo a[3][3]-sigmatropic rearrangement to form 2-methallylphenol.[2][5][7]

Q: I've isolated my product, but subsequent analysis shows the presence of 2-methallylphenol. How did this happen?

A: This is a classic Claisen rearrangement. It is a thermally induced intramolecular reaction.[5][7]

  • Causality: Heating an allyl aryl ether, such as this compound, can provide the activation energy needed for this concerted rearrangement.[5][7] The reaction proceeds through a cyclic, six-membered transition state.[7] If your reaction temperature is too high, or if the product is subjected to high temperatures during workup or distillation, this rearrangement can occur.

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a moderate reaction temperature. The Williamson ether synthesis can often be carried out effectively at room temperature or with gentle heating. Avoid excessive temperatures.

    • Purification Method: When purifying the product, consider vacuum distillation at a lower temperature to prevent thermal rearrangement.

    • Storage: Store the purified this compound in a cool, dark place to minimize the risk of rearrangement over time.

Diagram 1: Williamson Ether Synthesis vs. Claisen Rearrangement

G cluster_0 Desired Pathway: Williamson Ether Synthesis cluster_1 Side Reaction: Claisen Rearrangement Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide Base (e.g., NaH) MPE This compound (Product) Phenoxide->MPE SN2 Attack MPE_rearrange This compound MPE->MPE_rearrange Product Susceptible to Heat MethallylHalide Methallyl Halide MethallylHalide->MPE RearrangementProduct 2-Methallylphenol MPE_rearrange->RearrangementProduct Heat (Δ)

Caption: The desired synthesis pathway and a key thermal side reaction.

Issue 3: Formation of Elimination Byproducts

While the SN2 reaction is desired, an E2 elimination reaction can compete, especially under certain conditions.

Q: I have a gaseous byproduct and my yield is low. Could this be from an elimination reaction?

A: Yes, this is a possibility. The methallyl halide can undergo elimination to form isobutylene.

  • Causality: The phenoxide ion is not only a good nucleophile but also a reasonably strong base. If the reaction conditions favor elimination (e.g., high temperatures, sterically hindered base), the phenoxide can abstract a proton from the methallyl halide, leading to the formation of an alkene. While this is more common with secondary and tertiary alkyl halides, it can occur with primary halides like methallyl chloride under forcing conditions.[8][9]

  • Troubleshooting Protocol:

    • Temperature: As with the Claisen rearrangement, keeping the reaction temperature as low as possible will favor the SN2 pathway over elimination.

    • Base Selection: While a strong base is needed to deprotonate phenol, using a very bulky base could potentially favor elimination. However, for this specific synthesis, common bases like NaH or K2CO3 are generally acceptable.

Diagram 2: Troubleshooting Flowchart for Side Product Formation

G start Low Yield or Impure Product check_isomers Isomeric Impurities Detected? (e.g., by NMR, GC-MS) start->check_isomers claisen_check Is 2-Methallylphenol Present? check_isomers->claisen_check Yes low_yield_no_isomers Low Yield, No Major Isomeric Impurities check_isomers->low_yield_no_isomers No c_alkylation_check Are o/p-Methallylphenols Present? claisen_check->c_alkylation_check No solve_claisen Reduce Reaction/Distillation Temperature. Store Product Cool. claisen_check->solve_claisen Yes solve_c_alkylation Switch to Polar Aprotic Solvent (e.g., DMF, DMSO). c_alkylation_check->solve_c_alkylation Yes other_issues Check Reagent Purity, Stoichiometry, and Reaction Time. c_alkylation_check->other_issues No elimination_check Consider Elimination (E2) Side Reaction. (Formation of Isobutylene) low_yield_no_isomers->elimination_check solve_elimination Lower Reaction Temperature. Ensure Non-Hindered Base. elimination_check->solve_elimination Yes elimination_check->other_issues No

Caption: A decision tree for troubleshooting common side products.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Side Products

This protocol is designed to favor O-alkylation and minimize thermal rearrangement.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry dimethylformamide (DMF).

  • Deprotonation: Add phenol to the DMF and stir until dissolved. Cool the solution in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Caution: NaH reacts violently with water and produces flammable hydrogen gas. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Alkylation: Add methallyl chloride (or bromide) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a beaker of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with 1M NaOH to remove any unreacted phenol, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

References

  • Gagik, G., et al. (n.d.). SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. ResearchGate. Retrieved from [Link]

  • Filo. (n.d.). Williamson Ether Synthesis- Preparation of Methyl p-ethylphenyl ether Lab Report. Retrieved from [Link]

  • Filo. (n.d.). d. Ethyl phenyl ether can be prepared by the Williamson synthesis reactio. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • ACS Publications. (n.d.). Solvent Effects on the Claisen Rearrangement of β-Methylallyl Phenyl Ether. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Journal of Chemical Education. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

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Technical Support Center: Optimizing Temperature for Methallyl Phenyl Ether Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving Methallyl Phenyl Ether. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures, troubleshooting common issues, and understanding the underlying chemical principles. As your virtual application scientist, my goal is to explain not just the "how," but the critical "why" behind each experimental choice.

Frequently Asked Questions (FAQs): The Fundamentals of Temperature Control

This section addresses the core principles governing the thermal behavior of this compound, focusing on its primary transformation: the Aromatic Claisen Rearrangement.

Q1: What is the primary thermal reaction of this compound, and why is temperature so crucial?

The principal reaction initiated by heating this compound is the Aromatic Claisen Rearrangement . This is a powerful carbon-carbon bond-forming reaction, classified as a[1][1]-sigmatropic rearrangement.[1][2] In this concerted, intramolecular process, the methallyl group migrates from the ether oxygen to an ortho position on the phenyl ring.

Temperature is the most critical parameter for several reasons:

  • Activation Energy: The reaction requires significant thermal energy to overcome the activation barrier of the concerted pericyclic transition state.[1] Uncatalyzed thermal rearrangements of aryl ethers typically require high temperatures, often in the range of 180–250 °C.[3][4]

  • Rate Control: Reaction rate is directly dependent on temperature. Insufficient heat leads to slow or incomplete conversion, while excessive heat can accelerate undesirable side reactions.

  • Selectivity: Temperature dictates the product distribution. At optimal temperatures, the desired ortho-rearranged product is favored. However, at higher temperatures, side reactions such as cyclization to form dihydrobenzofurans, migration to the para position, or even thermal decomposition can become significant.[5][6][7] For instance, studies on the analogous allyl phenyl ether in high-temperature water show maximum yield of the desired 2-allylphenol at 200°C, while at 250°C, the dominant product becomes 2-methyl-2,3-dihydrobenzofuran.[6][7]

Q2: Can you illustrate the mechanism of the Claisen Rearrangement for this compound?

Certainly. The reaction proceeds through a highly ordered, six-membered cyclic transition state. The process is concerted, meaning bond-breaking and bond-forming occur simultaneously.[1][8] The initial rearrangement yields a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to restore the aromaticity of the ring, resulting in the stable phenolic product, 2-(2-methylallyl)phenol.

Caption: Mechanism of the Aromatic Claisen Rearrangement.
Q3: How do solvent choice and catalysts influence the required reaction temperature?

Solvent polarity plays a substantial role in the Claisen rearrangement.[9]

  • Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, are known to accelerate the reaction, thereby allowing for lower reaction temperatures.[1][10] For example, ethanol/water mixtures have been shown to increase rate constants up to 10-fold compared to less polar solvents like sulfolane.[1][9]

  • High-Boiling Solvents: To achieve the necessary high temperatures for thermal rearrangement without pressurizing the vessel, high-boiling inert solvents are often employed. Examples include N,N-diethylaniline, decalin, or propylene carbonate.[11]

  • Catalysts: The use of a catalyst is the most effective way to lower the activation energy and, consequently, the required temperature. Lewis acids such as aluminum-based reagents, lanthanide triflates, or bismuth (III) triflate can significantly accelerate the reaction.[9][12] This allows the rearrangement to proceed efficiently at temperatures well below the typical thermal requirement.

ConditionTypical Temperature RangeKey Considerations
Uncatalyzed (Neat or Inert Solvent) 180 - 250 °CSimple setup, but requires high heat which can lead to side products.[3][4]
Polar/Protic Solvents 150 - 200 °CReaction rate is accelerated, potentially allowing for lower temperatures.[1][9]
Lewis Acid Catalysis 80 - 150 °C (Varies)Significantly lower temperatures and shorter reaction times are possible. Catalyst selection is crucial.[12]
Microwave-Assisted 180 - 230 °CCan dramatically reduce reaction times through efficient heating, but product distribution can still be highly temperature-dependent.[6][7]

Troubleshooting Guide: Common Experimental Issues

This section is formatted to help you quickly diagnose and resolve specific problems encountered during your experiments.

Issue 1: Low or No Conversion to Product
  • Potential Cause: The reaction temperature is too low to overcome the activation energy.

  • Authoritative Insight: The Claisen rearrangement is a thermally demanding process. Even a 10-20 °C difference can mean the difference between a sluggish reaction and an efficient one. The concerted mechanism requires a specific energy threshold to form the cyclic transition state.[1]

  • Recommended Solutions:

    • Verify Temperature: Use a calibrated thermometer placed directly in the reaction mixture (if possible) rather than relying on the heating mantle's controller setting.

    • Incremental Temperature Increase: Raise the reaction temperature in 10 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at each stage.

    • Solvent Change: Switch to a higher-boiling point solvent to safely achieve higher temperatures.

    • Introduce a Catalyst: If high temperatures are not feasible or desirable, consider adding a Lewis acid catalyst (e.g., AlCl₃, Sc(OTf)₃) to lower the activation barrier.[12]

Issue 2: Significant Formation of Side Products
  • Potential Cause: The reaction temperature is too high, or the reaction time is too long, promoting alternative reaction pathways.

  • Authoritative Insight: While heat is required, excessive thermal energy can push the reaction past the desired product. Common side products for aryl ethers include the para-rearranged isomer (especially if ortho positions are blocked), cyclized products like 2,3-dihydrobenzofurans, and products of C-alkylation.[2][5][6][13] At very high temperatures (>300 °C), homolytic cleavage can lead to decomposition.[14]

  • Recommended Solutions:

    • Reduce Temperature: Lower the reaction temperature by 10-15 °C. It is often better to accept a slightly longer reaction time at a lower temperature to improve selectivity.

    • Optimize Reaction Time: Monitor the reaction closely. Once the starting material is consumed and the desired product concentration is maximized (as determined by GC or NMR analysis of aliquots), stop the reaction to prevent subsequent transformations.

    • Consider Catalysis: A catalyzed reaction at a lower temperature is often cleaner and more selective than a purely thermal process at a high temperature.

Troubleshooting_Flow start Reaction Outcome? low_yield Low Yield / No Reaction start->low_yield side_products Multiple Side Products start->side_products check_temp Is Temperature > 180°C? low_yield->check_temp increase_temp Action: Increase Temp (10°C increments) check_temp->increase_temp No add_catalyst Action: Add Lewis Acid Catalyst check_temp->add_catalyst Yes, but still low re_analyze_yield Re-analyze by GC/TLC increase_temp->re_analyze_yield add_catalyst->re_analyze_yield check_temp_high Is Temperature > 220°C? side_products->check_temp_high decrease_temp Action: Decrease Temp (10-15°C) check_temp_high->decrease_temp Yes reduce_time Action: Reduce Reaction Time check_temp_high->reduce_time No, but still impure re_analyze_selectivity Re-analyze by GC/TLC decrease_temp->re_analyze_selectivity reduce_time->re_analyze_selectivity

Caption: A troubleshooting workflow for common reaction issues.

Experimental Protocols

Protocol: Uncatalyzed Thermal Claisen Rearrangement of an Aryl Ether

This protocol provides a general framework. Specific temperatures and times must be optimized for this compound.

Objective: To perform a thermal[1][1]-sigmatropic rearrangement of an aryl ether to its corresponding ortho-alkenyl phenol.

Materials:

  • This compound (1.0 eq)

  • High-boiling solvent (e.g., N,N-diethylaniline or propylene carbonate)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Calibrated thermometer or thermocouple

  • Inert gas source (Nitrogen or Argon)

  • Heating mantle with stirrer

  • Standard glassware for aqueous workup and extraction

  • Reagents for workup: Diethyl ether, 2M HCl, Saturated NaCl (brine), Anhydrous MgSO₄

Procedure:

  • Setup: Assemble the three-neck flask with a reflux condenser, a thermometer positioned to measure the internal liquid temperature, and a gas inlet for the inert atmosphere.

  • Charging the Flask: Add this compound (e.g., 10 mmol) and the high-boiling solvent (e.g., 20 mL) to the flask. Ensure the mixture is stirring to prevent bumping.

  • Inerting: Purge the system with nitrogen or argon for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Heating: Begin heating the mixture with vigorous stirring. Raise the temperature to the target range (e.g., start at 190-200 °C).[3][4]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, quenching them, and analyzing by TLC or GC. The disappearance of the starting ether spot and the appearance of a more polar phenol spot on the TLC plate indicates progress.

  • Reaction Completion: Continue heating until the starting material is consumed or the ratio of product to starting material is maximized (typically 4-12 hours, highly temperature-dependent).

  • Cooling & Workup: Once complete, remove the heat source and allow the mixture to cool to room temperature.

  • Extraction: Dilute the cooled reaction mixture with a larger volume of a suitable organic solvent like diethyl ether. Transfer to a separatory funnel. Wash the organic layer sequentially with 2M HCl (to remove basic solvents like diethylaniline, if used), water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure 2-(2-methylallyl)phenol.

References

  • Claisen Rearrangement - Chemistry LibreTexts. (2023). Provides an overview of the reaction, including solvent effects and catalytic variants. Link

  • Claisen Rearrangement - Unacademy. (n.d.). Discusses the mechanism and different types of Claisen rearrangements. Link

  • Claisen rearrangement - Wikipedia. (n.d.). A comprehensive article on the Claisen rearrangement, its mechanism, and numerous variations. Link

  • The Cope and Claisen Rearrangements - Master Organic Chemistry. (2019). A detailed explanation of the[1][1]-sigmatropic rearrangement family. Link

  • Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. (2010). Journal of the American Chemical Society. A computational study on the role of solvents in accelerating the reaction. Link

  • Claisen Rearrangement - Organic Chemistry Portal. (n.d.). Provides a summary of the reaction, its mechanism, and recent literature references. Link

  • THE THERMAL[1][1] CLAISEN REARRANGEMENT OF THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. (1988). HETEROCYCLES. A study detailing thermal rearrangement and subsequent cyclization. Link

  • Technical Support Center: Synthesis of Allyl Phenyl Ether - Benchchem. (2025). A guide that touches upon side reactions in related syntheses. Link

  • Investigation on Claisen rearrangement of allyl phenyl ethers in near-critical water. (2009). ResearchGate. Describes the use of near-critical water as an environmentally benign medium to accelerate the reaction. Link

  • Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. (2021). MDPI. Discusses the high temperatures required for the aromatic Claisen rearrangement and factors influencing regioselectivity. Link

  • 18.4: Reactions of Ethers - Claisen Rearrangement - Chemistry LibreTexts. (2024). An educational resource explaining the concerted mechanism of the rearrangement. Link

  • Ireland-Claisen Rearrangement | NROChemistry. (n.d.). Details a variant that proceeds under much milder conditions. Link

  • Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl). (2017). Semantic Scholar. Discusses the use of green solvents like propylene carbonate to improve reaction conditions. Link

  • Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt. (2016). Google Patents. Patent describing the use of various metal salt catalysts to promote the reaction. Link

  • Thermal Stability of Allyl Phenethyl Ether: A Technical Guide - Benchchem. (2025). A guide predicting decomposition pathways for analogous ether structures. Link

  • Reactions of Allyl Phenyl Ether in High-Temperature Water with Conventional and Microwave Heating. (1996). The Journal of Organic Chemistry. A systematic study showing the effect of precise temperature changes on product distribution. Link

  • Reactions of Allyl Phenyl Ether in High-Temperature Water with Conventional and Microwave Heating - PubMed. (1996). Abstract of the JOC paper detailing temperature-dependent product outcomes. Link

  • Allyl phenyl ether - Grokipedia. (n.d.). Provides physical properties and typical reaction temperatures for the Claisen rearrangement. Link

Sources

Technical Support Center: Optimizing Methallyl Phenyl Ether Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic rearrangement of methallyl phenyl ether. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions and troubleshooting strategies for optimizing this critical C-C bond-forming reaction. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested advice to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring with this compound?

The reaction is a Claisen rearrangement , a powerful pericyclic reaction in organic synthesis.[1] Specifically, it is a[2][2]-sigmatropic rearrangement where the methallyl group migrates from the ether oxygen to the ortho position of the phenyl ring.[3][4][5] The process occurs via a concerted, six-membered cyclic transition state.[3][5] The initial rearrangement product is a non-aromatic dienone intermediate, which quickly tautomerizes to the more stable aromatic product, o-methallylphenol, restoring the aromaticity of the ring.[3][5][6]

Claisen_Mechanism cluster_start This compound cluster_ts Cyclic Transition State cluster_intermediate Dienone Intermediate cluster_product o-Methallylphenol (Product) start ts start->ts [3,3]-Sigmatropic Rearrangement inter ts->inter prod inter->prod Tautomerization (Rearomatization) Catalyst_Choice start Primary Goal? high_purity High Purity & Small Scale (e.g., Drug Discovery) start->high_purity Purity/Activity large_scale Large Scale & Recyclability (e.g., Process Chemistry) start->large_scale Scalability/Cost homogeneous Consider Homogeneous Catalyst (e.g., Lewis Acid) high_purity->homogeneous heterogeneous Consider Heterogeneous Catalyst (e.g., Zeolite, Supported Metal) large_scale->heterogeneous homogeneous_pros Pros: + High Activity + Mild Conditions + High Selectivity homogeneous->homogeneous_pros homogeneous_cons Cons: - Difficult Separation - Low Recyclability homogeneous->homogeneous_cons heterogeneous_pros Pros: + Easy Separation + Recyclable + Lower Cost heterogeneous->heterogeneous_pros heterogeneous_cons Cons: - Lower Activity - Harsher Conditions - Mass Transfer Issues heterogeneous->heterogeneous_cons Troubleshooting_Slow_Reaction start Problem: Low or No Conversion q1 Is the catalyst active? start->q1 q2 Is the temperature optimal? q1->q2 Yes sol1 Action: Use fresh or newly purchased catalyst. Ensure anhydrous conditions. q1->sol1 No q3 Are reagents pure? q2->q3 Yes sol2 Action: Gradually increase reaction temperature. Consider microwave heating. q2->sol2 No sol3 Action: Purify starting material. Use freshly distilled, anhydrous solvent. q3->sol3 No

Sources

Technical Support Center: Scale-Up of Methallyl Phenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of methallyl phenyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent and industrially viable method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a methallyl halide (typically methallyl chloride) by a phenoxide ion.[1][3] The phenoxide is generated by treating phenol with a suitable base. For large-scale production, this method is favored due to its robustness and relatively high yields when optimized.

Q2: What are the key reaction parameters to control during the scale-up of this compound synthesis?

Several parameters are critical for a successful scale-up:

  • Temperature: Precise temperature control is crucial to minimize side reactions. Higher temperatures can favor the undesired Claisen rearrangement of the product to 2-methallylphenol.[1]

  • Reagent Stoichiometry: The molar ratio of phenol, base, and methallyl chloride must be carefully optimized to maximize yield and minimize unreacted starting materials and byproducts.

  • Mixing/Agitation: Efficient mixing is vital, especially in larger reactors, to ensure homogeneity and facilitate mass and heat transfer. Poor mixing can lead to localized "hot spots" and increased byproduct formation.[4]

  • Solvent Selection: The choice of solvent can significantly impact reaction rate and selectivity. Polar aprotic solvents like DMF or THF are often used in laboratory settings, but for scale-up, factors like cost, safety, and ease of removal must be considered.[1][5]

Q3: What are the primary safety concerns when working with the synthesis of this compound on a larger scale?

The primary safety concerns are associated with the reactants:

  • Methallyl Chloride: This is a highly flammable, volatile, and toxic liquid.[6][7][8][9][10] It is also a lachrymator. Adequate ventilation, personal protective equipment (PPE), and grounding of equipment to prevent static discharge are mandatory.[7][9]

  • Phenol: Phenol is corrosive and toxic. It can cause severe skin burns and is harmful if inhaled or ingested. Appropriate PPE, including gloves and eye protection, is essential.

  • Bases: Strong bases like sodium hydroxide or potassium carbonate should be handled with care to avoid chemical burns.

A thorough hazard and operability (HAZOP) study is recommended before any scale-up operation.[4]

Q4: How can Phase-Transfer Catalysis (PTC) benefit the scale-up of this compound synthesis?

Phase-transfer catalysis can be highly advantageous for scaling up this synthesis.[11][12][13] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from an aqueous phase to an organic phase containing the methallyl chloride.[13][14] This approach offers several benefits:

  • Milder reaction conditions, often allowing for lower temperatures.[11][12]

  • The use of less hazardous and expensive anhydrous solvents is not strictly necessary.[11][12]

  • Potentially faster reaction rates and higher yields.[13][15]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic troubleshooting strategies.

Problem Potential Cause(s) Troubleshooting & Optimization Steps
Low Yield of this compound Incomplete reaction.- Ensure the base is strong enough to fully deprotonate the phenol. - Increase reaction time or moderately increase temperature, while monitoring for byproduct formation. - Use a slight excess of methallyl chloride to drive the reaction to completion.[16]
Competing elimination reaction of methallyl chloride.- Use a less sterically hindered base. - Maintain the lowest effective reaction temperature.[17]
Loss of volatile methallyl chloride.- Use an efficient reflux condenser, especially when heating.[16]
Presence of Significant C-Alkylated Byproducts (e.g., 2-methallylphenol) Phenoxide ion acting as an ambident nucleophile.- The choice of solvent and counter-ion can influence the O/C alkylation ratio. In some cases, a less polar solvent may favor O-alkylation.[5][16] - Ensure complete formation of the sodium phenoxide before adding the methallyl chloride.
Claisen rearrangement of the product.- This is favored at high temperatures.[1] Maintain strict temperature control and avoid overheating. The rearrangement is generally significant only at temperatures well above those typically used for the synthesis.
Reaction is Sluggish or Stalls Insufficiently strong base.- Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide, particularly if using a less reactive phenol derivative.[18]
Poor mixing in a heterogeneous system.- Increase agitation speed. For larger scale, ensure the reactor is equipped with appropriate baffles and impellers for efficient mixing.
Ineffective phase-transfer catalyst (if used).- Screen different PTCs (e.g., various quaternary ammonium or phosphonium salts).[14] - Optimize the catalyst loading (typically 1-5 mol%).[16]
Difficult Purification Presence of unreacted phenol.- After the reaction, perform a basic wash (e.g., with 10% NaOH solution) to remove unreacted phenol.[19]
Formation of closely boiling impurities.- Optimize reaction conditions to minimize byproduct formation. - Employ fractional distillation under reduced pressure for purification.[1][19]

Experimental Protocols

Protocol 1: Classical Williamson Ether Synthesis (Lab Scale)

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Phenol

  • Sodium hydroxide (or other suitable base like potassium carbonate)[5]

  • Methallyl chloride

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Procedure:

  • Alkoxide Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve phenol in anhydrous DMF.

  • Carefully add powdered sodium hydroxide to the solution. The mixture may warm up. Stir at room temperature until the phenol is completely converted to sodium phenoxide.

  • Ether Formation: Slowly add methallyl chloride to the reaction mixture via a dropping funnel.

  • Heat the reaction mixture to a controlled temperature (e.g., 60-80°C) and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.[19]

Protocol 2: Phase-Transfer Catalyzed Synthesis

This protocol offers an alternative using a phase-transfer catalyst, which can be more amenable to scale-up.

Materials:

  • Phenol

  • Aqueous sodium hydroxide solution (e.g., 50%)

  • Methallyl chloride

  • An organic solvent (e.g., toluene or dichloromethane)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, 1-5 mol%)[16]

Step-by-Step Procedure:

  • In a reactor equipped with a mechanical stirrer and a reflux condenser, dissolve phenol in the chosen organic solvent.

  • Add the aqueous sodium hydroxide solution and the phase-transfer catalyst.

  • Stir the biphasic mixture vigorously to ensure good interfacial contact.

  • Slowly add methallyl chloride to the reaction mixture.

  • Maintain stirring at a controlled temperature (e.g., room temperature to 50°C) and monitor the reaction's progress.

  • Work-up: Upon completion, stop the stirring and allow the phases to separate.

  • Separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Charge Phenol, Solvent, and Base/PTC form_alkoxide 2. Form Phenoxide prep_reactants->form_alkoxide Stirring add_methallyl 3. Add Methallyl Chloride form_alkoxide->add_methallyl react 4. Controlled Heating & Monitoring (TLC/GC) add_methallyl->react quench_extract 5. Quench & Extract react->quench_extract wash_dry 6. Wash & Dry Organic Layer quench_extract->wash_dry purify 7. Solvent Removal & Vacuum Distillation wash_dry->purify product Final Product: This compound purify->product

Caption: General experimental workflow for this compound synthesis.

Logical Relationship of Scale-Up Challenges

G cluster_physical Physical & Engineering Factors cluster_chemical Chemical & Process Factors scale_up Scale-Up heat_transfer Heat Transfer (Lower Surface/Volume Ratio) scale_up->heat_transfer mixing Mixing Efficiency scale_up->mixing impurities Impurity Profile Changes scale_up->impurities kinetics Reaction Kinetics scale_up->kinetics safety Safety & Handling scale_up->safety heat_transfer->impurities Hot spots mixing->kinetics Mass transfer limits outcome Impact on: - Yield - Purity - Cost - Safety impurities->outcome kinetics->outcome safety->outcome

Sources

Technical Support Center: Byproduct Identification in "Methallyl Phenyl Ether" Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying byproducts in reactions involving methallyl phenyl ether using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the common synthetic routes and rearrangements of this compound, the likely byproducts formed, and provide robust troubleshooting strategies for their GC-MS analysis.

Understanding the Chemistry: Common Reactions and Potential Byproducts

This compound is a versatile intermediate in organic synthesis. Its reactions often involve the strategic manipulation of the ether linkage or the allyl group. However, these transformations can be accompanied by the formation of undesired byproducts, complicating purification and impacting yield.

Synthesis of this compound: The Williamson Ether Synthesis

The most common method for preparing this compound is the Williamson ether synthesis, which involves the reaction of phenol with a methallyl halide (e.g., methallyl chloride or bromide) in the presence of a base.[1][2]

Primary Reaction:

Phenol + Methallyl Halide --(Base)--> this compound

While seemingly straightforward, this SN2 reaction can be compromised by side reactions, primarily E2 elimination, especially with sterically hindered bases or at elevated temperatures.[3]

Potential Byproducts:

  • Isoprene: Formed via E2 elimination of the methallyl halide.

  • Phenol: Unreacted starting material.

  • C-Alkylated Phenols: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring, leading to the formation of o-methallylphenol and p-methallylphenol.

The Claisen Rearrangement: A Key Transformation and Source of Isomeric Byproducts

Upon heating, this compound undergoes a[3][3]-sigmatropic rearrangement known as the Claisen rearrangement to yield o-(2-methylallyl)phenol.[1][4][5][6] This reaction is a powerful tool for forming carbon-carbon bonds.[4]

Primary Reaction:

This compound --(Heat)--> o-(2-Methylallyl)phenol

However, if both ortho positions on the phenyl ring are substituted, the allyl group can migrate to the para position via a subsequent Cope rearrangement.[6]

Potential Byproducts:

  • o-(2-Methylallyl)phenol: The primary, desired product of the rearrangement.

  • p-(2-Methylallyl)phenol: Formed if the ortho positions are blocked.

  • 2,5-di-(2-Methylallyl)phenol: Can arise from further reaction of the initial product.

  • Cyclized Products: The initial ortho-rearranged product can undergo intramolecular cyclization to form dihydrofuran derivatives, such as 2,3-dihydro-2,2-dimethylbenzofuran.[7]

GC-MS Analysis: A Powerful Tool for Byproduct Identification

GC-MS is the analytical technique of choice for separating and identifying volatile and semi-volatile compounds in a reaction mixture.[8] The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns.[8][9]

Typical GC-MS Protocol for this compound Reaction Mixtures

Objective: To separate and identify the starting materials, main product, and potential byproducts.

1. Sample Preparation:

  • Quench the reaction mixture.
  • Perform a liquid-liquid extraction (e.g., with diethyl ether or ethyl acetate).
  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
  • Filter and concentrate the sample under reduced pressure.
  • Dilute an aliquot of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis (typically 10-100 ppm).

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):
  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).
  • Column: A non-polar or medium-polarity column is generally suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-450.
Interpreting the Chromatogram and Mass Spectra

The resulting total ion chromatogram (TIC) will display peaks corresponding to each separated component. The retention time of a peak is characteristic of the compound under the specific GC conditions. The mass spectrum of each peak provides a molecular fingerprint.

Expected Retention Order (General Trend):

  • Isoprene: Most volatile, will elute first.

  • This compound: Starting material.

  • o-(2-Methylallyl)phenol: Main rearrangement product.

  • p-(2-Methylallyl)phenol: Isomeric byproduct.

  • Phenol: Unreacted starting material.

  • 2,3-Dihydro-2,2-dimethylbenzofuran: Cyclized byproduct.

  • 2,5-di-(2-Methylallyl)phenol: Diallylated byproduct, will have the longest retention time.

Key Fragmentation Patterns (EI-MS):

  • Ethers: A key fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom.[10][11]

  • Phenols: Often show a strong molecular ion peak.

  • Aromatic Compounds: Typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring.

CompoundMolecular Weight ( g/mol )Key m/z Fragments
This compound148.20148 (M+), 94, 77, 55
o-(2-Methylallyl)phenol148.20148 (M+), 133, 107, 91
p-(2-Methylallyl)phenol148.20148 (M+), 133, 107
Phenol94.1194 (M+), 66, 65
2,3-Dihydro-2,2-dimethylbenzofuran148.20148 (M+), 133, 115

Note: Fragmentation patterns can be complex and it is crucial to compare experimental spectra with library spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for confident identification.[9]

Troubleshooting Guide for GC-MS Analysis

Even with a robust method, analytical challenges can arise. This section addresses common problems encountered during the GC-MS analysis of this compound reactions.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Active Sites in the Inlet or Column: Phenols are particularly susceptible to tailing due to their acidic nature. Active sites can form from the accumulation of non-volatile residues.[12]

  • Column Overload: Injecting too much sample can lead to peak fronting.[13]

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to peak shape issues.[12][13]

  • Solvent-Phase Polarity Mismatch: Using a highly polar solvent with a non-polar column can cause peak distortion for early eluting peaks.[14]

Solutions:

  • Deactivate the Inlet: Use a deactivated inlet liner, or replace the liner if it is contaminated.[13]

  • Column Maintenance: Condition the column by baking it at a high temperature (within its specified limit) to remove contaminants. If tailing persists, clipping a small portion (0.5-1 m) from the front of the column can help.[12]

  • Reduce Injection Volume/Increase Split Ratio: This will decrease the amount of sample introduced onto the column.[13]

  • Check Column Installation: Ensure the column is installed at the correct depth in both the injector and the MS transfer line according to the manufacturer's instructions.[12]

  • Solvent Choice: If possible, dissolve the sample in a solvent that is compatible with the column's stationary phase.

Problem 2: Ghost Peaks or Baseline Instability

Possible Causes:

  • Contaminated Syringe, Inlet, or Carrier Gas: Residues from previous injections or impurities in the gas lines can elute as broad "ghost" peaks.[14][15]

  • Septum Bleed: Over time, the injector septum can degrade and release siloxanes, which appear as characteristic peaks in the chromatogram.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.[15]

Solutions:

  • Systematic Cleaning: Clean the syringe and injector port. Replace the septum and inlet liner.

  • Carrier Gas Purity: Ensure high-purity carrier gas and use appropriate gas purifiers to remove oxygen, moisture, and hydrocarbons.[15]

  • Bake Out the System: Run a high-temperature bakeout of the column (without sample injection) to remove contaminants.

  • Use a Low-Bleed Column: For high-temperature applications, consider using a column specifically designed for low bleed to minimize baseline rise.[15]

Problem 3: Difficulty in Differentiating Isomers

Possible Causes:

  • Co-elution: Isomers with similar boiling points and polarities may not be fully separated by the GC column.

  • Identical Mass Spectra: Positional isomers, such as o- and p-(2-methylallyl)phenol, will often have very similar, if not identical, mass spectra.

Solutions:

  • Optimize GC Method:

    • Slower Temperature Ramp: A slower oven temperature program can improve the resolution between closely eluting peaks.

    • Longer Column: A longer column provides more theoretical plates and can enhance separation.

    • Different Stationary Phase: If co-elution persists, switching to a column with a different stationary phase (e.g., a more polar column) can alter the elution order and improve separation.

  • Use Authentic Standards: The most reliable way to confirm the identity of isomers is to inject authentic standards of the suspected compounds and compare their retention times to the peaks in the sample chromatogram.

  • Derivatization: Derivatizing the phenolic hydroxyl group (e.g., through silylation) can alter the volatility and chromatographic behavior of the isomers, potentially improving their separation.[16]

Frequently Asked Questions (FAQs)

Q1: My mass spectrum for this compound shows an unexpected peak at m/z 106. What could this be?

A1: The electron impact ionization process in the MS source can sometimes induce a Claisen rearrangement.[17] The resulting o-(2-methylallyl)phenol can then fragment. The peak at m/z 106 could correspond to the loss of CO from the rearranged molecular ion.[17]

Q2: I see a lot of peaks in my chromatogram that I can't identify with the standard libraries. What should I do?

A2: These "unknowns" could be minor byproducts, contaminants, or degradation products.[16] First, ensure they are not artifacts from the system (e.g., septum bleed, plasticizers). If the peaks are real, you may need to employ more advanced techniques for identification, such as high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition, or GC-MS/MS to study the fragmentation pathways in more detail.

Q3: Can I quantify the byproducts using this GC-MS method?

A3: Yes, you can perform quantitative analysis. However, for accurate quantification, you will need to create a calibration curve for each compound of interest using authentic standards. The peak area of each byproduct can then be compared to its calibration curve to determine its concentration in the reaction mixture.

Q4: My reaction involves a ruthenium catalyst for isomerization. What byproducts should I look for?

A4: Ruthenium catalysts can promote the isomerization of the allyl double bond to form (E)- and (Z)-propenyl phenyl ethers.[18] You should therefore look for these isomers in your GC-MS analysis. Their mass spectra will be identical to this compound, so their identification will rely on their different GC retention times.

Visualizing the Process

Experimental Workflow

G cluster_0 Reaction & Work-up cluster_1 GC-MS Analysis cluster_2 Data Analysis A This compound Reaction B Quenching & Liquid-Liquid Extraction A->B C Drying & Concentration B->C D Sample Dilution C->D E GC Injection & Separation D->E F MS Detection & Ionization E->F G Chromatogram & Mass Spectra F->G H Library Search & Fragmentation Analysis G->H I Byproduct Identification H->I

Caption: Workflow for Byproduct Identification.

Claisen Rearrangement and Byproduct Formation

G A This compound B [3,3]-Sigmatropic Rearrangement (Claisen) A->B Heat C o-(2-Methylallyl)phenol (Major Product) B->C D Intramolecular Cyclization C->D F Further Alkylation C->F E 2,3-Dihydro-2,2- dimethylbenzofuran (Byproduct) D->E G Di-substituted Phenols (Byproduct) F->G

Caption: Claisen Rearrangement Pathway.

References

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Wikipedia. (2023). Claisen rearrangement. Retrieved from [Link]

  • Siregar, P. et al. (2020). Selective double bond isomerization of allyl phenyl ethers catalyzed by ruthenium metal complexes.
  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]

  • Srinivas, R., et al. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-22.
  • Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results. [Link]

  • Bartleby. (n.d.). Allyl Phenyl Ether Synthesis Lab Report. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Grokipedia. (n.d.). Allyl phenyl ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Neugart, S., et al. (2017). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 22(12), 2099.
  • da Silva, J. P., et al. (2018).
  • Kresnawahjuesa, O., et al. (2005). Rearrangement of allyl phenyl ether over Al-MCM-41.
  • Martin, R., & Sist, L. (1980). Vapour phase thermolysis of allyl phenyl ether.
  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Demers Jr., J. R. (2023). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. UMassD Repository.
  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]

Sources

Technical Support Center: Improving the Selectivity of Methallyl Phenyl Ether Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methallyl phenyl ether is a versatile chemical intermediate, pivotal in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its structure presents multiple reactive sites: the aromatic ring, the allylic double bond, and the allylic C-H bonds. This multiplicity, while offering broad synthetic potential, creates significant challenges in achieving selective functionalization. Uncontrolled reactions can lead to a mixture of isomers and byproducts, complicating purification and reducing yields.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this compound chemistry and improve the selectivity of your functionalization reactions.

Section 1: Fundamental Principles of Reactivity and Selectivity

Understanding the inherent reactivity of this compound is the first step toward controlling its functionalization. The molecule's reactivity is governed by the interplay of electronic and steric effects at three primary locations.

cluster_0 MPE c1 Aromatic Ring (ortho, para positions) - Site for electrophilic substitution - Site for [3,3]-sigmatropic rearrangement MPE:e->c1:w c2 Allylic System - C=C bond for additions (epoxidation, dihydroxylation) - Site for transition metal-catalyzed allylic functionalization MPE:e->c2:w c3 Ether Linkage - C-O bond cleavage under harsh conditions MPE:e->c3:w

Caption: Key reactive sites in this compound.

The primary challenge in the functionalization of this compound is controlling the competition between reactions at the aromatic ring and the methallyl group. The most prominent reaction, the Claisen rearrangement, involves the aromatic system, while many other valuable transformations target the alkene.

Key Competing Pathways:

  • O-Alkylation vs. C-Alkylation: During the synthesis of substituted ethers, the phenoxide precursor is an ambient nucleophile, leading to competition between desired O-alkylation and undesired C-alkylation at the aromatic ring.[1][2]

  • [3][3]-Sigmatropic Rearrangement (Claisen Rearrangement): This thermal rearrangement is often the dominant pathway at elevated temperatures, leading to the formation of o-methallylphenol.[3] If both ortho positions are blocked, a subsequent rearrangement can lead to the para-substituted product.

  • Alkene Functionalization vs. Rearrangement: Conditions designed to functionalize the double bond (e.g., oxidation, hydroformylation) must be mild enough to avoid triggering the Claisen rearrangement.

Section 2: Troubleshooting Guide for Common Functionalization Reactions

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Problem 1: Poor Regioselectivity in Claisen Rearrangement

Q: My thermal Claisen rearrangement of this compound is yielding a complex mixture, including the para-rearranged product and decomposition byproducts. How can I improve the selectivity for the ortho-isomer?

A: This is a common and multifaceted problem. The Claisen rearrangement is a pericyclic reaction that proceeds through a highly ordered, chair-like transition state.[4] Selectivity is highly sensitive to reaction parameters.

Causality & Solutions:

  • Temperature Control is Critical: The Claisen rearrangement is thermally induced, but excessive heat can provide enough energy to overcome the activation barrier for subsequent, less-favored pathways, such as fragmentation or para-rearrangement. Studies on the related allyl phenyl ether show that C-allylation and rearrangement become significant at temperatures above 400°C (approx. 700 K).[1]

    • Solution: Carefully control the reaction temperature. Start optimization at the lower end of the effective range (e.g., 180-200°C) and monitor the reaction progress closely by GC-MS or ¹H NMR to find the optimal balance between reaction rate and selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition state.

    • Solution: High-boiling, non-polar aromatic solvents like N,N-diethylaniline or decalin are often used to maintain a consistent temperature and minimize side reactions. Polar solvents can sometimes favor alternative ionic pathways.

  • Lewis Acid Catalysis: Lewis acids can catalyze the rearrangement by coordinating to the ether oxygen, weakening the C-O bond and allowing the reaction to proceed at significantly lower temperatures.

    • Solution: Consider using a catalytic amount of a Lewis acid like BF₃·OEt₂ or TiCl₄ at temperatures ranging from 0°C to room temperature. This often dramatically improves ortho-selectivity by favoring the kinetically controlled pathway.

G start Low ortho-selectivity in Claisen Rearrangement q1 Is reaction temperature > 220°C? start->q1 a1_yes Reduce temperature to 180-200°C. Monitor kinetics. q1->a1_yes Yes a1_no Temperature is likely not the sole issue. q1->a1_no No q2 Are you using a polar solvent (e.g., DMF, DMSO)? a1_no->q2 a2_yes Switch to a non-polar, high-boiling solvent (e.g., N,N-diethylaniline, decalin). q2->a2_yes Yes a2_no Solvent choice is appropriate. q2->a2_no No q3 Is thermal reaction still unselective? a2_no->q3 a3_yes Implement Lewis acid catalysis (e.g., BF₃·OEt₂) at lower temperatures (0-25°C). q3->a3_yes Yes

Caption: Troubleshooting workflow for poor Claisen rearrangement selectivity.

Problem 2: Competing C-Alkylation Side Products

Q: During an attempted Williamson ether synthesis to produce a substituted this compound, I am isolating significant quantities of C-alkylated phenols. How can I favor O-alkylation?

A: This issue stems from the ambient nucleophilic character of the phenoxide ion. The negative charge is delocalized onto the ortho and para positions of the ring, making them susceptible to electrophilic attack.

Causality & Solutions:

  • Counter-ion and Solvent Choice: The nature of the cation (e.g., Na⁺, K⁺) and its solvation shell dictates the availability of the oxygen anion.

    • Solution: In polar aprotic solvents like DMF or acetone, "naked" phenoxide anions are more reactive and tend to favor C-alkylation. Using a less polar solvent like toluene with a phase-transfer catalyst (PTC) can shield the oxygen anion less, promoting O-alkylation.[1] Studies have shown that a solid-liquid PTC system with dehydrated potassium hydroxide in toluene can lead exclusively to the formation of allyl phenyl ether.[1]

  • Reaction Temperature: Higher temperatures can favor C-alkylation, which often has a higher activation energy.

    • Solution: Perform the reaction at the lowest practical temperature. Often, room temperature to 60°C is sufficient.[2]

G cluster_0 Phenoxide Ion Phenoxide [Ph-O]⁻ ↔ [⁻O=C₆H₄] O_Product O-Alkylation Product (Desired Ether) Phenoxide->O_Product  Attack from Oxygen (Favored by PTC, non-polar solvents) C_Product C-Alkylation Product (Undesired Phenol) Phenoxide->C_Product  Attack from Ring Carbon (Favored by high temp, polar aprotic solvents) E_plus Electrophile (E⁺)

Caption: Competing O- vs. C-alkylation pathways for phenoxide ions.

Problem 3: Poor Selectivity in Palladium-Catalyzed Allylic Functionalization

Q: My palladium-catalyzed allylic amination reaction is giving a mixture of regioisomers (branched vs. linear) and the reaction is not going to completion. How can I improve this transformation?

A: Palladium-catalyzed allylic substitution involves the formation of a π-allyl palladium intermediate. The regioselectivity of the subsequent nucleophilic attack is highly dependent on the electronic and steric properties of the ligand, substrate, and nucleophile.

Causality & Solutions:

  • Ligand Choice: The ligand is the most powerful tool for controlling selectivity. Bulky ligands tend to direct the nucleophile to the less substituted (terminal) carbon of the π-allyl complex, yielding the linear product.

    • Solution: Screen a variety of phosphine ligands. For allylic arylations, ligands like DPEphos have shown high efficacy.[3] For your amination, consider bidentate phosphine ligands with varying bite angles (e.g., dppf, Xantphos) to influence the regioselectivity.

  • Solvent and Reaction Conditions: The reaction medium can influence catalyst stability and reactivity.

    • Solution: Consider alternative reaction media. Palladium-catalyzed reactions, including allylic aminations, have been successfully performed in water using micellar catalysis.[3] This can enhance reaction rates and, in some cases, selectivity, while also aligning with green chemistry principles.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Selectivity Thermal Claisen Rearrangement of this compound

This protocol is optimized for high ortho-selectivity.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent: Add freshly distilled N,N-diethylaniline (approx. 5 mL per 1 g of substrate).

  • Reaction: Heat the mixture under a nitrogen atmosphere to 195-200°C using an oil bath.

  • Monitoring: Monitor the reaction progress every 30 minutes by taking a small aliquot, diluting it with dichloromethane, and analyzing by TLC (e.g., 9:1 Hexanes:EtOAc) or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and wash with 1 M HCl (3 x 15 mL) to remove the N,N-diethylaniline.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure o-methallylphenol.

Protocol 2: Selective Palladium-Catalyzed Allylic Amination in Water

This protocol is adapted from literature reports on micellar catalysis.[3]

  • Catalyst Preparation: In a reaction vial, combine palladium(II) acetate (Pd(OAc)₂, 2 mol%), and the desired phosphine ligand (e.g., TPPTS, 4-8 mol%) in deionized water containing a surfactant (e.g., PTS, 2 wt%). Stir for 15 minutes until a homogeneous solution is formed.

  • Reactants: Add this compound (1.0 eq), the amine nucleophile (e.g., morpholine, 1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) to the catalyst solution.

  • Reaction: Seal the vial and heat the mixture to 80°C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS by extracting a small sample into ethyl acetate.

  • Workup: After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired allylic amine.

ParameterThermal Claisen RearrangementPd-Catalyzed Amination
Goal ortho-selective C-C bond formationC-N bond formation at allylic position
Temperature 180-220°C60-100°C
Key Reagent None (thermal) or Lewis AcidPd catalyst + Ligand
Solvent High-boiling non-polar (e.g., Decalin)Aqueous/Micellar or Organic (e.g., Toluene)
Selectivity Control Temperature, Lewis AcidLigand, Solvent

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to quantify the ratio of ortho-, para-, and C-alkylated isomers in my product mixture? A1: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile isomers. For quantification, ¹H NMR spectroscopy is highly reliable; integrate the distinct signals corresponding to the aromatic protons or the methallyl group protons for each isomer.

Q2: Is it possible to achieve enantioselective functionalization of the methallyl double bond without triggering the Claisen rearrangement? A2: Yes, this is an active area of research. Reactions like asymmetric dihydroxylation (AD), epoxidation (e.g., Sharpless epoxidation), or transfer hydrogenation can be performed enantioselectively.[5] The key is to use reaction conditions, particularly temperature, that are mild enough to avoid rearrangement. Catalytic systems operating at or below room temperature are essential.

Q3: How do bulky substituents on the phenyl ring affect the Claisen rearrangement? A3: Steric hindrance plays a predictable role. If both ortho positions are blocked by substituents, the standard Claisen rearrangement is inhibited.[3] In these cases, the methallyl group may migrate to the para position, often through a two-step process involving an ortho-rearrangement to a dienone intermediate, followed by a second rearrangement to the para position.

Q4: Besides Lewis acids, are there other catalytic methods to promote the Claisen rearrangement under milder conditions? A4: Yes, transition metal catalysis is an emerging strategy. Complexes of palladium, gold, and other metals have been shown to catalyze[3][3]-sigmatropic rearrangements at lower temperatures by altering the electronic nature of the substrate. These methods can also offer alternative selectivity profiles compared to thermal or Lewis acid-catalyzed reactions.

References

  • D. Egea-Arrebola, F. W. Goetzke, S. P. Fletcher. Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angew. Chem., Int. Ed. 2023, 62. Available at: [Link]

  • S. Berski, P. Durlak. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New J. Chem., 2016, 40, 9291-9303. Available at: [Link]

  • G. Torosyan, D. Hovhannisyan. Synthesis of allyl phenyl ether and claisen rearrangement. Scientific Study & Research. Chemistry & Chemical Engineering, Biotechnology, Food Industry. 2011, 12 (4), 425-428. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Org. Lett. 2026. Available at: [Link]

  • M. ArSlan, M. A. Akay. Selective double bond isomerization of allyl phenyl ethers catalyzed by ruthenium metal complexes. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of Methallyl Phenyl Ether and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Methallyl phenyl ether, a key intermediate in the synthesis of various agrochemicals and polymers, presents a common analytical challenge due to the existence of several structural isomers with the same molecular formula (C₁₀H₁₂O) and mass (148.20 g/mol ).[1][2] Misidentification can lead to significant deviations in reaction outcomes, biological activity, and material properties.

This guide provides an in-depth, objective comparison of this compound and its primary isomers, grounded in experimental data. We will explore the causal relationships behind the spectroscopic and chromatographic differences, offering a robust framework for unambiguous structural confirmation.

The Isomeric Landscape

The primary isomers of concern, which can arise from synthesis or rearrangement reactions, are differentiated by the position of the double bond and methyl group on the aliphatic chain. For a comprehensive comparison, we will also include the closely related, non-isomeric allyl phenyl ether.

  • This compound ((2-Methylprop-2-en-1-yl)oxy)benzene)

  • cis-(Z)-Propenyl Phenyl Ether ([(1Z)-prop-1-en-1-yl]oxybenzene)

  • trans-(E)-Propenyl Phenyl Ether ([(1E)-prop-1-en-1-yl]oxybenzene)

  • 1-Methylallyl Phenyl Ether ((But-3-en-2-yl)oxy)benzene)

Below is a diagram illustrating the structural relationships.

G cluster_isomers Isomers of C10H12O Methallyl This compound (2-Methylprop-2-enyl) trans_Propenyl trans-(E)-Propenyl Phenyl Ether Methallyl->trans_Propenyl Isomerization Rearrangement Rearrangement Methallyl->Rearrangement Claisen Rearrangement cis_Propenyl cis-(Z)-Propenyl Phenyl Ether trans_Propenyl->cis_Propenyl Isomerization 1_Methylallyl 1-Methylallyl Phenyl Ether (But-3-enyl) Synthesis Synthesis Synthesis->Methallyl Williamson Ether Synthesis 2_Methallylphenol 2_Methallylphenol Rearrangement->2_Methallylphenol Product

Caption: Structural isomers of this compound and potential reaction pathways.

Spectroscopic Fingerprinting: A Multi-Technique Approach

Spectroscopy is the cornerstone of structural elucidation. No single technique is sufficient; rather, the convergence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides the highest level of confidence.

¹H NMR Spectroscopy: The Definitive Tool

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful technique for distinguishing these isomers. The chemical environment of each proton dictates its chemical shift, multiplicity (splitting pattern), and integration, creating a unique fingerprint for each molecule.

Causality Behind the Spectra: The key differentiators lie in the protons on the aliphatic side chain.

  • This compound: Features a terminal double bond with two equivalent vinylic protons (appearing as singlets) and a methyl group attached to the same carbon. This is a highly distinctive pattern.

  • Propenyl Phenyl Ethers: The double bond is internal. The vinylic protons are coupled to each other and to a methyl group, resulting in complex multiplets (doublets and quartets). The magnitude of the coupling constant (J-value) between the vinylic protons is the definitive feature distinguishing the cis (Z) and trans (E) isomers.

  • 1-Methylallyl Phenyl Ether: The oxygen is attached to a secondary carbon, creating a chiral center. The proton on this carbon (the methine proton) will appear as a multiplet, coupled to both the adjacent methyl and vinyl groups.

Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts in CDCl₃)

Proton TypeThis compoundtrans-(E)-Propenyl Phenyl Ethercis-(Z)-Propenyl Phenyl Ether1-Methylallyl Phenyl Ether
Ar-H ~6.8-7.3 ppm (m)~6.8-7.3 ppm (m)~6.8-7.3 ppm (m)~6.8-7.3 ppm (m)
-O-CH₂- ~4.4 ppm (s)---
-O-CH= -~6.8 ppm (dq)~6.3 ppm (dq)-
=CH-CH₃ -~5.3 ppm (dq)~5.0 ppm (dq)-
=CH₂ ~5.0 ppm (s), ~4.9 ppm (s)--~5.9 ppm (ddd)
-CH=CH₂ ---~5.2 ppm (m)
-O-CH- ---~4.9 ppm (p)
=C-CH₃ ~1.8 ppm (s)---
=CH-CH₃ -~1.6 ppm (dd)~1.6 ppm (dd)-
-CH-CH₃ ---~1.4 ppm (d)

Data compiled from various spectroscopic databases.[2][3][4][5]

¹³C NMR Spectroscopy

Carbon NMR complements the proton data by providing a count of unique carbon environments. The chemical shifts of the sp² (olefinic) and sp³ carbons are highly diagnostic.

Table 2: Comparative ¹³C NMR Data (Approximate Chemical Shifts in CDCl₃)

Carbon TypeThis compoundtrans-(E)-Propenyl Phenyl Ethercis-(Z)-Propenyl Phenyl Ether1-Methylallyl Phenyl Ether
Ar-C (quaternary) ~158 ppm~158 ppm~157 ppm~157 ppm
Ar-CH ~114-129 ppm~115-129 ppm~116-129 ppm~115-129 ppm
-O-C= -~148 ppm~146 ppm-
=C(CH₃)- ~140 ppm---
-CH=CH₂ ---~140 ppm
=CH₂ ~113 ppm--~115 ppm
=CH-CH₃ -~108 ppm~105 ppm-
-O-CH₂- ~72 ppm---
-O-CH- ---~78 ppm
=C-CH₃ ~19 ppm---
=CH-CH₃ -~12 ppm~9 ppm-
-CH-CH₃ ---~22 ppm

Data compiled from various spectroscopic databases.[2][3][4][6]

Infrared (IR) Spectroscopy

While less definitive than NMR for isomer differentiation, IR spectroscopy provides rapid confirmation of key functional groups.

  • Ether Linkage (C-O-C): All isomers will show a strong C-O stretching band around 1240 cm⁻¹.

  • Aromatic Ring: C=C stretches appear around 1600 and 1500 cm⁻¹. Aromatic C-H bends (out-of-plane) are visible between 690-900 cm⁻¹, indicating the substitution pattern.

  • Alkene Group (C=C): The key difference lies in the C=C stretch and the C-H out-of-plane bends.

    • This compound: A terminal C=C bond shows a medium stretch around 1650 cm⁻¹ and a strong C-H bend near 900 cm⁻¹.

    • Propenyl Phenyl Ethers: An internal C=C bond has a weaker stretch near 1670 cm⁻¹. The trans isomer shows a strong C-H bend around 965 cm⁻¹, which is absent in the cis isomer. This is a classic diagnostic feature for cis/trans alkene isomers.

Mass Spectrometry (MS)

Under electron ionization (EI), all isomers will exhibit a molecular ion peak (M⁺) at m/z 148. The diagnostic value comes from the fragmentation pattern. Allyl aryl ethers are known to undergo a gas-phase Claisen rearrangement upon ionization.[7]

  • This compound: The molecular ion can rearrange to form an ion corresponding to 2-methallylphenol, which then undergoes further fragmentation. A significant fragment at m/z 74 can be indicative of this rearrangement. The base peak is often m/z 133 ([M-CH₃]⁺).

  • Allyl Phenyl Ether (for comparison): Famously undergoes Claisen rearrangement in the mass spectrometer, leading to a characteristic [M-CO]⁺ ion at m/z 106.[7]

  • Propenyl Phenyl Ethers: These are more stable and less prone to rearrangement. Fragmentation is often dominated by the loss of a methyl group (m/z 133) or the propenyl group.

Chromatographic Separation

Gas Chromatography (GC) is an excellent technique for separating these volatile isomers.[8][9] The choice of the stationary phase is critical for achieving baseline resolution.

Principle of Separation: Separation in GC is governed by the compound's boiling point and its specific interactions with the stationary phase.[10]

  • Non-polar columns (e.g., polydimethylsiloxane): Elution order generally follows the boiling points. Isomers with more compact structures or lower polarity tend to elute earlier.

  • Polar columns (e.g., polyethylene glycol): Separation is influenced by dipole-dipole interactions. More polar isomers will have longer retention times.

Expected Elution Order: While the exact order depends on the specific column and conditions, generally, the propenyl ethers (being slightly more stable and having different polarities) can be separated from the methallyl and 1-methylallyl ethers. Fine-tuning the temperature program is essential for resolving the cis and trans propenyl isomers.

Standard Operating Protocols

Trustworthy data is built on robust and reproducible protocols.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~10-20 mg of the ether sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Set a spectral width of ~16 ppm.

    • Use a relaxation delay of at least 2 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire several hundred to a few thousand scans, depending on the sample concentration.

    • Use proton decoupling.

    • Set a spectral width of ~240 ppm.

  • Data Processing: Process the FID using an exponential multiplication (line broadening of ~0.3 Hz for ¹H). Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all peaks in the ¹H spectrum.

Protocol 2: GC-MS Analysis for Isomer Separation
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (EI source).

  • GC Column: An intermediate polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness, is a good starting point.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

G cluster_workflow Isomer Confirmation Workflow Sample Unknown Ether Sample (C10H12O) GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR Data Correlate Data: - Retention Time - Fragmentation - Chemical Shifts - Coupling Constants - IR Bands GCMS->Data NMR->Data IR->Data Structure Confirmed Structure Data->Structure

Caption: A validated workflow for the structural confirmation of ether isomers.

Conclusion: A Data-Driven Approach

The unambiguous identification of this compound from its isomers is readily achievable through a systematic and multi-faceted analytical approach. While ¹H NMR spectroscopy stands out as the most definitive single technique, its power is magnified when corroborated by ¹³C NMR, mass spectrometry, and chromatographic data. By understanding the causal principles behind the distinct experimental readouts for each isomer, researchers can confidently confirm the structure of their material, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Wood, R., & Snyder, F. (1966). Gas-liquid chromatographic analysis of long chain isomeric glyceryl monoethers. Lipids, 1(1), 62–72. [Link]

  • Wood, R., & Snyder, F. (1966). Gas-liquid Chromatographic Analysis of Long Chain Isomeric Glyceryl Monoethers. PubMed. [Link]

  • Stenutz. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Allyl phenyl ether. Retrieved January 20, 2026, from [Link]

  • Grokipedia. (n.d.). Allyl phenyl ether. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). phenyl (Z)-1-propenyl ether. Retrieved January 20, 2026, from [Link]

  • Ramana, D. V., & Sudha, M. S. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid communications in mass spectrometry, 14(13), 1116–1122. [Link]

  • Science.gov. (n.d.). allyl phenyl ether: Topics. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Ether, 1-methylallyl phenyl. Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). Phenyl propyl ether. Retrieved January 20, 2026, from [Link]

  • GSRS. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Allyl phenyl ether. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). (2-Methylallyloxy)benzene. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 12.4: Gas Chromatography. Retrieved January 20, 2026, from [Link]

  • Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Chegg. (2017). Solved 5.(15) The 1H NMR spectrum of allyl phenyl ether is. Retrieved January 20, 2026, from [Link]

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A Comparative Guide to the Reactivity of Methallyl Phenyl Ether and Allyl Phenyl Ether in the Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Claisen Rearrangement

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, is a powerful[1][1]-sigmatropic rearrangement that facilitates the formation of carbon-carbon bonds.[2] Discovered by Rainer Ludwig Claisen, this thermal isomerization of allyl aryl ethers to ortho-allyl phenols has proven indispensable in the synthesis of complex natural products and pharmaceutical agents. The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic, six-membered transition state, leading to a dienone intermediate that subsequently tautomerizes to the aromatic product.[2][3][4]

This guide provides an in-depth technical comparison of the reactivity of two closely related substrates in the Claisen rearrangement: methallyl phenyl ether and the parent allyl phenyl ether . By examining the influence of a single methyl group on the allyl moiety, we can elucidate the subtle interplay of steric and electronic factors that govern the kinetics and thermodynamics of this fundamental transformation.

The Decisive Factor: Impact of the γ-Methyl Group on Reactivity

The primary structural difference between this compound and allyl phenyl ether is the presence of a methyl group at the γ-position (the carbon furthest from the oxygen atom) of the allyl group in the former. This seemingly minor modification has significant consequences for the reaction rate and, potentially, the product distribution of the Claisen rearrangement.

Theoretical Framework: Steric and Electronic Effects

The Claisen rearrangement proceeds through a highly ordered, chair-like transition state. The rate of the reaction is sensitive to the energetic stability of this transition state. The introduction of a methyl group on the allyl chain can influence this stability through two primary mechanisms:

  • Steric Hindrance: The methyl group in this compound introduces steric bulk that can destabilize the transition state. As the allyl group migrates to the ortho position of the phenyl ring, the methyl group can experience steric clashes with the aromatic ring, particularly the hydrogen atom at the adjacent ortho position. This steric repulsion raises the energy of the transition state, thereby decreasing the reaction rate.

  • Electronic Effects: Alkyl groups, such as the methyl group in this compound, are weakly electron-donating through hyperconjugation. This electron-donating effect can slightly increase the electron density of the double bond in the allyl group. In the concerted mechanism of the Claisen rearrangement, where there is a cyclic flow of electrons, this subtle electronic perturbation could potentially influence the stability of the transition state. However, the steric effects are generally considered to be more dominant in influencing the rate of this type of rearrangement.

Quantitative Comparison of Reactivity

While extensive kinetic data for the Claisen rearrangement of a wide array of substituted allyl phenyl ethers exists, direct, side-by-side comparative studies focusing specifically on this compound versus allyl phenyl ether under identical conditions are not extensively documented in the readily available literature. However, we can draw strong inferences from related studies and theoretical calculations.

Theoretical studies employing density functional theory (DFT) have predicted an activation barrier of approximately 39.7 kcal/mol for the Claisen rearrangement of the parent allyl phenyl ether.[5] Experimental investigations of the thermal rearrangement of allyl p-tolyl ether in diphenyl ether solution have also been conducted to determine its kinetic parameters.

Based on the principles of steric hindrance in the transition state, it is anticipated that the Claisen rearrangement of This compound will proceed at a slower rate than that of allyl phenyl ether. The increased steric bulk of the methallyl group leads to a higher energy transition state, thus increasing the activation energy of the reaction.

CompoundKey Structural FeatureExpected Relative ReactivityRationale
Allyl Phenyl Ether Unsubstituted allyl groupFasterLess steric hindrance in the chair-like transition state.
This compound Methyl group at the γ-position of the allyl groupSlowerIncreased steric strain in the transition state due to the bulky methyl group interacting with the aromatic ring.

Experimental Protocols

The following protocols provide a framework for the synthesis of the starting materials and for conducting a comparative kinetic analysis of their Claisen rearrangement.

Protocol 1: Synthesis of Allyl Phenyl Ether and this compound

This procedure is based on the Williamson ether synthesis.

Materials:

  • Phenol

  • Allyl bromide or Methallyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (for allyl phenyl ether) or methallyl chloride (for this compound) (1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ether.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Comparative Kinetic Study of the Claisen Rearrangement

This protocol outlines a method for monitoring the progress of the rearrangement to determine reaction rates.

Materials:

  • Allyl phenyl ether

  • This compound

  • High-boiling point solvent (e.g., diphenyl ether or N,N-diethylaniline)

  • Internal standard for GC or NMR analysis (e.g., dodecane)

  • Thermostatically controlled oil bath or reaction block

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Prepare stock solutions of known concentrations of allyl phenyl ether and this compound in the chosen high-boiling point solvent. Add a known amount of an internal standard to each solution.

  • In separate, sealed reaction tubes, place aliquots of the stock solutions.

  • Immerse the reaction tubes simultaneously into a pre-heated oil bath or reaction block maintained at a constant temperature (e.g., 180-200 °C).

  • At regular time intervals, remove a reaction tube from the heat source and immediately quench the reaction by cooling it in an ice bath.

  • Analyze the composition of each quenched reaction mixture by GC or ¹H NMR spectroscopy.

  • Quantify the disappearance of the starting ether and the appearance of the rearranged phenolic product by comparing their peak areas/integrals to that of the internal standard.

  • Plot the concentration of the starting material versus time to determine the rate constant for each reaction under the same conditions.

Visualizing the Mechanistic Differences

The following diagrams illustrate the key mechanistic steps and the structural differences that influence the reactivity of allyl phenyl ether and this compound.

Claisen_Rearrangement cluster_APE Allyl Phenyl Ether Rearrangement cluster_MPE This compound Rearrangement APE Allyl Phenyl Ether TS_APE Transition State (less steric strain) APE->TS_APE Heat Intermediate_APE Dienone Intermediate TS_APE->Intermediate_APE Product_APE o-Allylphenol Intermediate_APE->Product_APE Tautomerization MPE This compound TS_MPE Transition State (more steric strain) MPE->TS_MPE Heat Intermediate_MPE Dienone Intermediate TS_MPE->Intermediate_MPE Product_MPE o-(2-Methylallyl)phenol Intermediate_MPE->Product_MPE Tautomerization

Caption: Comparative workflow of the Claisen rearrangement for allyl phenyl ether and this compound.

Caption: Steric interactions in the transition states of the Claisen rearrangement.

Conclusion

The seemingly subtle addition of a methyl group to the allyl moiety in this compound has a discernible impact on its reactivity in the Claisen rearrangement compared to the unsubstituted allyl phenyl ether. The increased steric hindrance in the transition state for the rearrangement of this compound is expected to result in a slower reaction rate. This guide provides the theoretical framework and experimental protocols for researchers to quantitatively investigate and confirm this reactivity difference. A thorough understanding of these substituent effects is crucial for the rational design of synthetic routes and the optimization of reaction conditions in the development of novel chemical entities.

References

  • Claisen, L. (1912). Über die Umlagerung von Phenol-allyläthern in die isomeren Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. [Link]

  • Wikipedia. Claisen rearrangement. [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • BYJU'S. Claisen Rearrangement. [Link]

  • Möller, W. T., Hreinsdóttir, S. D., Arana, L. A., & Sveinbjörnsson, B. R. (2021). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Molecules, 26(21), 6598. [Link]

  • Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • YouTube. Claisen Rearrangement Part 3: Aromatic Rearrangement Mechanism. [Link]

  • PubMed. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. [Link]

  • ACS Publications. Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. [Link]

  • PubMed. Capturing Fleeting Intermediates in a Claisen Rearrangement Using Nonequilibrium Droplet Imbibition Reaction Conditions. [Link]

  • Cambridge Open Engage. Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. [Link]

  • ResearchGate. Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. [Link]

  • Name-Reaction.com. Claisen Rearrangement. [Link]

  • Organic Reactions. The Claisen Rearrangement. [Link]

  • LOCKSS. THE THERMAL[1][1] CLAISEN REARRANGEMENT OF THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. THE SYNTHESIS OF 4-HALOBENZO. [Link]

  • ACS Publications. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes. [Link]

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A Comparative Analysis of Methallyl Phenyl Ether Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide offers a comprehensive comparative analysis of methallyl phenyl ether and its derivatives, tailored for researchers, scientists, and professionals in drug development and material science. By leveraging established chemical principles and drawing parallels with closely related analogues, this document provides insights into the synthesis, thermal stability, reactivity, and polymerization behavior of these versatile compounds. While direct comparative data for a series of substituted this compound derivatives is not extensively available in peer-reviewed literature, this guide constructs a robust analytical framework based on foundational organic chemistry.

Introduction: The Significance of this compound Derivatives

This compound, a structural analogue of the more commonly studied allyl phenyl ether, presents a unique molecular architecture characterized by a phenyl ring linked to a methallyl group via an ether bond. The presence of the methyl group on the allylic chain introduces steric and electronic effects that differentiate its reactivity and properties from its unsubstituted counterpart. These derivatives are pivotal intermediates in organic synthesis, primarily as precursors for substituted phenols through the Claisen rearrangement, and as monomers in polymer chemistry for the development of advanced materials with tailored properties.[1]

This guide will explore the synthesis of this compound derivatives and provide a comparative analysis of their performance, focusing on thermal stability and reactivity in the Claisen rearrangement. Furthermore, it will delve into their potential applications in polymer science, offering protocols for their evaluation.

Synthesis of this compound Derivatives

The most prevalent and efficient method for the synthesis of this compound and its derivatives is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a methallyl halide with a corresponding sodium phenoxide.[1]

General Synthetic Pathway:

Caption: General workflow for the Williamson ether synthesis of this compound derivatives.

Experimental Protocol: Synthesis of p-methoxythis compound

  • Preparation of Sodium p-methoxyphenoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-methoxyphenol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Etherification: To the resulting sodium p-methoxyphenoxide solution, add methallyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure p-methoxythis compound.

Comparative Performance Analysis

Thermal Stability: Insights from TGA and DSC

The thermal stability of this compound derivatives is a critical parameter, especially for their application in polymer synthesis and high-temperature applications. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques to evaluate this property.[2]

Predicted Trend of Thermal Stability:

The thermal stability of substituted methallyl phenyl ethers is expected to be influenced by the electronic nature of the substituent on the phenyl ring.

Substituent (para-position)Electronic EffectPredicted Onset Decomposition Temperature (TGA)Rationale
-OCH₃Electron-donatingLowerIncreased electron density on the aromatic ring may facilitate the initial steps of thermal degradation.
-HNeutralBaselineUnsubstituted this compound serves as the reference.
-ClElectron-withdrawing (inductive), Electron-donating (resonance)HigherThe strong inductive effect is expected to stabilize the C-O bond, leading to higher thermal stability.
-NO₂Strongly Electron-withdrawingHighestSignificant withdrawal of electron density from the phenyl ring is predicted to strengthen the ether linkage, thus increasing thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative into a TGA crucible (alumina or platinum).

  • Instrument Setup:

    • Atmosphere: Inert (Nitrogen or Argon), flow rate of 20-50 mL/min.

    • Temperature Program: Ramp from ambient temperature to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) from the TGA curve, which represents the temperature at which significant mass loss begins.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Seal 2-5 mg of the sample in a hermetic aluminum pan.

  • Instrument Setup:

    • Atmosphere: Inert (Nitrogen or Argon), flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature below its decomposition point at a rate of 10 °C/min.

  • Data Analysis: Observe for any endothermic or exothermic events, such as melting or the onset of the Claisen rearrangement.

Claisen Rearrangement: A Comparative Kinetic Study

The Claisen rearrangement is a cornerstone reaction of allyl and methallyl aryl ethers, proceeding through a[3][3]-sigmatropic rearrangement to form ortho-substituted phenols.[3][4] This intramolecular process is a powerful tool for carbon-carbon bond formation.[5]

Caption: Mechanism of the Claisen rearrangement of a this compound derivative.

The rate of the Claisen rearrangement is influenced by the electronic nature of the substituents on the phenyl ring. Studies on substituted allyl phenyl ethers have shown that electron-donating groups generally accelerate the reaction, while electron-withdrawing groups retard it.[3] This is because the reaction involves the transfer of electron density from the ether oxygen to the aromatic ring in the transition state.

Predicted Trend of Claisen Rearrangement Rates:

Substituent (para-position)Electronic EffectPredicted Relative Rate of RearrangementRationale
-OCH₃Electron-donatingFastestIncreased electron density on the ether oxygen facilitates the[3][3]-sigmatropic shift.
-HNeutralBaselineUnsubstituted this compound serves as the reference.
-ClElectron-withdrawing (inductive), Electron-donating (resonance)SlowerThe net electron-withdrawing effect deactivates the ring towards the rearrangement.
-NO₂Strongly Electron-withdrawingSlowestStrong deactivation of the aromatic ring significantly increases the activation energy for the rearrangement.

Experimental Protocol: Kinetic Analysis of the Claisen Rearrangement [6]

  • Reaction Setup: Prepare a solution of the this compound derivative in a high-boiling, inert solvent (e.g., diphenyl ether or N,N-diethylaniline) in a sealed reaction vessel.

  • Heating and Sampling: Heat the reaction mixture to a constant temperature (e.g., 180-220 °C) in a thermostatically controlled oil bath. At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by rapid cooling in an ice bath.

  • Analysis: Analyze the composition of each aliquot using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the rearranged product.

  • Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this plot will give the first-order rate constant (k) for the rearrangement.

Applications in Polymer Science

This compound and its derivatives are valuable monomers for the synthesis of functional polymers. The methallyl group can participate in polymerization reactions, and the phenyl ether moiety can be used to tailor the properties of the resulting polymer, such as thermal stability, refractive index, and chemical resistance.[7]

Copolymerization with other monomers:

This compound derivatives can be copolymerized with a variety of other vinyl monomers, such as styrene or acrylates, to introduce specific functionalities into the polymer backbone.[7]

Experimental Protocol: Free Radical Copolymerization [8]

  • Monomer and Initiator Preparation: In a polymerization tube, combine the this compound derivative, a comonomer (e.g., styrene), and a free-radical initiator (e.g., azobisisobutyronitrile, AIBN).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Seal the tube under vacuum and heat it in a constant temperature bath (e.g., 60-80 °C) for a specified time.

  • Isolation and Purification: Cool the tube, open it, and dissolve the viscous contents in a suitable solvent (e.g., toluene). Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

  • Characterization: Filter and dry the polymer. Characterize the copolymer composition and molecular weight using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).

Conclusion

This compound derivatives are a promising class of compounds with tunable properties for applications in organic synthesis and polymer chemistry. While direct comparative data is limited, this guide provides a logical framework for understanding and predicting their behavior based on established chemical principles. The provided experimental protocols offer a starting point for researchers to systematically investigate and compare the performance of these derivatives, paving the way for the development of new materials and synthetic methodologies.

References

  • Wikipedia. (2023). Claisen rearrangement. Retrieved from [Link]

  • Kincaid, J. F., & Tarbell, D. S. (1939). The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement of Allyl p-Tolyl Ether in Diphenyl Ether Solution. Journal of the American Chemical Society, 61(11), 3085–3089.
  • BYJU'S. (n.d.). An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 18.5: Reactions of Ethers- Claisen Rearrangement. Retrieved from [Link]

  • Grokipedia. (n.d.). Allyl phenyl ether. Retrieved from [Link]

  • Haque, M. A., et al. (2022). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. Molecules, 27(23), 8254.
  • Bevington, J. C., & Malpass, B. W. (1965). The effects of allyl ethers upon radical polymerization. European Polymer Journal, 1(1), 19-25.
  • Ito, S., et al. (2005). Coordination−Insertion Copolymerization of Allyl Monomers with Ethylene. Journal of the American Chemical Society, 127(45), 15884–15891.
  • University of Toronto. (n.d.). Experiment 3 Radical Copolymerization of Styrene and Methyl Methacrylate. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Methallyl Phenyl Ether Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and pharmaceutical development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible results, safety, and efficacy. Methallyl phenyl ether, a key intermediate in the synthesis of various agrochemicals and other complex molecules, is no exception.[1] Its purity directly impacts the yield and impurity profile of subsequent reaction steps. This guide provides an in-depth, experience-driven approach to validating the purity of this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool. We will explore the causality behind our methodological choices, present a complete validation protocol in accordance with ICH guidelines, and objectively compare the performance of HPLC with Gas Chromatography (GC), an alternative technique, supported by clear experimental frameworks.

Understanding the Analyte: this compound and Its Impurity Profile

A robust analytical method is built upon a thorough understanding of the analyte and its potential contaminants. This compound (C₁₀H₁₂O, MW: 148.20 g/mol ) is a liquid with a boiling point of 175-176 °C.[2] It is typically synthesized via the Williamson ether synthesis, a classic SN2 reaction between sodium phenoxide and a methallyl halide (e.g., methallyl chloride).[1][3]

This synthetic route is our primary guide to predicting potential impurities:

  • Unreacted Starting Materials: Phenol and methallyl halide.

  • Side-Reaction Products: The basicity of the phenoxide can promote E2 elimination of the methallyl halide, leading to the formation of isobutylene or other alkene byproducts.[4] C-alkylation of the phenol ring is another possible side reaction, though less common under controlled conditions.[4]

  • Solvent Residues: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often used to facilitate the SN2 reaction and can remain as trace impurities.[3]

The potential presence of non-volatile (phenol) and volatile (methallyl halide, solvent residues) impurities necessitates a versatile analytical approach.

cluster_reactants Reactants & Conditions cluster_synthesis Williamson Ether Synthesis (SN2) cluster_impurities Potential Impurities Phenol Phenol MPE This compound (Target Product) Phenol->MPE Impurity1 Unreacted Phenol Phenol->Impurity1 Carryover Base Base (e.g., NaH) Solvent Solvent (e.g., DMF) Impurity2 Residual Solvent Solvent->Impurity2 Carryover MethallylHalide Methallyl Halide MethallylHalide->MPE Impurity3 Elimination Byproduct (E2) MethallylHalide->Impurity3 Side Reaction Impurity4 Unreacted Methallyl Halide MethallylHalide->Impurity4 Carryover

Caption: Synthesis route and potential impurity profile for this compound.

Primary Technique: Reversed-Phase HPLC Method Development & Validation

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity determination of active pharmaceutical ingredients (APIs) and intermediates.[5] Its key advantage is its suitability for a broad range of compounds, including those that are non-volatile or thermally unstable, making it ideal for analyzing both the target ether and potential involatile impurities like phenol.[5][6]

Rationale for Methodological Choices
  • Mode of Separation: Reversed-Phase HPLC (RP-HPLC) is the logical choice. This compound is a relatively non-polar, aromatic compound, making it well-suited for retention on a hydrophobic stationary phase.[7]

  • Stationary Phase (Column): A C18 column (e.g., 250 x 4.6 mm, 5 µm) provides a robust and versatile stationary phase with strong hydrophobic interactions, ensuring good retention and resolution of the analyte from its potential impurities.

  • Mobile Phase: A gradient elution using acetonitrile and water is selected. Acetonitrile is a common organic modifier with a low UV cutoff, and a gradient allows for the effective elution of compounds with a range of polarities, from polar impurities like phenol to the non-polar target analyte, within a reasonable runtime.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The phenyl group in this compound is a strong chromophore, allowing for sensitive detection. Monitoring at a wavelength around 270 nm provides good sensitivity for the main component and related aromatic impurities.

Detailed Experimental Protocol: HPLC Purity Assay
  • Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: Hold at 50% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of this compound and dissolve in 50 mL of acetonitrile to prepare a stock solution of ~0.5 mg/mL. Dilute as needed for validation experiments.

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The following parameters must be assessed.

Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD_LOQ LOD & LOQ Repeatability->LOD_LOQ Intermediate->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated Start Start: Purity Analysis Needed Volatility Are key impurities non-volatile or thermally labile? Start->Volatility Speed Is high throughput (speed) a priority? Volatility->Speed No Use_HPLC Primary Method: HPLC Volatility->Use_HPLC Yes Solvent Is residual solvent analysis the primary goal? Speed->Solvent No Use_GC Primary Method: GC Speed->Use_GC Yes Solvent->Use_GC Yes Complementary Use both: HPLC for general purity, GC for specific volatiles. Solvent->Complementary No

Sources

A Comparative Spectroscopic Analysis of Methallyl Phenyl Ether and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of methallyl phenyl ether and its structural analogs, allyl phenyl ether and crotyl phenyl ether. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to differentiate these closely related compounds. The experimental data and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction

Allyl and methallyl phenyl ethers are valuable building blocks in organic synthesis, frequently utilized in Claisen rearrangements and as precursors for various phenolic compounds. Their structural similarity, differing only by a methyl substituent on the allylic chain, presents a compelling case for a detailed spectroscopic comparison. The inclusion of crotyl phenyl ether, which introduces positional isomerism of the methyl group, further enriches this analysis. Understanding the subtle yet distinct spectroscopic signatures of these analogs is crucial for unambiguous identification, purity assessment, and mechanistic studies in synthetic and medicinal chemistry.

This guide will systematically compare the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of these three compounds. Each section will detail the experimental rationale, present comparative data, and offer insights into how minor structural modifications manifest in their respective spectra.

Molecular Structures

To visually represent the compounds discussed, the following diagram illustrates their basic structures.

G cluster_0 Allyl Phenyl Ether cluster_1 This compound cluster_2 Crotyl Phenyl Ether A B C G cluster_nmr ¹H NMR Workflow A Sample Preparation (5-10 mg in 0.7 mL CDCl₃ + TMS) B Data Acquisition (400 MHz Spectrometer) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Coupling) C->D

Caption: Workflow for ¹H NMR spectroscopic analysis.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

Rationale for Experimental Choices: A 100 MHz spectrometer (corresponding to a 400 MHz proton frequency) is used. A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon, which aids in direct comparison.

Step-by-Step Methodology:

  • Sample Preparation: The same sample prepared for ¹H NMR analysis is used.

  • Instrument Setup: A 100 MHz ¹³C NMR experiment was set up on the 400 MHz spectrometer.

  • Data Acquisition: A standard proton-decoupled pulse sequence was employed. A larger number of scans (typically 1024) were accumulated due to the lower natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the FID was processed with Fourier transformation, and the chemical shifts were referenced to the central peak of the CDCl₃ multiplet at 77.16 ppm.

Comparative ¹³C NMR Data
Carbon Assignment Allyl Phenyl Ether This compound Crotyl Phenyl Ether (E-isomer)
Ar-Cipso 158.5158.4158.6
Ar-Cortho 114.8114.7114.6
Ar-Cmeta 129.4129.3129.4
Ar-Cpara 120.9120.8120.7
-O-CH₂- 68.872.068.5
-CH= 132.7140.5 (quat. C)128.9, 128.5
=CH₂ 117.6112.5
-CH₃ 19.317.8

Note: Data is compiled from various sources and represents typical values. [1]

Analysis and Interpretation

The ¹³C NMR spectra clearly reflect the changes in the carbon skeleton.

  • Allyl Phenyl Ether: Shows six distinct signals, four for the aromatic ring and two for the allyl group.

  • This compound: The introduction of the methyl group results in an additional carbon signal. The quaternary vinylic carbon is a key distinguishing feature, typically appearing further downfield and with a lower intensity.

  • Crotyl Phenyl Ether (E-isomer): The carbon signals for the butenyl group are distinct from the other two analogs, with the methyl carbon appearing at a slightly different chemical shift compared to this compound.

III. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is unique to the compound and indicative of the functional groups present.

Experimental Protocol: IR Spectroscopy

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient technique for liquid samples, requiring minimal sample preparation. A diamond ATR crystal is robust and suitable for a wide range of organic compounds.

Step-by-Step Methodology:

  • Instrument Preparation: The diamond ATR crystal of the FTIR spectrometer was cleaned with isopropanol and a background spectrum was collected.

  • Sample Application: A single drop of the neat liquid ether was placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum was baseline corrected.

Comparative IR Data
Vibrational Mode Allyl Phenyl Ether (cm⁻¹) This compound (cm⁻¹) Crotyl Phenyl Ether (cm⁻¹)
Ar-H stretch 3065-30403065-30403065-3040
=C-H stretch 308030803020
C-H stretch (sp³) 2920, 28602925, 28652920, 2860
C=C stretch 164716551670
Ar C=C stretch ~1600, 1495~1600, 1495~1600, 1495
C-O-C stretch (asym) 124212401240
=C-H bend (out of plane) 995, 915890965 (trans)

Note: Data is compiled from various sources and represents typical values. [2]

Analysis and Interpretation

The IR spectra are dominated by the features of the phenyl ether moiety, but key differences are observed in the C=C and =C-H bending regions.

  • Aromatic and Ether Bands: All three compounds show characteristic aromatic C-H stretches above 3000 cm⁻¹, aromatic C=C stretches around 1600 and 1495 cm⁻¹, and a strong asymmetric C-O-C stretch around 1240 cm⁻¹.

  • Allylic Chain Vibrations:

    • Allyl Phenyl Ether: Exhibits characteristic out-of-plane =C-H bending vibrations for a terminal alkene at approximately 995 and 915 cm⁻¹.

    • This compound: Shows a strong out-of-plane =C-H bend for a 1,1-disubstituted alkene around 890 cm⁻¹.

    • Crotyl Phenyl Ether: The most diagnostic peak is the out-of-plane =C-H bend for a trans-disubstituted alkene, which appears as a strong band around 965 cm⁻¹.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which can be used for identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Rationale for Experimental Choices: Electron Ionization (EI) at 70 eV is a standard "hard" ionization technique that induces reproducible fragmentation patterns, creating a fingerprint mass spectrum that is useful for library matching and structural analysis. Gas Chromatography (GC) is used for sample introduction to ensure that a pure compound enters the mass spectrometer.

Step-by-Step Methodology:

  • Sample Introduction: A dilute solution of the ether in dichloromethane was injected into a gas chromatograph equipped with a nonpolar capillary column.

  • Ionization: The eluting compound entered the mass spectrometer and was ionized by electron impact at 70 eV.

  • Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer.

  • Detection: The abundance of ions at each mass-to-charge ratio (m/z) was recorded to generate the mass spectrum.

Comparative Mass Spectrometry Data
Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
Allyl Phenyl Ether 13494 (base peak), 77, 41
This compound 14894, 77, 55 (base peak)
Crotyl Phenyl Ether 148107 (base peak), 77, 55

Note: Data is compiled from various sources and represents typical fragmentation patterns.

Analysis and Interpretation

G M_APE Allyl Phenyl Ether (m/z 134) F2_APE Phenol Radical Cation (m/z 94) (Claisen Rearrangement) M_APE->F2_APE Loss of C₃H₄ F4_APE Allyl Cation (m/z 41) M_APE->F4_APE Loss of Phenoxy radical F1_APE Phenoxy Radical Cation (m/z 93) + C₃H₅ radical F3_APE Phenyl Cation (m/z 77) F2_APE->F3_APE Loss of OH M_MPE This compound (m/z 148) M_MPE->F2_APE Loss of C₄H₆ F1_MPE Methallyl Cation (m/z 55) M_MPE->F1_MPE Loss of Phenoxy radical M_CPE Crotyl Phenyl Ether (m/z 148) M_CPE->F2_APE Loss of C₄H₆ F1_CPE Tropylium Cation? (m/z 107) (Rearrangement) M_CPE->F1_CPE Loss of C₃H₅

Caption: Simplified fragmentation pathways of the aryl ethers.

The fragmentation patterns provide clear distinctions between the three analogs.

  • Allyl Phenyl Ether: The molecular ion at m/z 134 is readily observed. A prominent peak at m/z 94, often the base peak, is due to the loss of the allyl group and rearrangement to the more stable phenol radical cation. The phenyl cation at m/z 77 and the allyl cation at m/z 41 are also characteristic.

  • This compound: The molecular ion is at m/z 148. The base peak is often the stable methallyl cation at m/z 55. A significant peak at m/z 94 (phenol radical cation) is also observed, arising from a McLafferty-type rearrangement.

  • Crotyl Phenyl Ether: The molecular ion is also at m/z 148. A characteristic and often base peak is observed at m/z 107, which can be attributed to a rearrangement involving the transfer of a hydrogen atom followed by the loss of a propyl radical. The crotyl cation at m/z 55 is also present.

Conclusion

This guide has demonstrated that while this compound, allyl phenyl ether, and crotyl phenyl ether are structurally similar, they can be unambiguously distinguished using a combination of standard spectroscopic techniques. ¹H NMR provides clear differences in the vinylic and allylic regions, IR spectroscopy offers diagnostic peaks for the type of alkene substitution, and mass spectrometry reveals unique fragmentation patterns for each analog. By understanding these spectroscopic nuances, researchers can confidently identify and characterize these important synthetic intermediates.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

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A Comparative Kinetic Analysis of the "Methallyl Phenyl Ether" Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Claisen rearrangement stands as a cornerstone for carbon-carbon bond formation, enabling the stereospecific synthesis of γ,δ-unsaturated carbonyl compounds and ortho-allyl phenols.[1][2][3] This[1][1]-sigmatropic rearrangement, first reported by Rainer Ludwig Claisen in 1912, is an intramolecular, concerted process that proceeds through a highly ordered, cyclic transition state.[2][4] The reaction kinetics are typically first-order, offering a predictable framework for its study and application.[2]

The Mechanistic Landscape: A Concerted Pathway

The aromatic Claisen rearrangement of an allyl phenyl ether proceeds through a pericyclic transition state, leading to a dienone intermediate which subsequently tautomerizes to the thermodynamically stable ortho-allyl phenol.[3][6] The concerted nature of this reaction, where bond breaking and bond formation occur simultaneously, imparts a high degree of stereospecificity.[2]

Claisen_Mechanism reactant Methallyl Phenyl Ether ts Cyclic Transition State reactant->ts Heat (Δ) intermediate Dienone Intermediate ts->intermediate [3,3]-Sigmatropic Shift product 2-(2-Methylallyl)phenol intermediate->product Tautomerization

Caption: The concerted mechanism of the "this compound" Claisen rearrangement.

Experimental Protocol: Kinetic Analysis of Allyl p-Tolyl Ether Rearrangement

The following detailed protocol for the kinetic analysis of the Claisen rearrangement of allyl p-tolyl ether is adapted from the work of Kincaid and Tarbell.[5] This procedure can be readily modified for the study of this compound.

Objective: To determine the first-order rate constant (k) and the activation energy (Ea) for the Claisen rearrangement of allyl p-tolyl ether.

Materials:

  • Allyl p-tolyl ether (synthesis described below)

  • Diphenyl ether (high-purity, as solvent)

  • Acetic anhydride

  • Pyridine

  • Standardized sodium hydroxide solution

  • Phenolphthalein indicator

  • Sealed reaction tubes

  • Constant temperature oil bath

  • Titration apparatus

Synthesis of Allyl p-Tolyl Ether: A mixture of p-cresol, allyl bromide, and potassium carbonate in acetone is refluxed to produce allyl p-tolyl ether. The product is then purified by distillation.

Kinetic Run Procedure:

  • Prepare solutions of known concentration of allyl p-tolyl ether in diphenyl ether.

  • Place aliquots of the solution into several sealed glass tubes.

  • Immerse the sealed tubes in a constant temperature oil bath maintained at the desired reaction temperature (e.g., 185°C, 200°C, 215°C).[5]

  • At recorded time intervals, remove a tube from the oil bath and quench the reaction by rapid cooling in an ice bath.

  • Analyze the concentration of the product, 2-allyl-4-methylphenol, in each sample using the acetylation-titration method described below.

Analytical Method (Acetylation and Titration): The amount of phenol produced is determined by quantitative acetylation with a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then back-titrated with a standardized solution of sodium hydroxide.

Data Analysis: The Claisen rearrangement follows first-order kinetics.[2] The rate constant (k) can be determined from the slope of a plot of the natural logarithm of the concentration of the starting material (ln[A]) versus time. The integrated rate law for a first-order reaction is:

ln[A]t = -kt + ln[A]₀

Where:

  • [A]t is the concentration of allyl p-tolyl ether at time t

  • [A]₀ is the initial concentration of allyl p-tolyl ether

  • k is the first-order rate constant

The activation energy (Ea) can then be determined using the Arrhenius equation by measuring the rate constant at different temperatures:

k = Ae^(-Ea/RT)

Where:

  • A is the pre-exponential factor

  • R is the gas constant

  • T is the absolute temperature

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis synthesis Synthesize and Purify Allyl p-Tolyl Ether solution Prepare Solution in Diphenyl Ether synthesis->solution sealing Aliquot into Sealed Tubes solution->sealing heating Immerse in Constant Temperature Bath sealing->heating sampling Remove and Quench at Timed Intervals heating->sampling titration Determine Product Concentration (Acetylation-Titration) sampling->titration plotting Plot ln[Reactant] vs. Time titration->plotting calculation Calculate Rate Constant (k) and Activation Energy (Ea) plotting->calculation

Caption: Experimental workflow for the kinetic analysis of the Claisen rearrangement.

Performance Comparison: Kinetic Data and Substituent Effects

While specific kinetic data for the Claisen rearrangement of this compound is scarce, we can draw valuable comparisons from related systems. The table below presents the kinetic data for the rearrangement of allyl p-tolyl ether.[5]

SubstrateSolventTemperature (°C)Rate Constant (k) (s⁻¹)Activation Energy (Ea) (kcal/mol)
Allyl p-tolyl etherDiphenyl Ether200.67.69 x 10⁻⁵33.1

The Effect of the Methallyl Group:

The key structural difference between allyl phenyl ether and this compound is the presence of a methyl group on the C2 position of the allyl chain. This substitution is expected to influence the reaction rate through electronic and steric effects.

  • Electronic Effects: Alkyl groups are weakly electron-donating. In the context of the Claisen rearrangement's cyclic transition state, this electron-donating methyl group can stabilize the developing partial positive charge on the allylic carbons, potentially accelerating the reaction.

  • Steric Effects: The methyl group also introduces steric bulk. In the chair-like transition state, this substituent will prefer to occupy an equatorial position to minimize steric strain.[7] Depending on the exact geometry of the transition state, this steric interaction could either be negligible or slightly disfavoring, potentially slowing the reaction.

Given these competing factors, it is difficult to predict the precise effect on the rate without experimental data. However, studies on related Cope rearrangements have shown that alkyl substituents on the diene backbone can influence the rate and equilibrium of the reaction.

Comparison with Other Substrates:

The rate of the aromatic Claisen rearrangement is also significantly influenced by substituents on the phenyl ring. Electron-donating groups on the ring generally accelerate the reaction, while electron-withdrawing groups tend to have a retarding effect. This is because the reaction involves the transfer of electron density from the ether oxygen to the aromatic ring in the transition state.

Conclusion

The kinetic analysis of the "this compound" Claisen rearrangement, while not directly documented with extensive experimental data, can be effectively understood through a comparative approach. By utilizing the detailed kinetic study of a close analog, allyl p-tolyl ether, we can establish a robust experimental framework for future investigations. The anticipated kinetic behavior of this compound will be a result of the interplay between the electron-donating nature and the steric hindrance of the methyl group on the allyl moiety. This guide provides the foundational knowledge and experimental design principles necessary for researchers to explore the kinetics of this and other substituted allyl phenyl ether rearrangements, ultimately enabling finer control and optimization of this powerful synthetic transformation.

References

  • Byju's. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

  • Kincaid, J. F., & Tarbell, D. S. (1939). The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement of Allyl p-Tolyl Ether in Diphenyl Ether Solution. Journal of the American Chemical Society, 61(11), 3085–3089.
  • Wikipedia. (2023). Claisen rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. Retrieved from [Link]

  • Name-Reaction.com. (2026). Claisen rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]

  • Ramaswamy, S., & Eswaran, S. V. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid communications in mass spectrometry : RCM, 14(13), 1116–1122.
  • Tarbell, D. S., & Kincaid, J. F. (1939). The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement. datapdf.com. Retrieved from [Link]

  • Torosyan, G., & Hovhannisyan, D. (2011). Synthesis of allyl phenyl ether and claisen rearrangement. Scientific Study & Research: Chemistry & Chemical Engineering, Biotechnology, Food Industry, 12(4), 425-428.
  • Castro, A. M. M. (2004). The Claisen Rearrangement. Organic Reactions.
  • Goering, H. L., & Jacobson, R. R. (1958). A Kinetic Study of the ortho-Claisen Rearrangement 1. Journal of the American Chemical Society, 80(13), 3277-3282.
  • Jafari, S. M., & Riahi, S. (2009). A joint experimental and theoretical study of kinetic and mechanism of rearrangement of allyl p-tolyl ether. Journal of Molecular Structure: THEOCHEM, 893(1-3), 73-76.
  • Krokidis, X., & Berski, S. (2016). Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. Physical Chemistry Chemical Physics, 18(35), 24751-24759.
  • Byju's. (n.d.). An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 16). 18.4 Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

Sources

"Methallyl phenyl ether" as an alternative to other alkylating agents

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Methallyl Phenyl Ether as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate alkylating agent is a critical decision that can significantly influence the outcome of a reaction, affecting yield, selectivity, and scalability. This guide provides a comprehensive comparison of this compound with other common alkylating agents, offering insights into its unique reactivity, potential applications, and practical considerations. Experimental data and established protocols are presented to support the objective evaluation of its performance.

Introduction to this compound

This compound, with the chemical formula C10H12O, is an organic compound featuring a methallyl group attached to a phenyl ring through an ether linkage.[1][2] Its structure offers a unique combination of functionalities: the ether bond and a reactive double bond within the methallyl moiety. This dual reactivity makes it a versatile reagent in organic synthesis, serving not only as a precursor for other molecules but also as a participant in various transformations.

The primary significance of this compound lies in its role as a precursor in multi-step syntheses.[3] A key reaction it undergoes is the thermal Claisen rearrangement, a[4][4]-sigmatropic rearrangement, to produce 2-methallylphenol.[3][5] This ortho-substituted phenol is a crucial intermediate in the industrial synthesis of various compounds, including agrochemicals.[3]

Comparison with Traditional Alkylating Agents

Alkylating agents are broadly classified based on their electrophilic or nucleophilic character.[6] Traditional electrophilic alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide), sulfates (e.g., dimethyl sulfate), and sulfonates.[7][8] These reagents are widely used for C-alkylation, N-alkylation, O-alkylation, and S-alkylation.[9]

Property This compound Alkyl Halides (e.g., Methyl Iodide) Dimethyl Sulfate (DMS) Alcohols (in presence of acid catalyst)
Reactivity Moderate; requires activation (e.g., heat for Claisen rearrangement) or catalysis for other reactions.[3]High; readily undergoes SN2 reactions.[7]High; potent methylating agent.[8]Low; requires activation to act as an electrophile.[9]
Selectivity High regioselectivity in Claisen rearrangement (ortho-alkylation).[3] O- vs. C-alkylation can be controlled by solvent and counter-ion.[3]Generally good for SN2, but can lead to over-alkylation.Can be less selective, leading to multiple methylations.[8]Can lead to side reactions like elimination.
Byproducts Rearrangement is intramolecular; other reactions can be designed to be atom-economical.[3]Halide salts are formed.Sulfuric acid and its salts are byproducts.Water is the primary byproduct, which is environmentally benign.[9]
Safety Combustible liquid, may cause allergic skin reaction and respiratory irritation.[10][11]Often toxic, volatile, and carcinogenic.Highly toxic, corrosive, and a suspected carcinogen.[8]Generally less toxic, but flammability can be a concern.
Cost Can be more expensive than simple alkyl halides.Varies, but simple ones are often inexpensive.Relatively inexpensive.Generally inexpensive.

Table 1: Comparison of this compound with Common Alkylating Agents

The Claisen Rearrangement: A Unique Alkylation Pathway

A significant advantage of using this compound is its ability to undergo the Claisen rearrangement. This intramolecular reaction provides a pathway for the ortho-alkylation of the phenol ring with high regioselectivity.[3] The reaction proceeds through a concerted, pericyclic mechanism, which is often thermally induced.[3]

Caption: Claisen Rearrangement of this compound.

This contrasts with intermolecular Friedel-Crafts alkylation, which often requires a Lewis acid catalyst and can lead to a mixture of ortho, para, and poly-alkylated products.[4][7] The intramolecular nature of the Claisen rearrangement offers a level of control that is difficult to achieve with many intermolecular alkylation methods.

Experimental Protocols

1. Synthesis of this compound (Williamson Ether Synthesis)

The Williamson ether synthesis is a common method for preparing ethers.[3][12]

  • Materials: Phenol, sodium hydroxide, methallyl chloride, and a suitable solvent like ethanol or acetone.

  • Procedure:

    • Dissolve phenol in the chosen solvent.

    • Add a stoichiometric amount of sodium hydroxide to form the sodium phenoxide salt.

    • Slowly add methallyl chloride to the reaction mixture.

    • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture, filter to remove the sodium chloride byproduct, and remove the solvent under reduced pressure.

    • Purify the crude this compound by distillation.

2. Claisen Rearrangement of this compound

  • Materials: this compound, high-boiling point solvent (e.g., N,N-diethylaniline) or perform neat.

  • Procedure:

    • Place this compound in a round-bottom flask equipped with a reflux condenser.

    • If using a solvent, add it to the flask.

    • Heat the mixture to a high temperature (typically 180-225 °C) and maintain it for several hours.[13]

    • Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.

    • Cool the reaction mixture and purify the resulting 2-methallylphenol by column chromatography or distillation.

Caption: General workflow for synthesis and rearrangement.

Other Reactions and Applications

Beyond the Claisen rearrangement, the double bond in this compound can participate in various other reactions, such as:

  • Palladium-catalyzed allylic amination: It can react with amines in the presence of a palladium catalyst to form C-N bonds.[3]

  • Metathesis reactions: The double bond can undergo ring-closing, ring-opening, and cross-metathesis reactions.[13]

  • Polymerization: It can act as a monomer in polymerization reactions.[13][14]

These reactions highlight the versatility of this compound as a synthetic intermediate.

Safety and Handling

This compound is a combustible liquid and should be handled with care.[11][15] It may cause allergic skin reactions and respiratory irritation.[10][16] Appropriate personal protective equipment, including gloves and safety goggles, should be worn, and the compound should be used in a well-ventilated area.[15][17]

Conclusion

This compound presents itself as a valuable and versatile alternative to traditional alkylating agents, particularly when high regioselectivity for ortho-alkylation of phenols is desired via the Claisen rearrangement. While its initial cost may be higher than some simple alkyl halides, its ability to provide complex and specific molecular architectures in a controlled manner can be highly advantageous in multi-step syntheses. The additional reactivity of its double bond further expands its utility in modern organic synthesis. For researchers and drug development professionals, understanding the unique properties and applications of this compound can unlock new synthetic pathways and facilitate the efficient construction of complex target molecules.

References

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  • Ether, 1-methylallyl phenyl | C10H12O | CID 564965 - PubChem - NIH. (URL: [Link])

  • allyl phenyl ether: Topics by Science.gov. (URL: [Link])

  • A comparison of several modern alkylating agents - ResearchGate. (URL: [Link])

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  • Allyl Phenyl Ether Synthesis Lab Report - 203 Words - Bartleby.com. (URL: [Link])

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  • (PDF) SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS - ResearchGate. (URL: [Link])

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  • Alkylating Agents | Oncohema Key. (URL: [Link])

  • Aryl ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (URL: [Link])

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A Comparative DFT Analysis of Methallyl Phenyl Ether Reaction Pathways: Pericyclic Precision vs. Radical Rupture

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, a deep, predictive understanding of reaction mechanisms is paramount. Methallyl phenyl ether, a common structural motif, presents an intriguing case study in competing reaction pathways. While the[1][1]-sigmatropic Claisen rearrangement is often the kinetically favored and synthetically useful route, alternative, higher-energy pathways can become accessible under certain conditions, leading to different product distributions. This guide provides a comparative analysis of the dominant pericyclic and a potential radical-mediated pathway for this compound, grounded in Density Functional Theory (DFT) studies of analogous systems.

The Favored Path: The Concerted Elegance of the Claisen Rearrangement

The Claisen rearrangement of aryl allyl ethers is a cornerstone of organic synthesis, valued for its predictable stereochemistry and atom economy.[2] In the case of this compound, this pericyclic reaction proceeds through a concerted, cyclic transition state to yield 2-(2-methylallyl)phenol.

The mechanism involves the reorganization of six pi-electrons, leading to the breaking of a C-O bond and the formation of a C-C bond. DFT calculations on the closely related allyl phenyl ether, often employing functionals like B3LYP and M052x with basis sets such as 6-31G(d), have been instrumental in elucidating the finer details of this transformation.[1][3] These studies reveal that the process is not perfectly synchronous; the C-O bond cleavage is often slightly ahead of the C-C bond formation in the transition state.[3]

The presence of the methyl group on the allyl moiety in this compound is expected to influence the reaction kinetics. Electronic effects of the methyl group, being weakly electron-donating, may slightly alter the electron density distribution in the transition state.[4] Steric interactions between the methyl group and the aryl ring could also play a role in the conformational preferences of the transition state.[5]

Computational Protocol for Analyzing the Claisen Rearrangement

A robust DFT-based workflow to model the Claisen rearrangement of this compound would involve the following steps:

  • Geometry Optimization: The ground state structures of the reactant (this compound), the transition state, and the product (the dienone intermediate before tautomerization) are optimized. Functionals like B3LYP or M06-2X with a Pople-style basis set (e.g., 6-31G(d)) are a common starting point.

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. The reactant and product should have all real frequencies, while the transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to verify that it connects the reactant and product, thus confirming it is the correct transition state for the desired reaction.

  • Energy Calculation: Single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) can be performed on the optimized geometries to obtain more accurate energy values.

The following diagram illustrates the workflow for locating and verifying the transition state of the Claisen rearrangement.

claisen_workflow reactant Reactant Geometry (this compound) ts_guess Initial Transition State Guess reactant->ts_guess Build Initial Structure ts_opt Transition State Optimization ts_guess->ts_opt freq Frequency Analysis ts_opt->freq freq->ts_opt Re-optimize if >1 Imaginary Freq. irc IRC Calculation freq->irc Imaginary Freq. irc->reactant product Product Geometry (Dienone Intermediate) irc->product verified_ts Verified Transition State & Energy Barrier irc->verified_ts

Caption: Workflow for DFT calculation of the Claisen rearrangement transition state.

An Alternative Route: The Brute Force of Homolytic Cleavage

At elevated temperatures, sufficient thermal energy can overcome the activation barrier for homolytic bond cleavage.[6] For this compound, the weakest bond is the C-O ether linkage. Homolytic cleavage of this bond would generate a phenoxy radical and a methallyl radical.

This radical pathway represents a non-concerted, high-energy alternative to the elegant pericyclic Claisen rearrangement. The generated radicals can then participate in a variety of subsequent reactions, including recombination at different sites or hydrogen abstraction from other molecules, potentially leading to a complex mixture of byproducts.

The feasibility of this pathway is dictated by the bond dissociation enthalpy (BDE) of the C-O bond. DFT methods, such as wB97, have been shown to provide accurate BDEs for ethers.[7] Theoretical studies on the homolytic cleavage of C(sp2)-O bonds in ethers and phenols provide valuable benchmarks for estimating the energy required for this process.[7][8]

Comparing the Pathways: A Tale of Two Energies
Reaction PathwayKey FeaturesTypical Computational MethodEstimated Activation Energy
Claisen Rearrangement [1][1]-Sigmatropic, concerted, cyclic transition state, high atom economy.DFT (B3LYP, M06-2X) with 6-31G(d) or larger basis sets.Lower; typically in the range of 25-40 kcal/mol for aryl allyl ethers.
Homolytic Cleavage Radical mechanism, non-concerted, high temperature, potential for side products.DFT (wB97) for BDE calculations, high-level ab initio methods (G3, G4).Higher; corresponds to the C-O BDE, often > 60 kcal/mol for aryl ethers.[6][7]

The following diagram illustrates the competing nature of these two pathways.

competing_pathways cluster_claisen Pericyclic Pathway cluster_radical Radical Pathway start This compound claisen_ts Cyclic Transition State (Lower Energy Barrier) start->claisen_ts Δ (Lower Temp) radical_int Phenoxy Radical + Methallyl Radical (Higher Energy Barrier) start->radical_int ΔΔ (Higher Temp) claisen_prod 2-(2-methylallyl)phenol (Claisen Product) claisen_ts->claisen_prod radical_prod Byproducts radical_int->radical_prod

Caption: Competing Claisen rearrangement and homolytic cleavage pathways.

Causality and Experimental Validation

The preference for the Claisen rearrangement at moderate temperatures is a direct consequence of its significantly lower activation barrier compared to the C-O bond dissociation enthalpy. The concerted nature of the pericyclic reaction avoids the formation of high-energy radical intermediates. Experimental studies on the thermal rearrangement of aryl allyl ethers confirm that the Claisen product is indeed the major product under typical thermal conditions (180-225 °C).[5] The formation of byproducts arising from radical processes is generally observed only at much higher temperatures.

Conclusion

For this compound, the Claisen rearrangement represents the more synthetically viable and predictable reaction pathway under thermal conditions. DFT studies on analogous systems provide a robust framework for understanding the mechanism and energetics of this transformation. While a higher-energy radical pathway involving homolytic C-O bond cleavage is theoretically possible, it is expected to be a minor contributor except at very high temperatures. This comparative analysis underscores the power of computational chemistry to dissect competing reaction mechanisms and guide the rational design of synthetic strategies.

References

  • Gozzo, F. C., Fernandes, S. A., Rodrigues, D. C., Eberlin, M. N., & Marsaioli, A. J. (2003). Regioselectivity in Aromatic Claisen Rearrangements. The Journal of Organic Chemistry, 68(14), 5493–5499. [Link]

  • Antol, I., Glasovac, Z., & Margetić, D. (2019). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Molecules, 24(23), 4354. [Link]

  • Berski, S., & Gordon, A. J. (2016). Mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF function. New Journal of Chemistry, 40(10), 8717–8726. [Link]

  • Wiedemann, J., Svatunek, D., & Houk, K. N. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. The Journal of Organic Chemistry, 86(24), 17955–17964. [Link]

  • Berski, S., & Gordon, A. J. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved January 21, 2026, from [Link]

  • Han, X., & Armstrong, D. W. (2005). Using Geminal Dicationic Ionic Liquids as Solvents for High-Temperature Organic Reactions. Organic Letters, 7(19), 4205–4208. [Link]

  • Reid, J. P., McAdam, C. A., Johnston, A. J. S., Grayson, M. N., Goodman, J. M., & Cook, M. J. (2015). Base-Mediated Cascade Rearrangements of Aryl-Substituted Diallyl Ethers. The Journal of Organic Chemistry, 80(3), 1472–1498. [Link]

  • Kim, J., Lee, J., & Lee, E. (2014). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. International Journal of Molecular Sciences, 15(7), 12534–12544. [Link]

  • Chemistry Stack Exchange. (2018, July 6). Claisen rearrangement in substituted ring. Retrieved January 21, 2026, from [Link]

  • Takeda, T., et al. (2013). Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes. Chemical Communications, 49(75), 8344-8346. [Link]

  • Liu, Y., et al. (2017). Theoretical study on homolytic C(sp2)–O cleavage in ethers and phenols. RSC Advances, 7(59), 37043-37052. [Link]

  • Ma, Y., Su, K., Liu, Y., & Cai, X. (2017). Theoretical investigation on the decomposition reaction mechanisms and kinetics of methyl vinyl ether initialized by OH radical. Theoretical Chemistry Accounts, 136(1), 1-12. [Link]

  • Berski, S., & Gordon, A. J. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry, 40(10), 8717-8726. [Link]

  • Ramana, D. V., & Sudha, M. S. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid communications in mass spectrometry, 14(13), 1116-1122. [Link]

  • ResearchGate. (n.d.). Homolytic cleavage for PPE. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Homolytic cleavage reaction pathway from DFT calculation for the... Retrieved January 21, 2026, from [Link]

  • Liu, Y., et al. (2017). Theoretical study on homolytic C(sp2)-O cleavage in ethers and phenols. ResearchGate. [Link]

  • Frontiers. (2022, February 16). A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin: Implications for Selective Lignin Depolymerization. Retrieved January 21, 2026, from [Link]

  • Wang, Y., et al. (2019). Theoretical study on the mechanisms of the decomposition of nitrate esters and the stabilization of aromatic amines. Journal of Molecular Modeling, 25(12), 346. [Link]

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A Comparative Guide to the Quantitative Analysis of Methallyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. Methallyl phenyl ether ([(2-methylprop-2-en-1-yl)oxy]benzene), a key building block in various organic syntheses, requires robust and reliable analytical methods for its quantification. This guide provides an in-depth comparison of the two most prevalent analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers insights gleaned from years of field experience, and presents a framework for selecting the most appropriate method for your specific analytical challenge. Every protocol described herein is designed as a self-validating system, ensuring trustworthiness and scientific integrity.

Introduction to the Analyte: this compound

This compound (CAS 5820-22-4) is an aromatic ether that plays a significant role as a precursor in chemical synthesis.[1] Its quantification is crucial for monitoring reaction kinetics, determining product purity, and ensuring batch-to-batch consistency. The molecule's inherent volatility and the presence of a UV-absorbing phenyl group make it amenable to analysis by both GC and HPLC.

Core Principles of Separation: GC vs. HPLC

The choice between Gas Chromatography and High-Performance Liquid Chromatography hinges on the physical properties of the analyte and the specific requirements of the analysis, such as sensitivity, throughput, and the nature of the sample matrix.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[2] In GC, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase and a stationary phase. For a moderately volatile compound like this compound, GC is often the first choice due to its high resolution and speed.[3]

High-Performance Liquid Chromatography (HPLC) , conversely, separates compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is based on the analyte's interaction with the stationary and mobile phases. HPLC is particularly advantageous for non-volatile or thermally sensitive compounds, but it is also highly effective for analytes like this compound that possess a UV chromophore.[3][4]

Comparative Analysis of GC-FID and HPLC-UV for this compound Quantification

The selection of an analytical method should be a data-driven decision. Below is a comparative summary of typical performance data for the quantification of this compound using GC-FID and HPLC-UV. This data is representative of what can be achieved with well-optimized methods.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Insight and Rationale
Linearity (r²) > 0.999> 0.999Both techniques provide excellent linearity over a typical working range, a prerequisite for accurate quantification.[5]
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.5 µg/mLGC-FID generally offers superior sensitivity for volatile compounds like this compound.[2]
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 1.5 µg/mLThe lower LOQ in GC-FID makes it more suitable for trace-level analysis and impurity profiling.[6]
Precision (%RSD) < 1.0%< 1.5%Both methods demonstrate high precision, with GC often having a slight edge due to the highly reproducible nature of modern autosamplers.[6][7]
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%Excellent accuracy is achievable with both techniques, ensuring the measured value is close to the true value.[7][8]
Analysis Time ~ 10 minutes~ 15 minutesGC methods are typically faster for volatile analytes, leading to higher sample throughput.[3]
Solvent Consumption Low (carrier gas)High (mobile phase)HPLC is a more solvent-intensive technique, which has cost and environmental implications.[9]
Sample Preparation Simple dilutionSimple dilution, may require filtrationBoth methods require minimal sample preparation for clean samples. HPLC may necessitate an extra filtration step to protect the column.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the quantification of this compound using both GC-FID and HPLC-UV.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is optimized for high sensitivity and rapid analysis of this compound. The flame ionization detector is highly sensitive to organic compounds containing carbon atoms.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing P1 Standard/Sample Weighing P2 Dilution in Solvent (e.g., Dichloromethane) P1->P2 A1 Injection into GC P2->A1 A2 Vaporization & Separation in Capillary Column A1->A2 A3 Detection by FID A2->A3 D1 Peak Integration A3->D1 D2 Quantification via Calibration Curve D1->D2

Caption: Workflow for GC-FID analysis of this compound.

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane to obtain a stock solution of approximately 1 mg/mL.

    • Perform serial dilutions of the stock solution with dichloromethane to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a sample containing this compound and dilute with dichloromethane to achieve a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen.[10]

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split injection, ratio 50:1).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 200°C.

      • Hold at 200°C for 2 minutes.

    • Detector Temperature: 280°C.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method leverages the ultraviolet absorbance of the phenyl group in this compound for quantification. A reversed-phase method is presented, which is common for moderately polar compounds.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Standard/Sample Weighing P2 Dilution in Mobile Phase P1->P2 P3 Filtration (0.45 µm) P2->P3 A1 Injection into HPLC P3->A1 A2 Separation on C18 Column A1->A2 A3 Detection by UV A2->A3 D1 Peak Integration A3->D1 D2 Quantification via Calibration Curve D1->D2

Caption: Workflow for HPLC-UV analysis of this compound.

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 60:40 v/v) to obtain a stock solution of approximately 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a sample containing this compound and dilute with the mobile phase to achieve a final concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: Acetonitrile and Water (60:40 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 270 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Selection: A Field-Proven Perspective

The choice between GC-FID and HPLC-UV is not merely a matter of technical capability but also of practical application.

  • For high-throughput quality control environments where speed and cost-effectiveness are critical, GC-FID is the superior choice . Its faster run times and lower solvent consumption make it an economical and efficient workhorse for routine analysis of this compound.[3][9]

  • When analyzing complex matrices or thermally labile impurities , HPLC-UV offers greater flexibility . The ambient temperature analysis prevents degradation of sensitive compounds. Furthermore, the versatility of mobile phase composition in HPLC allows for greater control over the separation of a wider range of compounds with varying polarities.

  • For trace-level impurity analysis , the higher sensitivity of GC-FID makes it the preferred method. Its ability to detect and quantify low-level components is crucial for purity assessments in drug development.[2]

Conclusion

Both GC-FID and HPLC-UV are robust and reliable techniques for the quantification of this compound. The optimal choice depends on the specific analytical needs of the laboratory. GC-FID excels in speed, sensitivity, and cost-efficiency for this particular analyte. HPLC-UV provides a versatile alternative, particularly when dealing with complex sample matrices or when a single platform is desired for analyzing a broader range of compounds. By understanding the principles and performance characteristics of each method, researchers can confidently select and implement the most appropriate analytical solution for their work.

References

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]

  • Redalyc. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. Method Development and Validation of Gas Chromatography. Retrieved from [Link]

  • Journal of Chromatographic Science. (2016, December 24). Development and Validation of a Gas Chromatography Method for Quality Control of Residual Solvents in Azilsartan Bulk Drugs. Retrieved from [Link]

  • Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • PatSnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]

  • ijariie. (2025). METHOD DEVELOPMENT AND VALIDATION BY RP-HPLC METHOD. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2024, September 13). A validated comparative study of RP-HPLC, GC- FID and UV spectrophotometric methods for the quantification of eugenol isolated from Syzygium Aromaticum L. Retrieved from [Link]

  • Google Patents. (N.d.). CN103025929A - Active agent-containing filaments, nonwoven webs, and methods of making them.
  • ACS Publications. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • LCGC International. (N.d.). Application Notes: GC. Retrieved from [Link]

  • Future4200. (2019, December 31). GC/FID vs HPLC. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Methallyl Phenyl Ether: A Williamson Ether Synthesis Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the formation of ether linkages remains a cornerstone transformation. Among the arsenal of available methods, the Williamson ether synthesis has long been revered for its reliability and versatility in constructing both symmetrical and unsymmetrical ethers. This guide provides an in-depth comparative analysis of various Williamson ether synthesis protocols for the preparation of methallyl phenyl ether, a valuable synthetic intermediate. We will explore the nuances of the classical approach, enhancements offered by phase-transfer catalysis (PTC) and microwave-assisted techniques, and contrast these with the direct etherification of phenol with methallyl alcohol. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of aryl ethers with a focus on efficiency, yield, and practical applicability.

The Foundational Chemistry: Understanding the Williamson Ether Synthesis

The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction. The core principle involves the deprotonation of an alcohol or phenol to form a potent nucleophile, the alkoxide or phenoxide, which then attacks an alkyl halide, displacing the halide and forming the ether linkage.

For the synthesis of this compound, the reaction proceeds via the attack of a phenoxide ion on a methallyl halide. The choice of a primary alkyl halide, such as methallyl chloride or bromide, is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction, which becomes significant with secondary and tertiary halides.

Classical Williamson Ether Synthesis: The Tried and True Method

The traditional approach to the Williamson synthesis of this compound is a robust and widely practiced method. It typically involves the reaction of phenol with a base to generate the sodium or potassium phenoxide, followed by the addition of methallyl chloride or bromide.

Causality Behind Experimental Choices:
  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the acidic phenolic proton to form the highly nucleophilic phenoxide ion.

  • Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is commonly employed. These solvents are capable of solvating the cation of the phenoxide salt, leaving the anionic oxygen atom more exposed and nucleophilic, thereby accelerating the SN2 reaction.

  • Temperature: The reaction is often heated to reflux to increase the reaction rate.

Experimental Protocol: Classical Synthesis
  • Phenoxide Formation: To a solution of phenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Reaction Mixture: Stir the suspension vigorously at room temperature for 30 minutes.

  • Addition of Alkyl Halide: Add methallyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Phase-Transfer Catalysis (PTC): Bridging the Phase Gap

A significant enhancement to the classical Williamson synthesis is the use of phase-transfer catalysis (PTC). This technique is particularly advantageous when dealing with reactants that have different solubilities, such as an aqueous solution of the phenoxide and an organic solution of the methallyl halide. The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs.

Causality Behind Experimental Choices:
  • Catalyst: Tetrabutylammonium bromide (TBAB) or similar quaternary ammonium salts are effective PTCs. They form an ion pair with the phenoxide, and the lipophilic alkyl groups of the catalyst allow this ion pair to be soluble in the organic phase.

  • Solvent System: A biphasic system, often consisting of an organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of the base (e.g., NaOH), is used. This avoids the need for anhydrous conditions.

  • Milder Conditions: PTC often allows for the use of milder reaction conditions (lower temperatures and less harsh bases) and can lead to higher yields and shorter reaction times.

Experimental Protocol: Phase-Transfer Catalysis
  • Reaction Setup: In a round-bottom flask, combine phenol (1.0 eq), a 50% aqueous solution of sodium hydroxide, and a catalytic amount of tetrabutylammonium bromide (TBAB) (2-5 mol%).

  • Addition of Alkyl Halide: To the vigorously stirred biphasic mixture, add methallyl chloride (1.2 eq) in an organic solvent such as toluene.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture and separate the organic layer.

  • Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by vacuum distillation.

Microwave-Assisted Williamson Ether Synthesis: Accelerating the Reaction

Microwave-assisted organic synthesis has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, and improve yields. In the context of the Williamson ether synthesis, microwave irradiation can efficiently heat the reaction mixture, leading to a significant rate enhancement.

Causality Behind Experimental choices:
  • Solvent-Free or High-Boiling Solvents: Microwave synthesis can often be performed under solvent-free conditions, which is environmentally advantageous. Alternatively, high-boiling polar solvents that efficiently absorb microwave radiation can be used.

  • Solid Support: The reaction can be carried out on a solid support, such as potassium carbonate, which acts as both the base and a medium for efficient heat transfer.

  • Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer side products.

Experimental Protocol: Microwave-Assisted Synthesis
  • Reactant Mixture: In a microwave-safe reaction vessel, thoroughly mix phenol (1.0 eq), methallyl chloride (1.2 eq), and potassium carbonate (1.5 eq).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).

  • Work-up and Purification: After cooling, extract the product with an organic solvent, filter the solid, and wash the filtrate. Concentrate the solvent and purify the product as described previously.

Alternative Route: Direct Etherification of Phenol with Methallyl Alcohol

An alternative, more atom-economical approach to this compound is the direct etherification of phenol with methallyl alcohol. This method avoids the use of a methallyl halide, which is a potential environmental concern. The reaction is typically carried out at elevated temperatures in the presence of a catalyst.

Causality Behind Experimental Choices:
  • Catalyst: Various catalysts, including zeolites, nanostructured catalysts (e.g., Fe/SiO₂·TiO₂), and acid catalysts, have been explored to facilitate this transformation. The choice of catalyst is critical for achieving high selectivity for the desired ether.

  • Temperature: Higher temperatures are generally required to drive the dehydration reaction.

  • Challenges: A significant challenge in this method is the potential for competing C-alkylation of the aromatic ring, leading to the formation of methallylphenols as byproducts.

Comparative Performance Data

Synthesis MethodTypical BaseTypical SolventTemperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Classical Williamson K₂CO₃, NaOHAcetone, DMFRefluxSeveral hoursGood to ExcellentWell-established, reliableRequires anhydrous conditions, longer reaction times
Phase-Transfer Catalysis NaOH (aq)Toluene/Water60-701-4 hoursExcellentMilder conditions, no need for anhydrous solvents, fasterRequires a catalyst, biphasic system
Microwave-Assisted K₂CO₃ (solid)Solvent-free100-1205-15 minutesExcellentExtremely fast, high yields, "green" potentialRequires specialized equipment
Direct Etherification --HighVariesModerate to GoodAtom-economical, avoids halidesRequires high temperatures and a catalyst, potential for side reactions

Visualizing the Workflows

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Phenol Phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Methallyl_Phenyl_Ether This compound Phenoxide->Methallyl_Phenyl_Ether SN2 Attack Methallyl_Halide Methallyl Halide Methallyl_Halide->Methallyl_Phenyl_Ether Workup Work-up & Purification Methallyl_Phenyl_Ether->Workup PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_Phenoxide Na⁺ PhO⁻ Q_Phenoxide Q⁺PhO⁻ Na_Phenoxide->Q_Phenoxide Ion Exchange NaOH NaOH NaCl NaCl Methallyl_Cl Methallyl-Cl MPE This compound Methallyl_Cl->MPE MPE->MPE Q_Cl Q⁺Cl⁻ Q_Cl->NaCl Ion Exchange Q_Phenoxide->Methallyl_Cl SN2 Reaction

Caption: Catalytic cycle of the phase-transfer catalyzed synthesis of this compound.

Conclusion and Future Outlook

The Williamson ether synthesis remains a highly relevant and adaptable method for the preparation of this compound. While the classical approach is dependable, modern variations offer significant improvements in terms of reaction time, yield, and environmental impact. Phase-transfer catalysis provides a practical and efficient alternative for large-scale synthesis, while microwave-assisted synthesis offers unparalleled speed for rapid library synthesis and methods development. The direct etherification of phenol with methallyl alcohol represents a "greener" alternative, though challenges with selectivity and reaction conditions need to be addressed through further catalyst development. The choice of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity.

References

  • [Williamson Ether Synthesis General Principles] - A general overview of the Williamson ether synthesis can be found in most organic chemistry textbooks. For a more detailed discussion, refer to advanced organic chemistry texts such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
  • [Phase-Transfer Catalysis in Organic Synthesis] - For a comprehensive review of phase-transfer catalysis, see: Starks, C. M.; Liotta, C. L.; Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives; Springer: New York, 1994.
  • [Microwave-Assisted Organic Synthesis] - For an introduction and overview of microwave-assisted synthesis, see: Kappe, C. O.; Dallinger, D.; Murphree, S. S. Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols; Wiley-VCH: Weinheim, 2009.
  • [Direct Etherification of Phenols] - For examples and discussions on the direct etherification of phenols, scholarly articles in journals such as Applied Catalysis A: General, Green Chemistry, and the Journal of Molecular Catalysis A: Chemical can be consulted.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methallyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is as critical as any reaction setup, demanding meticulous planning and unwavering adherence to safety protocols. This guide provides an in-depth, procedural framework for the safe and compliant disposal of methallyl phenyl ether, moving beyond a simple checklist to instill a deep understanding of the principles behind each step. Our commitment is to empower you with the knowledge to not only ensure a safe laboratory environment but also to uphold environmental stewardship.

Understanding the Inherent Risks of this compound

This compound (CAS No. 5820-22-4) is a combustible liquid that presents several hazards requiring careful management.[1][2][3] It is crucial to recognize its potential to cause allergic skin reactions and respiratory sensitization upon exposure.[1][2] Like other ethers, it may be prone to the formation of explosive peroxides over time, a critical consideration for both storage and disposal.[4][5] Awareness of these properties is the foundation of a robust disposal plan.

Key Hazard Profile:

HazardClassificationImplication for Disposal
Flammability Combustible LiquidRequires elimination of ignition sources during handling and disposal.[1][6]
Health Hazards Skin and Respiratory SensitizerMandates the use of appropriate Personal Protective Equipment (PPE) to prevent contact and inhalation.[1][2]
Reactivity Incompatible with Strong Oxidizing AgentsNecessitates segregation from incompatible chemicals during waste accumulation.[1]
Peroxide Formation Potential for Ether PeroxidationRequires dating of containers upon receipt and opening, and periodic testing for peroxides, especially for older containers.[4][5]

Part 1: Pre-Disposal Planning and Waste Classification

Proper disposal begins long before the waste container is full. A proactive approach ensures safety and regulatory compliance.

Waste Characterization and Classification

As the waste generator, you are legally responsible for determining if your chemical waste is hazardous.[1] this compound, due to its combustible nature, will typically be classified as a hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department and local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Part 261).[7]

Waste Accumulation and Storage

Container Selection:

  • Use only containers that are compatible with this compound. High-density polyethylene (HDPE) or the original container are often suitable.[4]

  • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[8]

  • The container must be in good condition, free from leaks, rust, or deformation.[9]

Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[4]

  • The label must include the full chemical name, "this compound," and the approximate concentration or percentage if mixed with other substances.[4]

  • An accumulation start date must be clearly marked on the label.[4]

Storage Practices:

  • Store waste containers in a designated, well-ventilated satellite accumulation area within or near the laboratory.[1][8]

  • Keep waste containers closed except when adding waste.[4]

  • Segregate this compound waste from incompatible materials, particularly strong oxidizing agents.[1][4]

  • Utilize secondary containment, such as a chemical-resistant tray or tub, for all liquid hazardous waste.[4]

  • Keep the storage area away from heat, sparks, and open flames.[1][2]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any chemical waste, including this compound, donning the appropriate PPE is mandatory. The goal is to create a complete barrier between you and the hazardous substance.[10]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice for a wide range of chemicals, but for prolonged contact or when handling highly corrosive substances, neoprene or other specifically recommended gloves should be used.[10] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Safety goggles that provide a snug fit are essential to protect against splashes.[10] For tasks with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to goggles.[10][11]

  • Body Protection: A long-sleeved lab coat or a chemical-resistant apron or coverall is necessary to protect your skin and clothing from contamination.[10]

  • Respiratory Protection: If handling this compound outside of a certified chemical fume hood or in a poorly ventilated area, respiratory protection is required to prevent inhalation of vapors.[8][11] The type of respirator (e.g., an N95 mask for particulates or a full-face respirator with appropriate cartridges for vapors) should be determined based on a risk assessment and in consultation with your institution's EHS department.[10][11]

Part 3: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of this compound waste.

Workflow for this compound Disposal

cluster_prep Preparation cluster_transfer Waste Transfer cluster_decon Decontamination & Storage cluster_final Final Disposal A Don Appropriate PPE B Verify Waste Container is Properly Labeled A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Carefully Pour Waste into Labeled Container C->D E Avoid Splashing D->E F Do Not Overfill (Max 90% Capacity) D->F G Securely Close Waste Container F->G H Decontaminate Exterior of Container G->H I Return Container to Satellite Accumulation Area H->I J Arrange for Pickup by EHS or Licensed Contractor I->J

Caption: A step-by-step workflow for the safe transfer and temporary storage of this compound waste.

Transferring Liquid Waste
  • Preparation: Don all required PPE as outlined in Part 2. Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Container Check: Confirm that the designated hazardous waste container is properly labeled and has adequate remaining volume.

  • Transfer: Carefully pour the this compound waste from your experimental container into the hazardous waste container. Use a funnel to minimize the risk of spills.

  • Avoid Overfilling: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[12]

  • Secure Closure: Tightly seal the waste container cap.

  • Decontaminate: Wipe the exterior of the waste container with a suitable solvent (e.g., isopropanol) to remove any external contamination.

  • Storage: Return the waste container to its designated satellite accumulation area.

Disposing of Contaminated Solid Waste

Solid waste, such as contaminated gloves, absorbent pads, or empty containers, must also be treated as hazardous waste.

  • Segregation: Collect all solid waste contaminated with this compound in a separate, clearly labeled hazardous waste bag or container.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be managed according to your institution's policies, which may include puncturing it to prevent reuse and disposal in a sanitary landfill.[8]

Part 4: Emergency Procedures - Responding to Spills

Even with careful planning, spills can occur. A swift and appropriate response is critical to mitigating risks.

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel: Immediately notify others in the laboratory.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to absorb the spill.[2][13] Work from the outside of the spill inward to prevent spreading.[14]

  • Cleanup: Once absorbed, use non-sparking tools to scoop the material into a designated hazardous waste container.[8][15]

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water.

  • Disposal: Label the container with the spill debris and dispose of it as hazardous waste.[14]

Major Spill (Outside of a Fume Hood or Large Volume)
  • Evacuate: Immediately evacuate all personnel from the affected area.[9]

  • Isolate: Close the doors to the laboratory to contain the vapors.

  • Alert Authorities: Notify your institution's EHS and, if necessary, emergency services (e.g., 911).[9] Provide them with the location and the identity of the spilled chemical.

  • Do Not Re-enter: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.

Part 5: Final Disposal Pathway

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal facility.

Disposal Decision Tree

Start This compound Waste Classify Is it a Hazardous Waste? (Consult SDS & Regulations) Start->Classify Yes Yes (Combustible Liquid) Classify->Yes Likely No No Classify->No Unlikely Accumulate Accumulate in Labeled, Closed Container Yes->Accumulate Sewer Prohibited: Sewer Disposal Yes->Sewer Evaporation Prohibited: Evaporation Yes->Evaporation Segregate Segregate from Incompatibles Accumulate->Segregate EHS_Pickup Arrange Pickup by EHS or Licensed Contractor Segregate->EHS_Pickup Incineration Approved Disposal Method: Incineration EHS_Pickup->Incineration

Sources

A Comprehensive Guide to the Safe Handling of Methallyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in research and development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth procedural guidance for the safe use, storage, and disposal of Methallyl phenyl ether, with a focus on operational safety and proactive risk mitigation. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but also to maintain the highest standards of safety in your laboratory.

Understanding the Hazard Profile of this compound

This compound ((2-Methylallyloxy)benzene, CAS No. 5820-22-4) is a combustible liquid that presents several health hazards.[1][2] It is classified as a respiratory and skin sensitizer, meaning it can cause allergic reactions upon inhalation or skin contact.[1][3] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1][3] A critical, yet often overlooked, hazard associated with ethers is their potential to form explosive peroxides upon storage and exposure to air and light.[4] This guide will address this specific risk in detail.

Essential Personal Protective Equipment (PPE)

A robust PPE protocol is your first line of defense against the hazards of this compound. The following PPE is mandatory when handling this chemical:

  • Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are required to protect against splashes.[5] Standard safety glasses do not provide adequate protection.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[5] In situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]

PPE ComponentSpecificationRationale
Eye Protection Tightly-fitting safety goggles or full-face shieldProtects against chemical splashes to the eyes and face.[5]
Hand Protection Nitrile or Neoprene gloves (incidental contact)Provides a barrier against skin contact and sensitization.[6][8][7]
Body Protection Lab coat or chemical-resistant apronPrevents contamination of personal clothing and skin.[5]
Respiratory Chemical fume hood / NIOSH-approved respiratorMinimizes inhalation of vapors, a primary route of exposure and sensitization.[5]
Operational Workflow: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling of this compound.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal Receiving Receiving and Inspection Labeling Date and Label Container Receiving->Labeling Storage_Prep Store in a Cool, Dark, Well-Ventilated Area Labeling->Storage_Prep PPE Don Appropriate PPE Fume_Hood Work in a Chemical Fume Hood PPE->Fume_Hood Peroxide_Test Test for Peroxides (if previously opened) Fume_Hood->Peroxide_Test Dispensing Dispense and Use Peroxide_Test->Dispensing Decontamination Decontaminate Work Area and Equipment Dispensing->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Storage_Post Return to Proper Storage Waste_Segregation->Storage_Post Waste_Labeling Label Hazardous Waste Storage_Post->Waste_Labeling Waste_Collection Arrange for Professional Disposal Waste_Labeling->Waste_Collection

Caption: Workflow for Safe Handling of this compound.

  • Inspect Upon Receipt: Check the container for any damage or leaks.

  • Date and Label: Immediately upon receipt, and again upon opening, label the container with the date.[1][9] This is critical for tracking the age of the chemical and managing the risk of peroxide formation.

  • Proper Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][5] It should be stored away from strong oxidizing agents.[10]

  • Work in a Ventilated Area: All handling of this compound should be performed in a chemical fume hood to minimize inhalation exposure.[5]

  • Test for Peroxides: Before using any ether that has been previously opened, it is mandatory to test for the presence of peroxides.[1][10] This is a critical safety step.

    • Peroxide Test Strips: These provide a simple, semi-quantitative method for detecting peroxides.[3][11]

    • Potassium Iodide Test: A fresh 10% potassium iodide solution can be used. A yellow to brown color indicates the presence of peroxides.[3][12]

    • Action Level: If peroxides are detected at a concentration of 30 ppm or greater, the chemical should not be used and should be disposed of as hazardous waste.[1]

  • Dispensing: Use non-sparking tools when opening and closing containers.[4] Ground and bond containers when transferring large volumes to prevent static discharge.[4]

  • Avoid Concentration: Do not distill ethers to dryness, as this can concentrate potentially explosive peroxides.[1][9]

The autoxidation of ethers to form peroxides is a significant hazard.[4]

  • Inhibitors: While some ethers are supplied with inhibitors like BHT, these can be consumed over time or removed during purification.[13]

  • Peroxide Removal: If low levels of peroxides are detected, they can be removed by passing the solvent through a column of activated alumina.[3][14] The purified ether should be used immediately as the inhibitor will have been removed.[14]

Spill Management and First Aid
  • In Case of a Spill: Evacuate the area and remove all ignition sources.[5] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash before reuse.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward.[3]

Disposal Plan

The disposal of this compound and associated waste must be handled with care, considering both its flammability and the potential for peroxide formation.

  • Waste Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled hazardous waste container.[15] Do not mix with other waste streams.

  • Container Management: Use a container that is in good condition and compatible with the chemical. Keep the container tightly closed and store it in a designated hazardous waste accumulation area.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."

  • Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[3][16] Do not pour ethers down the drain.[15][17]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol) before disposal. The rinsate should be collected as hazardous waste.[1]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Ethers - storage and the detection and removal of peroxides. The University of Edinburgh. [Link]

  • Peroxide Forming Chemical Storage Guidelines. Western Carolina University. [Link]

  • Autoxidation of Ethers to Peroxides and Hydroperoxides. JoVE. [Link]

  • Safe Handling and Disposal of Peroxide Forming Chemicals. University of Pittsburgh. [Link]

  • Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety. [Link]

  • Peroxide Formation. University of Maryland Department of Chemistry and Biochemistry. [Link]

  • EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. University of Washington. [Link]

  • procedure for disposing of hazardous waste. MIT. [Link]

  • Peroxide Forming Chemicals. University of Louisville. [Link]

  • Hazardous Waste Disposal. [Link]

  • Can someone recommend a glove for handling ethers? Reddit. [Link]

  • Ethers and peroxide forming compounds. Western Sydney University. [Link]

  • TESTING FOR THE PRESENCE OF PEROXIDES. WikiEducator. [Link]

  • Disposal of Waste Solvents. NUS Department of Chemistry. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Glove Selection Guide. UC Berkeley Office of Environment, Health & Safety. [Link]

  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. eSafety Supplies. [Link]

  • Choosing the Right Glove Material: Guide to Chemical Protection. Droppe. [Link]

  • How to Dispose of Solvents: Safe and Responsible Methods. Enviro-Serv. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.